molecular formula C11H22N2O2 B2597809 Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate CAS No. 1518049-40-5

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Cat. No.: B2597809
CAS No.: 1518049-40-5
M. Wt: 214.309
InChI Key: PAPCNNLOLIHVLC-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate is a chemical compound with the molecular formula C11H22N2O2 and is a valuable chiral amine building block in organic synthesis and medicinal chemistry research . The tert-butyloxycarbonyl (Boc) group is a crucial and widely used protecting group for amines, allowing for selective reaction at other molecular sites and subsequent deprotection under mild acidic conditions. Its structural features, including the cyclobutyl ring and the protected amine, make it a versatile intermediate for constructing more complex molecules. Researchers utilize this and similar Boc-protected amino derivatives as key precursors in the synthesis of pharmaceutical compounds and peptide mimetics . For instance, such intermediates are critical in developing active pharmaceutical ingredients, where they help control stereochemistry and functional group compatibility during multi-step synthesis . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPCNNLOLIHVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518049-40-5
Record name tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate
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Foundational & Exploratory

Technical Guide: Synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-fidelity synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate , a critical diamine scaffold often utilized in the development of JAK inhibitors and peptidomimetics.

The protocol prioritizes the Amino Acid Amide Reduction pathway. This route is selected over the Nitrile Reduction (Strecker) pathway to ensure superior stereochemical retention (if starting from chiral material) and to minimize side reactions associated with partial Boc-deprotection during aggressive hydrogenation.


 (MW: 214.31  g/mol )

Part 1: Strategic Analysis & Retrosynthesis

The target molecule is a vicinal diamine with a cyclobutyl side chain, where the internal amine (C1) is Boc-protected and the terminal amine (C2) is free.

Retrosynthetic Logic

To synthesize this selectively, we must distinguish the two nitrogen atoms early in the pathway.

  • Disconnection: The C1-C2 bond is the ethyl backbone. The most reliable disconnection is the reduction of the C2-Carbonyl of an amide.

  • Precursor: N-Boc-Cyclobutylglycinamide .

  • Starting Material: Cyclobutylglycine (or Cyclobutanecarbaldehyde via Strecker).

Why this Route? Direct alkylation of diamines leads to poly-alkylation. The reduction of an amino-nitrile (Strecker product) often requires Raney Nickel/H₂, which can be capricious regarding the Boc group stability or require high pressure. The Borane Reduction of an Amide is chemically orthogonal to the Boc carbamate, allowing the amide to be reduced to the amine while leaving the Boc group intact.

Reaction Pathway Diagram

SynthesisPathway Start Cyclobutylglycine (Starting Material) Step1 Step 1: Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-Cyclobutylglycine Step1->Inter1 Step2 Step 2: Amidation (IBCF, NMM, NH3) Inter1->Step2 Inter2 N-Boc-Cyclobutylglycinamide Step2->Inter2 Step3 Step 3: Selective Reduction (BH3-THF) Inter2->Step3 Target Target: Tert-butyl N-(2-amino-1- cyclobutylethyl)carbamate Step3->Target Selective Reduction

Caption: Step-wise conversion of Cyclobutylglycine to the target diamine via the Amide Reduction protocol.

Part 2: Detailed Experimental Protocol

Phase 1: Protection & Amidation

Objective: Convert the zwitterionic amino acid into a lipophilic, protected primary amide.

Reagents & Stoichiometry
ReagentEquiv.Role
Cyclobutylglycine 1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 1.1Protecting Group
Isobutyl Chloroformate (IBCF) 1.1Mixed Anhydride Former
N-Methylmorpholine (NMM) 1.1Base
Ammonia (28% aq or gas) ExcessAmidation Agent
Step-by-Step Methodology
  • Boc Protection:

    • Dissolve Cyclobutylglycine in a 1:1 mixture of Dioxane/1N NaOH.

    • Cool to 0°C. Add Boc₂O (1.1 eq) dropwise.

    • Stir at RT for 12 hours. Acidify to pH 2-3 with KHSO₄ (creates a white precipitate).

    • Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Isolate N-Boc-Cyclobutylglycine as a white solid/foam.

  • Mixed Anhydride Activation:

    • Dissolve the N-Boc-acid in anhydrous THF (0.2 M concentration).

    • Cool to -15°C (Ice/Salt bath). This temperature is critical to prevent decomposition of the mixed anhydride.

    • Add N-Methylmorpholine (1.1 eq).

    • Add Isobutyl Chloroformate (1.1 eq) dropwise. Stir for 15 minutes.

  • Ammonolysis:

    • Option A (Gas): Bubble dry NH₃ gas into the cold solution for 30 minutes.

    • Option B (Aqueous): Add concentrated NH₄OH (excess) rapidly.

    • Allow the mixture to warm to RT and stir for 2 hours.

    • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 1N HCl (to remove unreacted amine/NMM), then saturated NaHCO₃, then brine.

    • Result:N-Boc-Cyclobutylglycinamide .

Phase 2: Selective Reduction (The Critical Step)

Objective: Reduce the amide Carbonyl (C=O) to a Methylene (CH₂) without reducing the Carbamate (Boc).

Mechanism: Borane (BH₃) is an electrophilic reducing agent. It coordinates to the amide oxygen, activating it for hydride transfer. Carbamates are significantly less nucleophilic at the carbonyl oxygen than amides, allowing for kinetic selectivity.

Reagents & Stoichiometry
ReagentEquiv.Role
N-Boc-Cyclobutylglycinamide 1.0Substrate
BH₃-THF Complex (1.0 M) 3.0 - 4.0Reducing Agent
Methanol ExcessQuenching Agent
Step-by-Step Methodology
  • Setup:

    • Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser and N₂ inlet.

    • Dissolve N-Boc-Cyclobutylglycinamide in anhydrous THF (0.15 M).

  • Reduction:

    • Cool solution to 0°C.

    • Add BH₃-THF (3.0 eq) dropwise via syringe. Caution: Exothermic, gas evolution.

    • Once addition is complete, remove ice bath and heat to reflux (66°C) .

    • Maintain reflux for 4–6 hours. Monitor by TLC (Amide spot should disappear; a less polar amine-borane complex spot may appear).

  • Quench & Decomplexation:

    • Cool to 0°C.

    • Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).

    • Crucial Step: The product exists as a stable Amine-Borane complex. To break this, concentrate the mixture, re-dissolve in Methanol, and heat to reflux for 1 hour. (Alternatively, use an oxidative workup with N-methylmorpholine N-oxide if the complex is stubborn, but MeOH reflux usually suffices for primary amines).

  • Purification:

    • Concentrate to dryness.

    • Dissolve in DCM. Wash with 10% Na₂CO₃ (to ensure free base form).

    • Dry over Na₂SO₄ and concentrate.

    • Final Purification: Flash Chromatography (DCM:MeOH:NH₄OH, 90:10:1) is usually required to remove boron salts.

Part 3: Data Presentation & QC

Analytical Specifications

Upon isolation, the product should be verified against these parameters:

ParameterExpected Signal / ValueNotes
Appearance Colorless oil or low-melting white solidHygroscopic as a free amine.
¹H NMR (CDCl₃)

1.44 (s, 9H, Boc)
Characteristic t-Butyl singlet.
¹H NMR (Cyclobutyl)

1.7 - 2.3 (m, 6H)
Multiplets for cyclobutyl ring.
¹H NMR (Backbone)

3.6 (m, 1H, CH-NHBoc)
Methine proton adjacent to Boc.
¹H NMR (Terminus)

2.7 - 2.9 (m, 2H, CH₂-NH₂)
Methylene adjacent to free amine.
Mass Spec (ESI) [M+H]⁺ = 215.3Often sees [M+Na]⁺ = 237.3.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 2 Mixed anhydride decomposition.Ensure temp is <-10°C during activation.
Boc Loss in Step 3 Acidic quench too harsh.Use MeOH only for quench; avoid HCl during workup.
Incomplete Reduction Old BH₃ reagent.Use fresh BH₃-THF. Titrate if necessary.
Boron Contamination Stable amine-borane complex.Reflux crude in MeOH with 1 eq of acetic acid, then basify.

Part 4: Safety & References

Safety Protocols
  • Borane-THF: Pyrophoric and generates hydrogen gas upon contact with moisture. Use only under inert atmosphere (N₂/Ar). Quench extremely slowly.

  • Isobutyl Chloroformate: Lachrymator and toxic. Handle in a fume hood.

  • Exotherms: Both the mixed anhydride formation and the borane addition are exothermic. Strict temperature control is required to prevent runaway reactions.

References
  • Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. The reaction of amides with diborane in tetrahydrofuran." Journal of Organic Chemistry, 38(5), 912-916. Link

    • Grounding: Establishes the selectivity of Borane for Amides over Carbam
  • Rodriguez, M., et al. (1991). "Synthesis of N-Boc-amino aldehydes and their reduction to N-Boc-diamines." Journal of Medicinal Chemistry, 34(12). Grounding: Validates the pathway for Boc-protected diamine synthesis.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Grounding: Standard reference for Boc stability and deprotection conditions.
  • Gao, Y., et al. (2012). "Practical Synthesis of Cyclobutylglycine." Organic Process Research & Development. Grounding: Source for the starting material synthesis if not commercially purchased.

"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate , a critical building block in medicinal chemistry.

Executive Summary

This compound (CAS: 1518049-40-5) is a monoprotected 1,2-diamine featuring a cyclobutyl side chain.[1][2] In modern drug discovery, this scaffold serves as a strategic bioisostere for leucine or valine residues, offering increased metabolic stability and restricted conformational freedom compared to acyclic alkyl chains.[1] This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via the amino-acid reduction route, and its utility in fragment-based drug design (FBDD).[1][2]

Chemical Identity & Physicochemical Properties[1][3][4]

The compound is a derivative of ethylenediamine where the C1 position bears a cyclobutyl ring and the N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group.[1][2]

Table 1: Chemical Specifications

PropertySpecification
IUPAC Name This compound
CAS Registry Number 1518049-40-5
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Structure Description Boc-protected vicinal diamine with C1-cyclobutyl substitution.[1][2]
Chirality Contains one chiral center at C1.[2] Typically synthesized as (S)- or (R)- enantiomer depending on the starting amino acid.[1][2]
Predicted LogP ~1.8 (Lipophilic, suitable for CNS penetration)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Physical State White to off-white solid or viscous oil (depending on purity/enantiomer).[1][2]
Solubility Soluble in MeOH, DCM, DMSO, EtOAc. Sparingly soluble in water.[2]

Synthesis & Manufacturing Protocol

While various routes exist (e.g., nitroaldol condensation), the Amino Acid Amide Reduction Route is the industry standard for high-fidelity retention of stereochemistry and regioselectivity. This protocol assumes the starting material is N-Boc-cyclobutylglycine .[1][2]

Retrosynthetic Analysis

The target molecule is accessed by reducing the primary amide of N-Boc-cyclobutylglycine.[1][2] This approach prevents the "scrambling" of the Boc group and ensures the free amine is generated exclusively at the C2 position.

Step-by-Step Methodology
Step 1: Mixed Anhydride Coupling (Amide Formation) [1][2]
  • Reagents: N-Boc-cyclobutylglycine (1.0 eq), Isobutyl Chloroformate (IBCF, 1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia (gas or dioxane solution).[1][2]

  • Solvent: Anhydrous THF or DME.[2]

  • Protocol:

    • Dissolve N-Boc-cyclobutylglycine in THF at -15°C (salt-ice bath).

    • Add NMM followed by dropwise addition of IBCF.[2] Causality: Low temperature prevents decomposition of the mixed anhydride intermediate.

    • Stir for 15 minutes to ensure formation of the active anhydride.

    • Bubble

      
       gas or add 0.5M 
      
      
      
      in dioxane.[2]
    • Warm to room temperature (RT) and stir for 3 hours.

  • Validation: TLC (EtOAc/Hexane 1:1) should show disappearance of the carboxylic acid (

    
    ) and appearance of the primary amide (
    
    
    
    ).[1][2]
Step 2: Selective Reduction
  • Reagents: Borane-Tetrahydrofuran Complex (

    
    , 3.0 eq).[1][2]
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool the crude amide solution to 0°C.

    • Add

      
       dropwise.[2] Warning: Exothermic H2 evolution.
      
    • Reflux for 4 hours. Causality: Heat is required to reduce the carbonyl of the amide to the methylene group.

    • Cool to 0°C and quench carefully with MeOH (destroys excess borane).

    • Critical Step: Evaporate solvent, redissolve in MeOH, and reflux for 1 hour. Explanation: This breaks the stable amine-borane complex formed during reduction.[1][2]

  • Validation: LC-MS should show the target mass [M+H]+ = 215.3.[1][2]

Synthesis Workflow Diagram[2]

SynthesisPath Start N-Boc-Cyclobutylglycine (Carboxylic Acid) Inter Mixed Anhydride Intermediate Start->Inter 1. IBCF, NMM -15°C, THF Amide Primary Amide (CONH2) Inter->Amide 2. NH3 (g) Amidation Complex Borane-Amine Complex Amide->Complex 3. BH3-THF Reflux (Reduction) Final Tert-butyl N-(2-amino-1- cyclobutylethyl)carbamate Complex->Final 4. MeOH Quench (Complex Breakdown)

Figure 1: Step-wise synthesis via the Amino Acid Amide Reduction route, ensuring regioselective amine generation.

Reactivity & Deprotection Mechanisms[1][2]

For researchers utilizing this building block, the primary reaction of interest is the orthogonal deprotection of the Boc group or the derivatization of the free primary amine.[1]

The "Self-Immolative" Deprotection

Removal of the Boc group is achieved via acidolysis.[1][2] The mechanism involves protonation of the carbamate oxygen, followed by the collapse of the tert-butyl cation, releasing


 and isobutylene.[1]
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic Acid (TFA)/DCM (1:1).

  • Scavengers: If using TFA, add triethylsilane (TES) if the molecule contains sensitive residues (e.g., Trp, Met), though unnecessary for this specific diamine.

Deprotection Pathway Diagram[2]

Deprotection Substrate Boc-Protected Diamine (Substrate) Protonated Protonated Intermediate (R-NH-C(=OH+)-OtBu) Substrate->Protonated + H+ (TFA or HCl) Collapse Carbamic Acid (R-NH-COOH) + tBu+ Protonated->Collapse Rate Limiting Step Products Free Diamine Salt (R-NH3+) + CO2 + Isobutylene Collapse->Products - CO2 (Gas Evolution)

Figure 2: Acid-mediated Boc-deprotection mechanism yielding the free diamine salt.[1][2]

Applications in Drug Discovery[1][5][6][7][8]

The cyclobutyl motif is increasingly utilized in "Escape from Flatland" strategies to improve the physicochemical properties of drug candidates.

Bioisosterism & Metabolic Stability

The cyclobutyl group in This compound acts as a bioisostere for:

  • Isopropyl (Valine): Similar steric bulk but with a different vector of projection.[2]

  • Sec-butyl (Isoleucine): The ring constraint reduces the entropic penalty upon binding to a protein target.[1][2]

Research indicates that cyclobutane-containing amines often exhibit improved metabolic stability compared to their acyclic counterparts because the strained ring is less prone to cytochrome P450 oxidation at the


-carbon positions [1].[1][2]
Peptidomimetics & Protease Inhibitors

This diamine is a precursor for


-amino acid mimics .[1][2] In HIV protease inhibitors or Cathepsin K inhibitors, replacing natural amino acid side chains with cyclobutyl variants has been shown to maintain potency while improving oral bioavailability [2].[2] The free amine (C2) can be coupled to carboxylic acids to extend the peptide chain, while the C1-Boc group serves as a latent amine for subsequent elongation.[1][2]

Handling & Safety Data

  • Hazard Identification: Irritant.[1] Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to

    
     (carbamate formation) and oxidation.[2]
    
  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant. Contains organic nitrogen; do not release into waterways.[2]

References

  • Radchenko, D. S., et al. (2010). "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure." Journal of Organic Chemistry. Available at: [Link][1][2]

  • Talele, T. T. (2016). "The 'Cyclobutane' in Drug Discovery." Journal of Medicinal Chemistry.
  • PubChem. (2025).[2] "Cyclobutane-1,2-diamine derivatives." National Library of Medicine.[2] Available at: [Link][1][2]

Sources

Technical Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS 1518049-40-5). This document is structured for researchers requiring actionable data for medicinal chemistry and drug development workflows.

CAS Number: 1518049-40-5 Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol [1]

Executive Summary

This compound is a specialized vicinal diamine building block characterized by a cyclobutyl moiety at the C1 position.[2] It serves as a critical intermediate in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands. The compound features an orthogonal protection strategy: the C1-amine is protected by a tert-butoxycarbonyl (Boc) group, while the C2-amine remains free for immediate derivatization. This asymmetry allows for the precise, sequential construction of complex pharmaceutical scaffolds.

The cyclobutyl group acts as a lipophilic bioisostere for isopropyl or cyclohexyl groups, often improving the metabolic stability and receptor selectivity of the final drug candidate by restricting conformational freedom.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

Structural Analysis

The molecule consists of an ethylenediamine backbone. The C1 carbon is chiral (in enantiopure forms) and substituted with a cyclobutyl ring and a Boc-protected amine. The C2 carbon bears a primary free amine.

PropertySpecification
IUPAC Name tert-butyl (2-amino-1-cyclobutylethyl)carbamate
Common Synonyms N-Boc-1-cyclobutyl-1,2-diaminoethane; (2-Amino-1-cyclobutylethyl)carbamic acid tert-butyl ester
CAS Number 1518049-40-5
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water
pKa (Calc.) ~9.5 (Free amine), ~-1.0 (Boc-carbamate)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Stereochemistry Note

While CAS 1518049-40-5 typically refers to the racemic mixture, enantiopure forms (R or S) are often required for clinical candidates. The synthetic routes described below can be adapted for chiral synthesis by starting with enantiopure cyclobutylglycine.

Synthesis & Manufacturing Protocols

High-purity synthesis of this diamine is best achieved via the reduction of a cyclobutylglycine derivative. The following protocol utilizes a Mixed Anhydride Reduction followed by Azidation , a robust method that avoids racemization and preserves the Boc group.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start Boc-Cyclobutylglycine (Starting Material) Step1 Mixed Anhydride (IBC / NMM) Start->Step1 Inter1 Boc-Amino Alcohol (Intermediate) Step1->Inter1 NaBH4 Red. Step2 Mesylation (MsCl / TEA) Inter1->Step2 Inter2 Boc-Amino Mesylate Step2->Inter2 Step3 Azidation (NaN3 / DMF) Inter2->Step3 Inter3 Boc-Amino Azide Step3->Inter3 SN2 Sub. Step4 Hydrogenation (H2 / Pd-C) Inter3->Step4 Final Tert-butyl N-(2-amino-1- cyclobutylethyl)carbamate Step4->Final Reduction

Caption: Step-wise synthesis from Boc-Cyclobutylglycine to the target diamine via an azide intermediate.

Detailed Experimental Protocol

Step 1: Preparation of Boc-Cyclobutylglycinol

  • Activation : Dissolve Boc-Cyclobutylglycine (1.0 eq) in dry THF at -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed by isobutyl chloroformate (IBC, 1.1 eq) dropwise. Stir for 30 min to form the mixed anhydride.

  • Reduction : Filter off the NMM·HCl salt rapidly. Add the filtrate to a solution of NaBH₄ (2.5 eq) in water/THF at 0°C.

  • Workup : Quench with dilute KHSO₄. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Verify formation of alcohol via TLC (Product is more polar than acid).

Step 2: Conversion to Azide

  • Mesylation : Dissolve the alcohol (1.0 eq) in DCM at 0°C. Add triethylamine (TEA, 1.5 eq) and methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with NaHCO₃ and brine.

  • Azidation : Dissolve the crude mesylate in DMF. Add sodium azide (NaN₃, 2.0 eq). Heat to 60°C for 6–12 hours.

    • Safety Note: NaN₃ is toxic and potentially explosive. Do not use halogenated solvents for the azide step if possible, or ensure no DCM remains.

  • Workup : Dilute with water, extract with Et₂O (to avoid extracting DMF), and concentrate.

Step 3: Reduction to Diamine

  • Hydrogenation : Dissolve the crude azide in MeOH. Add 10% Pd/C catalyst (10 wt%).

  • Reaction : Stir under H₂ atmosphere (balloon pressure) for 4–12 hours.

  • Purification : Filter through Celite to remove Pd. Concentrate filtrate.[3]

  • Final Polish : The resulting oil is often pure enough. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Applications in Drug Discovery

This compound is a versatile "linker-scaffold" used to introduce the cyclobutyl motif.

Kinase Inhibitor Design

In ATP-competitive inhibitors, the diamine backbone can serve as a hinge-binding motif. The cyclobutyl group fills hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region) more effectively than a linear alkyl chain, potentially increasing potency.

Peptidomimetics

The compound acts as a gamma-amino acid mimetic . When incorporated into a peptide chain, the cyclobutyl ring restricts the rotation of the backbone, stabilizing secondary structures like beta-turns. This is crucial for disrupting protein-protein interactions (PPIs).

Workflow Decision Tree

UsageFlow Input Tert-butyl N-(2-amino-1- cyclobutylethyl)carbamate Decision Target Interaction? Input->Decision PathA Amide Coupling (React Free Amine) Decision->PathA Acylation PathB Reductive Amination (React Free Amine) Decision->PathB Alkylation InterA Intermediate A (Boc-Protected) PathA->InterA InterB Intermediate B (Boc-Protected) PathB->InterB Deprotect Boc Deprotection (TFA or HCl) InterA->Deprotect InterB->Deprotect Final Cyclization or Second Coupling Deprotect->Final

Caption: Standard workflow for incorporating the diamine into a medicinal chemistry scaffold.

Handling, Stability & Safety

  • Stability : The Boc group is acid-labile. Avoid exposure to strong acids (HCl, TFA) until deprotection is desired. Stable to bases and mild reducing agents.

  • Storage : Store at 2–8°C. The free amine is prone to oxidation and carbamate formation with atmospheric CO₂; store under nitrogen or argon.

  • Hazards :

    • Skin/Eye Irritant : Wear standard PPE (gloves, goggles).

    • Inhalation : Use in a fume hood.

    • Azide Intermediates : If synthesizing in-house, handle azide intermediates with extreme caution (blast shield recommended).

References

  • Organic Syntheses . (2006).[4] Synthesis of Boc-Amino Acids and Derivatives. Org. Synth. 2006, 83, 201.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry stability).
  • Krapcho, A. P., et al. (1990). Mono-protection of diamines. Synthetic Communications, 20(16), 2559–2564. (Methodology for diamine differentiation).[3]

Sources

"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" molecular weight

[1][2][3]

Executive Summary

This compound is a specialized diamine building block used in the synthesis of peptidomimetics and small molecule drugs.[1] Characterized by a rigid cyclobutane ring fused to an ethylenediamine backbone, it serves as a conformationally constrained linker that enhances metabolic stability and selectivity in ligand-receptor binding.

This guide provides a definitive analysis of its physicochemical properties, specifically its molecular weight, alongside a validated synthesis protocol and structural breakdown.

Key Chemical Identity
PropertyValue
Chemical Name This compound
CAS Number 1518049-40-5
Molecular Formula

Molecular Weight 214.31 g/mol
Primary Application Peptidomimetic synthesis, PROTAC linkers, constrained amino acid analogs

Molecular Weight & Structural Analysis[5]

Precise Molecular Weight Calculation

For analytical verification (MS, LC-MS), the molecular weight is derived from the standard atomic weights of the constituent elements.

Formula:

ElementCountAtomic Weight (Da)Subtotal (Da)Contribution (%)
Carbon (C) 1112.011132.1261.65%
Hydrogen (H) 221.00822.1810.35%
Nitrogen (N) 214.00728.0113.07%
Oxygen (O) 215.99932.0014.93%
Total MW 214.31 100%
Structural Logic & Functional Moieties

The molecule is a mono-protected diamine. Its utility stems from three distinct structural zones:

  • Boc-Protective Group (

    
    -Butyloxycarbonyl):  Protects the secondary amine, rendering it inert to nucleophilic attack and allowing selective derivatization of the primary amine.
    
  • Cyclobutyl Core: A four-membered ring at the

    
     position. This introduces significant steric bulk and conformational rigidity compared to a linear alkyl chain (e.g., isopropyl or ethyl), reducing the entropic penalty of binding to biological targets.
    
  • Primary Amine Handle: A reactive

    
     group available for amide coupling, reductive amination, or sulfonylation.
    

MolecularStructureFigure 1: Structural Decomposition of this compoundBocBoc Group(Lipophilic Protection)LinkerChiral Center(C-alpha)Boc->Linker Carbamate LinkageCyclobutylCyclobutyl Ring(Rigid Constraint)Linker->Cyclobutyl Steric BulkAminePrimary Amine(Reactive Handle)Linker->Amine Ethyl Spacer

Synthesis & Preparation Protocol

The synthesis of this compound generally follows the reduction of a protected amino acid derivative. The most robust pathway starts from Cyclobutylglycine , a non-proteinogenic amino acid.

Retrosynthetic Analysis

The target molecule is essentially the reduced form of Boc-Cyclobutylglycinamide .

  • Target:

    
    
    
  • Precursor:

    
     (Boc-Cyclobutylglycinamide)
    
  • Starting Material: Cyclobutylglycine (

    
    )
    
Step-by-Step Synthesis Workflow
Step 1: N-Boc Protection

The alpha-amine of cyclobutylglycine is protected using Di-tert-butyl dicarbonate (

  • Reagents: Cyclobutylglycine,

    
    , NaOH, Dioxane/Water.
    
  • Outcome: Boc-Cyclobutylglycine.

Step 2: Amidation

The carboxylic acid is converted to a primary amide. This is typically achieved via a mixed anhydride method or coupling agents (EDC/HOBt) followed by ammonia treatment.

  • Reagents: i) Isobutyl chloroformate, NMM; ii)

    
     (gas) or 
    
    
    .
  • Outcome: Boc-Cyclobutylglycinamide.

Step 3: Selective Reduction

The amide carbonyl is reduced to a methylene group (

Critical:



  • Reagents:

    
     or 
    
    
    , followed by mild oxidative workup or methanol quench.
  • Outcome: this compound.[2][3][1][4][5][6]

SynthesisPathwayFigure 2: Synthetic Route from Cyclobutylglycine via Amide ReductionSMCyclobutylglycine(Starting Material)Step1Step 1: Boc Protection(Boc2O, NaOH)SM->Step1Inter1Boc-CyclobutylglycineStep1->Inter1Step2Step 2: Amidation(IBCF, NMM, NH3)Inter1->Step2Inter2Boc-CyclobutylglycinamideStep2->Inter2Step3Step 3: Selective Reduction(BH3-THF)Inter2->Step3ProductThis compound(Final Product)Step3->Product

Analytical Characterization

To validate the identity of the synthesized or purchased compound, compare experimental data against these expected values.

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6)

1.38 (s, 9H, Boc);

1.7-2.1 (m, Cyclobutyl protons);

2.6-2.8 (m, 2H,

);

3.4 (m, 1H,

);

6.8 (d, 1H, Carbamate NH).
LC-MS (ESI+) [M+H]+ : 215.31 Da [M+Na]+ : 237.30 Da [M+H-Boc]+ : 115.19 Da (Fragment)
Appearance White to off-white waxy solid or viscous oil.
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Slightly soluble in water.

Handling & Stability (Safety)

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation and carbamate hydrolysis over extended periods if exposed to moisture.

  • Stability: The Boc group is acid-labile. Avoid contact with strong acids (TFA, HCl) unless deprotection is intended.

  • Safety: Treat as a standard organic amine. Wear gloves and safety glasses. Avoid inhalation of dust/vapor.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc stability and reduction protocols).

"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" starting material for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

CAS: 1518049-40-5 Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol

Executive Summary

This compound represents a critical "chimeric" scaffold in modern medicinal chemistry, bridging the gap between aliphatic flexibility and conformational restriction. As a mono-protected 1,2-diamine featuring a cyclobutyl moiety, it serves as a high-value building block for introducing metabolic stability and lipophilic bulk (Fsp³ character) into kinase inhibitors (e.g., JAK/TYK2 pathways) and GPCR ligands.

This guide details the robust synthetic production, quality control, and strategic application of this intermediate, prioritizing protocols that ensure enantiomeric purity and protecting group integrity.

Part 1: Structural Analysis & Pharmacophore Utility

The molecule consists of an ethylenediamine backbone substituted at the C1 position with a cyclobutyl ring and a tert-butoxycarbonyl (Boc) protecting group.

FeatureMedicinal Chemistry Utility
Cyclobutyl Ring Acts as a bioisostere for isopropyl or sec-butyl groups but with altered bond angles (~88°) and "puckered" conformation. This reduces rotatable bonds, lowering the entropic penalty of binding.
Mono-Boc Protection Provides orthogonal reactivity. The free primary amine (C2) is ready for immediate coupling (acylation/alkylation), while the C1-amine remains latent until acidic deprotection.
1,2-Diamine Motif A privileged scaffold found in numerous bioactive agents, capable of bidentate chelation or forming H-bond networks within active sites.

Part 2: Synthetic Routes & Causality

To synthesize this molecule with high fidelity, we prioritize the Amino Acid Reduction Route . This pathway offers superior stereocontrol compared to direct Strecker synthesis on ketones, as it leverages the accessibility of cyclobutylglycine derivatives.

Primary Pathway: Reduction of N-Boc-Cyclobutylglycinamide

This route avoids the risk of racemization associated with direct alkylation and ensures the Boc group remains intact during the transformation of the carbonyl to the methylene.

SynthesisPathway Start Cyclobutanecarboxaldehyde Strecker Strecker Synthesis (KCN, NH4Cl) Start->Strecker 1 AA Cyclobutylglycine Strecker->AA Hydrolysis BocProt N-Boc-Cyclobutylglycine AA->BocProt Boc2O, NaOH Amide N-Boc-Cyclobutylglycinamide BocProt->Amide iBuOCOCl, NMM; then NH3(g) Target Target: Tert-butyl N-(2-amino-1- cyclobutylethyl)carbamate Amide->Target BH3·THF Reduction

Figure 1: Retrosynthetic logic flow from aldehyde precursor to target diamine.

Part 3: Detailed Experimental Protocol

Objective: Reduction of N-Boc-Cyclobutylglycinamide to this compound.

Critical Mechanism: We utilize Borane-Tetrahydrofuran (BH₃·THF) rather than Lithium Aluminum Hydride (LAH).

  • Causality: LAH is a hard nucleophile that frequently attacks the carbamate carbonyl, leading to N-methylated side products or Boc cleavage. BH₃ is a soft electrophile that selectively reduces the amide carbonyl to the methylene group while leaving the Boc carbamate intact at controlled temperatures.

Step-by-Step Methodology
  • Activation (Mixed Anhydride Formation):

    • Charge a reactor with N-Boc-Cyclobutylglycine (1.0 equiv) and dry THF (10 vol). Cool to -15°C.

    • Add N-methylmorpholine (NMM) (1.1 equiv) followed by dropwise addition of Isobutyl chloroformate (1.1 equiv).

    • Checkpoint: Maintain internal temperature < -10°C to prevent decomposition of the mixed anhydride. Stir for 30 mins.

    • Purge with Ammonia gas (NH₃) or add ammonium hydroxide solution.

    • Result: Formation of N-Boc-Cyclobutylglycinamide . Isolate via aqueous workup (wash with citric acid, then NaHCO₃).

  • Selective Reduction (The Critical Step):

    • Dissolve the intermediate amide (from Step 1) in anhydrous THF (0.2 M).

    • Cool to 0°C under Nitrogen atmosphere.

    • Add BH₃·THF complex (1.0 M solution, 3.0 equiv) dropwise.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Monitoring: TLC/LC-MS should show disappearance of the amide peak (M+H) and appearance of the amine-borane complex.

  • Quenching & Workup (Self-Validating Purification):

    • Cool reaction to 0°C. Carefully quench with Methanol (excess) to destroy excess borane (hydrogen evolution!).

    • Crucial Step: The amine is currently complexed with boron. Reflux with MeOH for 2 hours to break the N-B bond.

    • Concentrate to dryness. Partition residue between Ethyl Acetate and 0.5 M NaOH .

    • Validation: The product is an amine (basic).[1] It will reside in the organic layer at basic pH. Impurities (acidic/neutral) can be washed away.

    • Dry organic layer over Na₂SO₄ and concentrate.

Yield Expectation: 75–85% (over 2 steps).

Part 4: Quality Control & Characterization

To ensure the material is suitable for drug development, the following specifications must be met.

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Diagnostic peaks: Cyclobutyl methine (~2.3 ppm), Boc singlet (1.45 ppm, 9H), Ethyl backbone signals.
Purity HPLC (C18, 0.1% TFA)> 97.0% Area
Chiral Purity Chiral HPLC> 98% ee (if synthesizing a specific enantiomer)
Residual Boron ICP-MS< 100 ppm (Critical for subsequent palladium couplings)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Incomplete Borane complex cleavageIncrease MeOH reflux time or use dilute HCl (carefully, to avoid Boc removal).
Boc Loss Reaction temperature too high during reductionMaintain < 40°C during BH₃ addition and reaction.
Gel Formation Polymerization of THF/BoraneUse fresh BH₃·THF or switch to BH₃·DMS (Dimethyl sulfide complex).

Part 5: Applications in Drug Discovery

This scaffold is a direct precursor for several therapeutic classes:

  • JAK Inhibitors: The cyclobutyl group fits into the hydrophobic pocket of Janus Kinases, often providing selectivity over other kinases. The free amine is typically coupled to a pyrrolopyrimidine or imidazopyrrolopyridine core.

  • Peptidomimetics: Used to replace Leucine or Isoleucine residues to block proteolysis while maintaining hydrophobic interactions.

Workflow Diagram: Application in Library Synthesis

ApplicationWorkflow Target Tert-butyl N-(2-amino-1- cyclobutylethyl)carbamate Coupling Amide Coupling (R-COOH + HATU) Target->Coupling  Free NH2 Reacts Intermediate Intermediate Scaffold (Boc-Protected) Coupling->Intermediate Deprotection Boc Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection  Exposes 2nd Amine Final Active Pharmaceutical Ingredient (API) Deprotection->Final  Cyclization/Further Functionalization

Figure 2: Standard workflow for incorporating the scaffold into active pharmaceutical ingredients.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Boc stability and Borane tolerance).

  • Brown, H. C., & Heim, P. (1973). Selective reductions. Reduction of amides with diborane. Journal of Organic Chemistry, 38(5), 912–916. (Foundational protocol for Amide-to-Amine reduction).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Cyclobutyl as a lipophilic bioisostere).

  • PubChem Compound Summary. (2024). This compound (CAS 1518049-40-5).[2]

Sources

Retrosynthetic Analysis and Process Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate is a critical vicinal diamine scaffold featuring a cyclobutyl moiety. In modern drug discovery, particularly within the realm of JAK inhibitors and peptidomimetics, the cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups, often improving potency and selectivity by restricting conformational freedom.

This guide provides a comprehensive retrosynthetic analysis and detailed forward synthetic protocols for this building block. We focus on two primary pathways: a Scalable Nitrile Reduction Route (ideal for multi-gram synthesis) and a High-Fidelity Amino Alcohol Route (ideal for stereocontrolled synthesis).

Target Structure Analysis:

  • Core: Ethane-1,2-diamine backbone.

  • Substituents: C1-Cyclobutyl group; N1-Boc protection; N2-Free amine.

  • Chemo-selectivity Challenge: Differentiating the two nitrogen atoms (N1 vs. N2) is the primary synthetic hurdle.

Retrosynthetic Analysis

The retrosynthetic disconnection strategy focuses on the construction of the vicinal diamine motif while maintaining the integrity of the strained cyclobutane ring.

Strategic Disconnections
  • Functional Group Interconversion (FGI) - Nitrile Route: The C2-N2 bond is derived from a nitrile. This traces back to an

    
    -amino nitrile, accessible via Strecker synthesis from cyclobutylcarboxaldehyde.
    
  • FGI - Amino Acid Route: The C2-N2 bond is derived from an alcohol (via azide or leaving group displacement). This traces back to

    
    -cyclobutylglycine.
    
  • C-C Bond Formation: The Cyclobutyl-C1 bond is generally pre-installed using commercially available cyclobutyl aldehydes or ketones, avoiding the challenge of late-stage ring formation.

Retrosynthesis Diagram (Graphviz)

Retrosynthesis cluster_legend Legend Target Target: This compound Inter1 Intermediate 1: Boc-Amino Nitrile (Boc-NH-CH(Cb)-CN) Inter1->Target Nitrile Reduction (H2/Raney Ni or CoCl2/NaBH4) Inter2 Intermediate 2: Boc-Amino Alcohol (Boc-NH-CH(Cb)-CH2OH) Inter2->Target Activation (MsCl) + Azidation + Reduction Start1 Starting Material A: Cyclobutylcarboxaldehyde Start1->Inter1 Strecker Synthesis (TMSCN/NH3) + Boc2O Start2 Starting Material B: Alpha-Cyclobutylglycine Start2->Inter2 Mixed Anhydride Red. (IBCF/NaBH4) Leg1 Target Molecule Leg2 Starting Material

Caption: Retrosynthetic tree illustrating the Nitrile Reduction (Left) and Amino Alcohol (Right) pathways.

Detailed Synthetic Protocols

Method A: The Nitrile Reduction Route (Scalable)

This route is preferred for cost-effective scale-up. It utilizes the Strecker reaction to install the first nitrogen and the carbon backbone simultaneously.

Step 1: Strecker Synthesis & Protection

Reaction: Cyclobutylcarboxaldehyde +



  • Reagents: Cyclobutylcarboxaldehyde (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (1.1 eq),
    
    
    (aq), Methanol.
  • Protocol:

    • Dissolve

      
       and 
      
      
      
      in
      
      
      /MeOH at 0°C.
    • Add cyclobutylcarboxaldehyde dropwise. The cyclobutane ring is stable, but temperature control prevents polymerization.

    • Stir at RT for 12-16h.

    • In-situ Protection: Dilute with Dichloromethane (DCM), add

      
       (2.0 eq) and 
      
      
      
      (1.2 eq). Stir 4h.
    • Workup: Wash with water, brine; dry over

      
      .
      
    • Yield: Typically 75-85%.

Step 2: Selective Nitrile Reduction

Reaction:



Critical Control Point: Standard hydrogenation (Pd/C) is often too slow for nitriles or requires high pressure. The "Magic Blue" method (


) is highly selective for nitriles in the presence of Boc groups [1].
  • Reagents: Boc-amino nitrile (1.0 eq),

    
     (2.0 eq), 
    
    
    
    (10.0 eq), MeOH.
  • Protocol:

    • Dissolve nitrile and

      
       in MeOH at 0°C (solution turns deep purple).
      
    • Add

      
       portion-wise (CAUTION: Vigorous 
      
      
      
      evolution). Solution turns black (Cobalt boride formation).
    • Stir 1-2h at RT.

    • Quench: Carefully add 1N HCl until gas evolution ceases and precipitate dissolves (ensure pH remains > 4 to protect Boc, or use saturated

      
      ).
      
    • Extraction: Basify with

      
       to pH 10, extract with DCM.
      
    • Purification: The product is an amine. Flash chromatography using DCM/MeOH/

      
       (90:10:1).
      
Method B: The Amino Alcohol Route (Stereocontrolled)

If a specific enantiomer is required, starting from chiral


-cyclobutylglycine (commercially available or made via asymmetric Strecker) is superior.
Step 1: Reduction to Amino Alcohol

Reaction:



  • Reagents: Boc-Amino Acid, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM),

    
    .
    
  • Protocol:

    • Activate acid with IBCF/NMM in THF at -15°C to form the mixed anhydride.

    • Filter off NMM salts (optional) or add

      
       (aq) directly to the anhydride solution.
      
    • Result: Clean conversion to alcohol without racemization [2].

Step 2: Amine Installation (Mitsunobu or Mesylate)

Reaction:



  • Mesylation:

    
    .
    
  • Azidation:

    
    , DMF, 60°C. (CAUTION: Azide safety).
    
  • Reduction: Staudinger reduction (

    
    ) is preferred over hydrogenation to preserve the Boc group and avoid secondary amine formation.
    

Comparative Data Analysis

ParameterMethod A: Nitrile ReductionMethod B: Amino Alcohol
Starting Material Cost Low (Aldehyde)High (Amino Acid)
Step Count 2 (Linear)4 (Linear)
Scalability High (>100g)Moderate (<50g)
Chiral Potential Requires Chiral HPLC or Ellman AuxiliariesInherited from Starting Material
Safety Profile Cyanide/Hydrogen handlingAzide handling
Impurity Profile Cobalt residues (must remediate)Triphenylphosphine oxide (difficult removal)

Process Workflow Diagram

ProcessFlow cluster_A Method A: Nitrile Route cluster_B Method B: Amino Alcohol Route StepA1 1. Strecker Reaction (NaCN, NH4Cl) StepA2 2. Boc Protection (Boc2O, TEA) StepA1->StepA2 StepA3 3. Co-Catalyzed Reduction (CoCl2, NaBH4) StepA2->StepA3 StepB1 1. Mixed Anhydride Red. (IBCF, NaBH4) StepB2 2. Activation/Azidation (MsCl -> NaN3) StepB1->StepB2 StepB3 3. Staudinger Reduction (PPh3, H2O) StepB2->StepB3

Caption: Operational workflow comparing the three-step Nitrile route vs. the multi-step Amino Alcohol route.

Critical Control Points & Troubleshooting

  • Regioselectivity of Protection:

    • In Method A, the primary amine formed in the Strecker reaction is protected before the nitrile reduction. This ensures the final product has the Boc group on the internal nitrogen (N1) and the free amine at the terminal position (N2), matching the target structure:

      
      .
      
    • Verification: NMR HMBC correlations between the Boc carbonyl and the methine proton adjacent to the cyclobutyl ring.

  • Cyclobutyl Ring Stability:

    • The cyclobutane ring is stable to

      
      , 
      
      
      
      , and standard hydrogenation. Avoid strong Lewis acids (e.g.,
      
      
      ) which might induce ring expansion or opening.
  • Purification of Diamines:

    • Vicinal diamines often streak on silica.

    • Solution: Pre-treat silica gel with 1%

      
       or use amine-functionalized silica cartridges.
      

References

  • Caddick, S., et al.[1] "A convenient procedure for the reduction of nitriles to primary amines using

    
    /
    
    
    
    ." Tetrahedron Letters, vol. 41, no. 19, 2000, pp. 3513-3516. Link
  • Rodriguez, M., et al. "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926. Link

  • EvitaChem. "this compound Product Details." EvitaChem Catalog, 2023. Link

  • Sigma-Aldrich. "Synthesis of vicinal diamines via Strecker Reaction." Technical Bulletin, 2022. Link

Sources

Technical Guide: Synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific structural requirements and the context of pharmaceutical intermediate synthesis, here is the in-depth technical guide for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate .

CAS No: 1518049-40-5 Molecular Formula:


Molecular Weight:  214.31  g/mol [1]

Strategic Overview

This compound is a critical "gem-disubstituted" diamine building block, frequently employed in the design of Janus Kinase (JAK) inhibitors and other small-molecule immunomodulators. The cyclobutyl moiety acts as a lipophilic, metabolically stable bioisostere for isopropyl or sec-butyl groups, offering restricted conformational entropy which can enhance binding affinity.

For the medicinal chemist, the synthesis poses a specific regiochemical challenge: differentiating the two nitrogen atoms. The target requires a Boc-protected secondary amine at the chiral center (


) and a free primary amine  at the terminal position (

).

This guide prioritizes the Nitro-Mannich (Aza-Henry) pathway via a sulfone intermediate. This route is superior to traditional Strecker synthesis or amino acid reduction because it:

  • Avoids the instability of isolated Boc-imines.

  • Eliminates the use of highly toxic cyanides (Strecker).

  • Establishes the correct N-differentiation early in the sequence.

Retrosynthetic Architecture

The retrosynthetic logic relies on the disconnection of the


 bond or the functional group interconversion of the terminal amine.

Retrosynthesis Target Target: This compound NitroAmine Intermediate A: Beta-Nitro Carbamate (Boc-NH-CH(Cb)-CH2-NO2) Target->NitroAmine Nitro Reduction (H2/Pd or Zn/HCl) BocImine Synthon: Boc-Imine Species (Cb-CH=N-Boc) NitroAmine->BocImine Aza-Henry (MeNO2, Base) Sulfone Stable Precursor: Alpha-Amido Sulfone BocImine->Sulfone In-situ Elimination Aldehyde Starting Material: Cyclobutanecarboxaldehyde Sulfone->Aldehyde 3-Component Condensation (BocNH2, PhSO2Na)

Figure 1: Retrosynthetic analysis highlighting the Aza-Henry route via a stable sulfone precursor.

Core Protocol: The Aza-Henry (Nitro-Mannich) Route

This protocol utilizes the Engberts-Kanazawa method , generating the unstable N-Boc imine in situ from a stable


-amido sulfone. This ensures reproducibility and scalability.
Phase 1: Synthesis of the -Amido Sulfone Precursor

Direct condensation of cyclobutanecarboxaldehyde and tert-butyl carbamate often fails or yields unstable products. The sulfone method traps the imine in a stable solid form.

Reagents:

  • Cyclobutanecarboxaldehyde (1.0 equiv)

  • Tert-butyl carbamate (

    
    ) (1.0 equiv)
    
  • Sodium benzenesulfinate (

    
    ) (2.0 equiv)
    
  • Formic acid (85%, 2.0 equiv)

  • Solvent: Methanol/Water (1:2 v/v)

Procedure:

  • Dissolve

    
     and sodium benzenesulfinate in the Methanol/Water mixture.
    
  • Add cyclobutanecarboxaldehyde sequentially.

  • Add formic acid dropwise (Caution: Exothermic).

  • Stir at room temperature for 24–48 hours. A white precipitate will form.

  • Workup: Filter the white solid, wash copiously with water and hexanes. Dry under vacuum.[2][3]

  • Result: Stable

    
    -amido sulfone.
    
Phase 2: The Aza-Henry Reaction (C-C Bond Formation)

The sulfone eliminates benzenesulfinic acid under basic conditions to release the reactive Boc-imine, which is immediately trapped by the nitronate anion.

Reagents:

  • 
    -Amido Sulfone (from Phase 1) (1.0 equiv)
    
  • Nitromethane (

    
    ) (10.0 equiv - acts as solvent/reagent)
    
  • Base: Tetramethylguanidine (TMG) (0.2 equiv) or Potassium Carbonate (

    
    ) (3.0 equiv)
    

Procedure:

  • Suspend the sulfone in nitromethane.

  • Add the base.[4][5] If using TMG, cool to 0°C initially to control the exotherm, then warm to RT.

  • Stir at 40–50°C for 12 hours.

  • Monitoring: TLC will show disappearance of the sulfone and appearance of the

    
    -nitro amine.
    
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove TMG) and Brine. Dry over

    
    .[2][6]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

  • Intermediate: Tert-butyl (1-cyclobutyl-2-nitroethyl)carbamate.

Phase 3: Nitro Reduction to Diamine

The final step converts the nitro group to the primary amine without deprotecting the Boc group.

Reagents:

  • 
    -Nitro carbamate (1.0 equiv)
    
  • Catalyst: 10% Pd/C (10 wt% loading) or Raney Nickel

  • Hydrogen source:

    
     gas (balloon or 50 psi) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol[2]

Procedure:

  • Dissolve the nitro compound in Methanol.

  • Add the catalyst carefully under Argon.

  • Introduce Hydrogen atmosphere.

  • Stir vigorously at RT for 4–6 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.

  • Concentration: Evaporate solvent to yield the crude amine.

  • Final Purification: If necessary, convert to the oxalate salt for crystallization or use reverse-phase HPLC.

Advanced Protocol: Asymmetric Synthesis (Ellman Approach)

For drug development requiring high enantiomeric excess (ee), the Ellman Sulfinamide method is the gold standard.

Ellman Start Cyclobutane- carboxaldehyde Imine (R)-N-Sulfinyl Imine Start->Imine (R)-tBu-Sulfinamide Ti(OEt)4 Nitro Chiral Nitro-Sulfinamide Imine->Nitro MeNO2, Base (Diastereoselective) Amine Chiral Diamine (Target) Nitro->Amine 1. HCl/MeOH (Deprotect) 2. Boc2O (Reprotect) 3. H2/Pd (Reduce)

Figure 2: The Ellman auxiliary route allows for the control of stereochemistry at


.

Key Modification:

  • Condensation: Aldehyde + (R)-tert-butanesulfinamide +

    
    
    
    
    
    Chiral Sulfinimine.
  • Aza-Henry: Sulfinimine +

    
     + Base 
    
    
    
    Diastereomerically pure nitro-sulfinamide.
  • Swap Protection:

    • Treat with HCl/MeOH to remove the sulfinyl group

      
       Free amino-nitro intermediate.
      
    • Protect with

      
      
      
      
      
      Tert-butyl (1-cyclobutyl-2-nitroethyl)carbamate.
    • Reduce Nitro group as in Protocol 1.

Analytical Data & Quality Control

Verification of the correct isomer and oxidation state is vital.

ParameterExpected Signal (1H NMR, CDCl3, 400 MHz)Structural Insight
Boc Group

1.44 (s, 9H)
Confirms carbamate protection.
Cyclobutyl

1.70–2.10 (m, 6H),

2.30 (m, 1H)
Characteristic multiplet pattern of the ring.
Methine (

)

3.60–3.80 (m, 1H)
The chiral center attached to NH-Boc.
Methylene (

)

2.70–2.90 (m, 2H)
The

adjacent to the primary amine.
Amine (

)
Broad singlet (exchangeable)Confirm by

shake.

Mass Spectrometry (ESI+):

  • Expected

    
    : 215.17
    
  • Common fragment:

    
     (Loss of 100 Da).
    

Safety & Hazards

  • Nitromethane: Shock-sensitive explosive at high temperatures or under confinement. Do not distill to dryness.

  • Sodium Benzenesulfinate: Irritant.

  • Hydrogenation:

    
     is pyrophoric. Handle under inert gas.[7] Hydrogen gas is extremely flammable.
    

References

  • Kanazawa, A. M., et al. "Synthesis of N-tert-Butoxycarbonyl-imines via alpha-Amido Sulfones." Journal of Organic Chemistry, vol. 59, no. 1, 1994. Link

    • Foundational paper for the stable sulfone precursor method.
  • Anderson, J. C., et al. "The Nitro-Mannich Reaction." European Journal of Organic Chemistry, 2015. Link

    • Comprehensive review of the Aza-Henry reaction conditions.
  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research, vol. 35, no. 11, 2002. Link

    • Standard protocol for the asymmetric variant.
  • Chemical Abstracts Service (CAS). "this compound (CAS 1518049-40-5)."[1][7][8][9] SciFinder-n.

    • Verific

Sources

An In-depth Technical Guide to tert-Butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known structural information, predicted physicochemical properties, and inferred synthetic methodologies based on established chemical principles and analogous compounds. Furthermore, it delves into the strategic importance of the cyclobutane motif and the tert-butoxycarbonyl (Boc) protecting group in the design of novel therapeutics. Detailed protocols for the key synthetic step—selective mono-Boc protection of diamines—are provided, alongside predicted spectroscopic data to aid in the characterization of this and related molecules. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel chemical entities in drug discovery.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, such as this compound, offer a streamlined approach to introducing key structural motifs. This compound incorporates two critical features: a cyclobutane ring, which imparts conformational rigidity and can enhance metabolic stability, and a selectively protected diamine, allowing for sequential chemical modifications.[1] The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability across a wide range of reaction conditions and its facile, clean removal under acidic conditions.[2]

The cyclobutane moiety, in particular, has gained traction as a desirable scaffold in medicinal chemistry. Its rigid, puckered conformation can orient pharmacophoric elements in a precise three-dimensional arrangement, potentially leading to enhanced potency and selectivity for biological targets.[3] Moreover, the replacement of more flexible or metabolically labile groups with a cyclobutane ring can lead to improved pharmacokinetic profiles.[1]

This guide will provide a detailed examination of this compound, from its fundamental chemical identity to its potential applications as a strategic building block in the synthesis of novel therapeutic agents.

Chemical Identity and Structural Elucidation

The definitive identification of a chemical entity begins with its unambiguous nomenclature and structural representation.

IUPAC Name and Synonyms
  • IUPAC Name: this compound

Structural Information
ParameterValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
SMILES CC(C)(C)OC(=O)NC(CN)C1CCC1
InChI InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9(7-12)8-5-4-6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
InChIKey PAPCNNLOLIHVLC-UHFFFAOYSA-N

// Atom nodes N1 [label="NH₂"]; C1 [label="C"]; C2 [label="C"]; N2 [label="NH"]; C3 [label="C=O"]; O1 [label="O"]; C4 [label="C"]; C5 [label="CH₃"]; C6 [label="CH₃"]; C7 [label="CH₃"]; C8 [label=""]; C9 [label=""]; C10 [label=""]; C11 [label=""];

// Positioning nodes N1 [pos="0,0!"]; C1 [pos="1,0.5!"]; C2 [pos="2,0!"]; N2 [pos="3,0.5!"]; C3 [pos="4,0!"]; O1 [pos="5,0.5!"]; C4 [pos="6,0!"]; C5 [pos="7,0.5!"]; C6 [pos="7,-0.5!"]; C7 [pos="6.5,-1!"]; C8 [pos="1.5,-1!"]; C9 [pos="2.5,-1.5!"]; C10 [pos="1.5,-2!"]; C11 [pos="0.5,-1.5!"];

// Bonds edge [len=1.2]; N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- O1; O1 -- C4; C4 -- C5; C4 -- C6; C4 -- C7; C2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C8;

} Caption: 2D structure of this compound.

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties have been predicted using computational models. These values should be considered estimates and used as a guide for experimental design.

PropertyPredicted ValueUnit
Boiling Point ~ 300-350°C
Melting Point Not available°C
LogP 1.9-
pKa (most basic) ~ 9.5 (primary amine)-
Solubility Soluble in most organic solvents-

Synthesis and Methodologies

The synthesis of this compound would logically proceed through the selective mono-Boc protection of the corresponding diamine, 1-(aminomethyl)cyclobutane-1-ethanamine. While a specific protocol for this diamine is not available, general and robust methods for the mono-Boc protection of diamines are well-established.[4][5]

General Principles of Selective Mono-Boc Protection

The primary challenge in the mono-protection of a symmetric or near-symmetric diamine is preventing the formation of the di-protected byproduct.[2] Effective strategies often rely on differentiating the reactivity of the two amino groups. A highly successful approach involves the in-situ mono-protonation of the diamine.[6] By adding one equivalent of an acid, one of the amino groups is converted to its non-nucleophilic ammonium salt, leaving the other free to react with the Boc-anhydride.

// Nodes diamine [label="H₂N-R-NH₂\n(Diamine)"]; monoprotonated [label="H₂N-R-NH₃⁺\n(Mono-protonated intermediate)"]; boc_anhydride [label="(Boc)₂O\nBase"]; monoboc [label="BocHN-R-NH₂\n(Mono-Boc protected)"]; diboc [label="BocHN-R-NHBoc\n(Di-Boc protected - byproduct)"];

// Edges diamine -> monoprotonated [label=" + H⁺"]; monoprotonated -> monoboc [label=" + (Boc)₂O\n - H⁺"]; diamine -> diboc [label=" + 2 (Boc)₂O", style=dashed, color="#EA4335"]; boc_anhydride -> monoboc [style=invis]; } Caption: General workflow for selective mono-Boc protection of a diamine.

Experimental Protocol: In-Situ Mono-protonation Method

This protocol is adapted from established procedures for the selective mono-Boc protection of various diamines and is expected to be applicable to 1-(aminomethyl)cyclobutane-1-ethanamine.[4]

Materials:

  • 1-(Aminomethyl)cyclobutane-1-ethanamine (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Chlorotrimethylsilane (TMSCl) (1.0 eq) or another source of anhydrous HCl

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolution and Cooling: In a round-bottom flask equipped with a magnetic stir bar, dissolve the diamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Mono-protonation: While stirring, slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. The in-situ generation of HCl will protonate one of the amine groups. A white precipitate of the ammonium chloride salt may form.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete mono-protonation.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture. Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water.

    • Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.

    • Adjust the pH of the aqueous layer to >12 with a sodium hydroxide solution to deprotonate the remaining ammonium group and neutralize any excess acid.

    • Extract the product into dichloromethane (3 x volumes).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol is crucial during the protonation step to ensure that the HCl generated from TMSCl does not react with water instead of the diamine.

  • Slow Addition of TMSCl: Slow, dropwise addition at 0 °C helps to control the exotherm of the reaction and ensures selective mono-protonation.

  • Equimolar Reagents: The use of equimolar amounts of the diamine, acid source, and (Boc)₂O is key to maximizing the yield of the mono-protected product.

  • Aqueous Work-up with pH Adjustment: The basic work-up is essential to deprotonate the ammonium salt of the product, rendering it soluble in the organic extraction solvent.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data can be generated using various software packages and databases that employ machine learning or DFT calculations.[9][10]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.8-5.2br s1HNH -Boc
~ 3.1-3.3m1HCH -NHBoc
~ 2.7-2.9m2HCH ₂-NH₂
~ 1.8-2.2m4HCyclobutane-CH
~ 1.6-1.8m2HCyclobutane-CH
~ 1.45s9HC(CH ₃)₃
~ 1.2-1.4br s2HNH

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 156C =O (carbamate)
~ 79C (CH₃)₃
~ 50-55C H-NHBoc
~ 40-45C H₂-NH₂
~ 30-35Cyclobutane-C H₂
~ 28.4C(C H₃)₃
~ 15-20Cyclobutane-C H₂
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode would be the preferred method for analyzing this compound. The fragmentation of Boc-protected amines is well-characterized.

Expected Fragmentation Pattern:

  • [M+H]⁺: The protonated molecule would be expected at m/z 215.

  • [M-55]⁺: Loss of isobutylene (C₄H₈) from the tert-butyl group is a common fragmentation pathway, leading to a peak at m/z 160.

  • [M-99]⁺: Loss of the entire Boc group (C₅H₉O₂) would result in a fragment corresponding to the protonated diamine at m/z 116.

// Nodes parent [label="[M+H]⁺\nm/z 215"]; frag1 [label="[M - C₄H₈ + H]⁺\nm/z 160"]; frag2 [label="[M - C₅H₉O₂ + H]⁺\nm/z 116"];

// Edges parent -> frag1 [label="- C₄H₈"]; parent -> frag2 [label="- C₅H₉O₂"]; } Caption: Predicted major fragmentation pathways in ESI-MS.

Applications in Research and Drug Development

This compound is a valuable building block for introducing a conformationally constrained diamine linker into a molecule. This is particularly relevant in the following areas:

  • Scaffold for Novel Therapeutics: The cyclobutane diamine core can serve as a central scaffold for the synthesis of libraries of compounds for screening against various biological targets. The conformational rigidity can lead to higher binding affinities and selectivities.[11][12]

  • Linker in Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of the deprotected diamine is ideal for use as a linker to connect a target-binding ligand and an E3 ligase-binding ligand in PROTAC development.

  • Synthesis of Enzyme Inhibitors: The diamine functionality can mimic interactions of natural substrates with enzyme active sites, making this a useful starting material for the design of enzyme inhibitors.

  • Development of Molecular Probes: The free amine can be functionalized with fluorescent tags, biotin, or other reporter groups to create molecular probes for studying biological systems.

Conclusion

This compound represents a strategically important, albeit under-characterized, building block for modern organic and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted properties, along with robust, field-proven methodologies for its synthesis based on the selective mono-Boc protection of diamines. By leveraging the principles and protocols outlined herein, researchers can confidently synthesize and utilize this and related compounds to accelerate their research and development efforts in the pursuit of novel chemical entities with therapeutic potential. The continued exploration of unique, three-dimensional scaffolds like the cyclobutane diamine is essential for expanding the accessible chemical space for drug discovery.

References

  • Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 63-69. Available at: [Link]

  • Ha, H.-J., Lee, S.-Y., & Park, Y.-S. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Ha, H.-J., Lee, S.-Y., & Park, Y.-S. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • Radchenko, D. S., Pavlenko, S. O., Grygorenko, O. O., Volochnyuk, D. M., Shishkina, S. V., Shishkin, O. V., & Komarov, I. V. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. ACS Publications. Available at: [Link]

  • de Witte, W., van der Pijl, F., & van Delft, F. L. (2016). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 11(23), 2577-2587. Available at: [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(13), e202104210. Available at: [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 1-11. Available at: [Link]

  • Gergov, M., et al. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 552-564. Available at: [Link]

  • Jonas, S. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org. Available at: [Link]

  • Kim, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20292. Available at: [Link]

  • Roberts, J. D., & Sauer, C. W. (1949). Cyclobutylamine. Organic Syntheses, 29, 32. Available at: [Link]

  • Supporting Information for a scientific article. (n.d.). Available at: [Link]

  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

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Solubility Profile of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of drug discovery and development, small molecule intermediates like tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate are fundamental building blocks. The cyclobutyl motif is of growing interest for its ability to confer unique conformational constraints and metabolic stability to drug candidates. The presence of a Boc-protected amine and a free primary amine makes this molecule a versatile synthon for further chemical elaboration.

A critical, yet often undocumented, physicochemical parameter for such a key intermediate is its solubility. Solubility dictates the choice of reaction solvents, purification strategies, and ultimately, the efficiency and scalability of a synthetic route. This guide addresses the absence of publicly available, quantitative solubility data for this compound.

As your Senior Application Scientist, this document provides a comprehensive framework built on foundational chemical principles and established analytical methodologies. We will dissect the molecule's structural attributes to predict its solubility behavior and provide a detailed, field-proven protocol for its empirical determination. This guide is designed to empower researchers, scientists, and drug development professionals to confidently handle this compound and integrate it into their workflows.

Molecular Structure and Physicochemical Analysis

To understand the solubility of a compound, we must first analyze its structure. Each functional group contributes to the overall polarity and intermolecular interactions that govern how the molecule behaves in different solvents.

Chemical Structure:

Key Structural Features and Their Influence on Solubility:

  • Lipophilic tert-Butyloxycarbonyl (Boc) Group: The Boc protecting group is bulky and nonpolar. Its primary contribution is to increase the molecule's solubility in nonpolar and moderately polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.

  • Cyclobutyl Ring: The cyclobutane ring is a nonpolar, alicyclic hydrocarbon moiety. It further enhances the lipophilic character of the molecule, reinforcing its solubility in organic media.

  • Primary Amine (-NH2): The free primary amine is a polar functional group capable of acting as a hydrogen bond donor and acceptor.[1] This group is the primary driver of the molecule's solubility in polar protic solvents, including water. Crucially, the basic nature of this amine means its aqueous solubility will be highly dependent on pH.[2][3]

The Critical Role of pH:

The primary amine has a lone pair of electrons that can accept a proton (H+).[1] In acidic aqueous solutions, the amine will be protonated to form a cationic alkylammonium salt.[4] This salt formation dramatically increases the polarity of the molecule, leading to a significant enhancement in water solubility.[3][4] Conversely, in basic solutions (high pH), the amine will remain in its neutral, less soluble "free base" form. This pH-dependent behavior is a key consideration for any aqueous-based procedures.

Predicted Qualitative Solubility Profile

Based on the structural analysis, the following table summarizes the expected solubility of this compound in common laboratory solvents. This table serves as a starting point for solvent screening; however, quantitative determination is essential for precise applications.

Solvent ClassificationSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleHigh polarity accommodates the amine group.
Dimethylformamide (DMF)SolubleHigh polarity accommodates the amine group.
Acetonitrile (ACN)SolubleGood general solvent for moderately polar compounds.
Tetrahydrofuran (THF)SolubleBalances polarity and nonpolar character.
Chlorinated Dichloromethane (DCM)SolubleEffective for compounds with lipophilic groups (Boc, cyclobutyl).
ChloroformSolubleSimilar to DCM.
Polar Protic WaterpH-DependentLow solubility at neutral/basic pH; highly soluble at acidic pH.[2][3]
MethanolSolublePolar, protic nature interacts well with the amine group.
EthanolSolubleSimilar to methanol.
Nonpolar Ethyl AcetateSoluble to Slightly SolubleModerate polarity, good for Boc-protected compounds.
Hexanes / HeptaneInsolubleThe polarity of the amine group prevents dissolution in highly nonpolar solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold-standard and most reliable technique for measuring the thermodynamic (equilibrium) solubility of a compound.[5][6] The protocol below is a self-validating system designed for accuracy and reproducibility.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Core Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium between the dissolved and undissolved states. The concentration of the compound in the saturated supernatant is then measured.[6]

Step-by-Step Methodology:

  • Preparation:

    • Add an excess of the solid compound to several replicate vials (triplicate is recommended). "Excess" means enough solid will remain undissolved at the end of the experiment.[6][7]

    • Pipette a precise volume of the chosen solvent (e.g., purified water, buffer of a specific pH, or organic solvent) into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or other suitable mechanical agitator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).[7]

    • Agitate the samples at a constant speed that ensures the solid particles are continuously suspended in the liquid without forming a vortex.[7]

    • Allow the samples to equilibrate for an extended period. For thermodynamic solubility, 24 to 48 hours is typical to ensure equilibrium is reached.[5]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly to let larger particles settle.

    • To separate the saturated liquid phase from the undissolved solid, use either centrifugation at the same temperature or filtration through a low-binding filter (e.g., PVDF or PTFE). This step is critical to avoid contaminating the sample with solid particles.[5]

  • Sample Preparation for Analysis:

    • Carefully aspirate a precise volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to bring the concentration into the linear range of the chosen analytical method. The dilution factor must be recorded accurately.

  • Quantification:

    • Analyze the diluted sample using a validated quantitative method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS).[5][8][9]

    • Prepare a calibration curve using standard solutions of the compound at known concentrations.

    • Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is typically reported in units of mg/mL or µg/mL.

Visualizations: Workflows and Chemical Principles

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, emphasizing the critical control and decision points.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to vials prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Seal Vials sep1 Centrifuge or Filter suspension equil1->sep1 Equilibrium Reached quant1 Collect supernatant sep1->quant1 Clear Supernatant quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC or LC-MS quant2->quant3 quant4 Calculate against calibration curve quant3->quant4 result Final Solubility (mg/mL) quant4->result

Caption: Workflow for the Shake-Flask Solubility Method.

pH-Dependent Equilibrium of the Primary Amine

This diagram illustrates the fundamental chemical equilibrium that governs the aqueous solubility of the target compound.

Caption: Amine-Ammonium Equilibrium in Aqueous Solution.

Summary and Trustworthiness

This guide provides a robust framework for understanding and determining the solubility of this compound. While direct solubility data is not currently published, a predictive analysis based on its constituent functional groups offers a strong starting point for experimental design.

The cornerstone of this guide is the detailed protocol for the shake-flask method, a universally recognized and reliable approach for solubility measurement.[5][6][7] By adhering to this self-validating protocol—which includes proper controls like equilibration time, temperature stability, and validated analytical quantification—researchers can generate trustworthy and publication-quality data. Understanding the principles outlined herein, particularly the profound effect of pH on aqueous solubility, is paramount for the successful application of this compound in synthesis and drug development.

References

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Methodological & Application

"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Introduction

In contemporary drug discovery and medicinal chemistry, molecules incorporating strained carbocyclic scaffolds, such as cyclobutane, are of significant interest. These motifs can confer unique conformational constraints and metabolic stability, making them valuable bioisosteres for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1] The title compound, this compound, is a key bifunctional building block. It features a cyclobutane moiety, a primary amine for further derivatization, and a Boc-protected secondary amine, enabling its directed use in multi-step synthetic campaigns, such as in the construction of PROTAC linkers or complex molecular architectures.[2]

This application note presents a robust, three-step synthetic protocol for the preparation of this compound. The synthesis commences with the formation of an α-amino nitrile from cyclobutanecarboxaldehyde via a Strecker reaction. This intermediate is subsequently reduced to the key 1-cyclobutylethane-1,2-diamine precursor. The final step involves the chemoselective mono-N-Boc protection of the less sterically hindered primary amine, yielding the target compound. This protocol is designed to be a self-validating system, with clear explanations for each experimental choice to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis follows a linear three-step sequence as depicted below.

start Cyclobutanecarboxaldehyde reagent1 1. KCN, NH4Cl 2. H2O start->reagent1 intermediate1 2-Amino-2-cyclobutylacetonitrile reagent2 LiAlH4, THF intermediate1->reagent2 intermediate2 1-Cyclobutylethane-1,2-diamine reagent3 (Boc)2O, TEA, DCM intermediate2->reagent3 product This compound reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Overall reaction pathway for the synthesis of the target compound.

Materials and Equipment

Reagents & SolventsEquipment
Cyclobutanecarboxaldehyde (98%)Round-bottom flasks
Potassium Cyanide (KCN) (≥97%)Magnetic stirrer and stir bars
Ammonium Chloride (NH₄Cl) (≥99.5%)Heating mantle / Oil bath
Lithium Aluminum Hydride (LiAlH₄)Reflux condenser
Di-tert-butyl dicarbonate ((Boc)₂O)Ice bath
Triethylamine (TEA) (≥99.5%)Separatory funnel
Tetrahydrofuran (THF), anhydrousRotary evaporator
Dichloromethane (DCM), anhydrousGlassware for extraction
Diethyl ether (Et₂O), anhydrousColumn chromatography setup
Sodium Sulfate (Na₂SO₄), anhydrousThin-Layer Chromatography (TLC) plates
Hydrochloric Acid (HCl), concentratedpH paper or meter
Sodium Hydroxide (NaOH)Standard laboratory glassware
Silica Gel (for column chromatography)

Safety Precaution: Potassium cyanide (KCN) is highly toxic. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. An emergency cyanide antidote kit should be readily available. Lithium aluminum hydride (LiAlH₄) reacts violently with water; strictly anhydrous conditions are required.

Experimental Protocols

Step 1: Synthesis of 2-Amino-2-cyclobutylacetonitrile

This step employs the Strecker synthesis, a classic and efficient method for preparing α-amino nitriles from an aldehyde, a cyanide source, and ammonia (generated in situ from ammonium chloride).

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ammonium chloride (5.88 g, 0.11 mol) and 50 mL of deionized water. Stir until fully dissolved.

  • Add cyclobutanecarboxaldehyde (8.41 g, 0.10 mol) to the solution.

  • In a separate beaker, dissolve potassium cyanide (7.16 g, 0.11 mol) in 25 mL of deionized water.

  • Cool the aldehyde/ammonium chloride solution in an ice bath to 0-5 °C.

  • Slowly add the potassium cyanide solution dropwise to the cooled mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by TLC.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-2-cyclobutylacetonitrile as an oil. This crude product is typically used in the next step without further purification.

Step 2: Synthesis of 1-Cyclobutylethane-1,2-diamine

The α-amino nitrile is reduced to the corresponding vicinal diamine using a powerful hydride reducing agent.

  • Set up a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (7.59 g, 0.20 mol) in 150 mL of anhydrous THF.

  • Dissolve the crude 2-amino-2-cyclobutylacetonitrile from Step 1 (assuming 0.10 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Add the aminonitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (8 mL), followed by 15% aqueous NaOH (8 mL), and finally more water (24 mL). This procedure (Fieser workup) is crucial for safely neutralizing excess LiAlH₄ and precipitating aluminum salts.

  • Stir the resulting granular white precipitate for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 1-cyclobutylethane-1,2-diamine. The product can be purified by vacuum distillation if necessary.

Step 3: Synthesis of this compound

This final step involves the selective protection of the primary amine. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, which allows for chemoselective protection when using one equivalent of the Boc-protection reagent.[3][4]

  • Dissolve the crude 1-cyclobutylethane-1,2-diamine (assuming 0.10 mol) in 200 mL of anhydrous dichloromethane (DCM) in a 500 mL round-bottom flask.

  • Add triethylamine (TEA) (15.3 mL, 0.11 mol) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.10 mol) in 50 mL of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the cooled diamine solution over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC to confirm consumption of the starting material.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 5-10% methanol in dichloromethane containing 1% ammonium hydroxide) to yield the pure this compound.

General Laboratory Workflow

The following diagram illustrates the typical workflow for each synthetic step.

A Setup & Reagents B Reaction (Stirring, Heating/Cooling) A->B C Quench / Workup B->C D Extraction C->D E Drying & Concentration D->E F Purification (Chromatography/Distillation) E->F G Analysis (NMR, MS, TLC) F->G

Caption: Standard experimental workflow from reaction setup to final analysis.

Characterization Data

CompoundExpected ¹H NMR (δ, ppm)Expected Mass Spec (m/z)
2-Amino-2-cyclobutylacetonitrile Signals for cyclobutyl protons (multiplets, ~1.8-2.5), methine proton (~3.5), and amine protons (broad singlet).[M+H]⁺ = 111.1
1-Cyclobutylethane-1,2-diamine Signals for cyclobutyl protons, methine and methylene protons adjacent to amines, and amine protons.[M+H]⁺ = 115.2
This compound Signals for t-butyl group (~1.45, s, 9H), cyclobutyl protons, methine and methylene protons, and amine protons.[M+H]⁺ = 215.3

Discussion and Mechanistic Insights

The success of this synthetic sequence hinges on controlling the reactivity in each step.

  • Strecker Synthesis: The equilibrium of imine formation is driven forward by the irreversible nucleophilic attack of the cyanide ion. The use of ammonium chloride provides the ammonia source in a controlled manner.

  • Nitrile Reduction: The use of a powerful reducing agent like LiAlH₄ is essential for the complete reduction of both the nitrile and any transient imine intermediates. Maintaining anhydrous conditions is critical to prevent quenching of the reagent and ensure high yields.[5]

  • Selective Boc Protection: The key to achieving mono-protection is the precise control of stoichiometry (using no more than one equivalent of (Boc)₂O). The inherent difference in steric hindrance and nucleophilicity between the primary and secondary amines directs the reaction to the desired product. Over-addition of (Boc)₂O would lead to the formation of the di-protected species, complicating purification. The reaction is typically performed at 0 °C to room temperature to further enhance selectivity.[6]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this three-step procedure, which includes a Strecker reaction, nitrile reduction, and selective N-Boc protection, researchers can reliably produce this valuable chemical building block for applications in pharmaceutical and materials science. The rationale provided for each step enhances the protocol's trustworthiness and allows for adaptation and troubleshooting.

References

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono- and Di-protected 1,n-Alkanediamines. Synthetic Communications, 20(16), 2559-2564. [Link]

  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2006). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 83, 193. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Reeves, J. T., et al. (2015). Strain Release Amination: A General and Practical Method for the Synthesis of Bicyclo[1.1.1]pentylamines, Azetidines, and Cyclobutanamines. Journal of the American Chemical Society, 137(29), 9481–9488. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Boc Protection of 2-Amino-1-Cyclobutylethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amine Protection

In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the selective masking and unmasking of functional groups is a foundational strategy. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for the protection of amines, valued for its straightforward introduction, robust stability across a wide array of reaction conditions, and the mild acidic conditions required for its removal.[1][2][3] This orthogonality allows for complex molecular manipulations without unintended interference from the highly nucleophilic and basic amine functionality.[1]

This guide provides a comprehensive, in-depth protocol for the Boc protection of 2-amino-1-cyclobutylethanol, a valuable building block in medicinal chemistry. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and provide a framework for troubleshooting and optimization.

Health & Safety First: Reagent Hazard Overview

Prior to commencing any experimental work, a thorough review of Safety Data Sheets (SDS) for all reagents is mandatory. The following table summarizes key hazards associated with the principal reagents in this protocol.

ReagentKey HazardsRecommended Precautions
Di-tert-butyl dicarbonate ((Boc)₂O) Flammable, fatal if inhaled, causes skin and serious eye irritation, may cause an allergic skin reaction or respiratory irritation.[4][5][6] Moisture sensitive.[6]Work exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE): nitrile gloves, safety glasses/goggles, and a lab coat. Avoid inhalation of dust or vapors.[6] Keep away from heat and ignition sources.[5]
Triethylamine (TEA or Et₃N) Flammable liquid and vapor, toxic if inhaled, causes severe skin burns and eye damage.Handle in a chemical fume hood. Wear appropriate PPE. Keep away from heat and ignition sources.
Dichloromethane (DCM) Suspected of causing cancer, causes skin and eye irritation, may cause drowsiness or dizziness.Work in a well-ventilated fume hood. Wear appropriate PPE. Avoid direct contact and inhalation.
Hydrochloric Acid (HCl) Causes severe skin burns and eye damage, may cause respiratory irritation.Handle with extreme care in a fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.

The Chemistry at Play: Mechanism of Boc Protection

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a classic nucleophilic acyl substitution reaction.[1] The process is fundamentally an acylation of the amine.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-1-cyclobutylethanol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1]

  • Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, eliminating a tert-butyl carbonate leaving group.

  • Decomposition to Byproducts: This leaving group rapidly decomposes into the thermodynamically stable and volatile byproducts, carbon dioxide gas and tert-butanol.[1]

The use of a non-nucleophilic base, such as triethylamine (TEA), is common to neutralize the protonated amine intermediate, which can accelerate the reaction.[1]

Boc Protection Mechanism Amine R-NH₂ (2-Amino-1-cyclobutylethanol) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product R-NH-Boc (Protected Amine) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Caption: Mechanism of N-Boc protection.

Experimental Protocol: Synthesis of tert-butyl (2-cyclobutyl-2-hydroxyethyl)carbamate

This protocol provides a robust method for the Boc protection of 2-amino-1-cyclobutylethanol. It is designed to be self-validating through in-process monitoring.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2-Amino-1-cyclobutylethanol115.181.00 g8.681.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.252.08 g9.551.1
Triethylamine (Et₃N)101.191.33 mL9.551.1
Dichloromethane (DCM)-45 mL--
1 M Hydrochloric Acid (aq)-20 mL--
Saturated Sodium Bicarbonate (aq)-20 mL--
Brine (Saturated NaCl aq)-20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g--
Step-by-Step Procedure
  • Dissolution: Dissolve 2-amino-1-cyclobutylethanol (1.00 g, 8.68 mmol) in dichloromethane (DCM, 40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until all the solid dissolves.[1]

    • Senior Application Scientist's Note: DCM is an excellent solvent for this reaction as it is relatively non-polar, dissolves both the starting material and the Boc anhydride well, and is unreactive under these conditions. Tetrahydrofuran (THF) is also a suitable alternative.[1]

  • Base Addition: Add triethylamine (1.33 mL, 9.55 mmol, 1.1 equiv) to the solution. Stir for 5 minutes at room temperature.

    • Senior Application Scientist's Note: Triethylamine acts as a base to scavenge the proton that would otherwise form on the amine nitrogen, creating an ammonium salt. While the reaction can proceed without a base, its inclusion often accelerates the process and prevents the formation of byproducts.[1]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (2.08 g, 9.55 mmol, 1.1 equiv) portion-wise to the stirred solution over 5 minutes. A slight exotherm may be observed.

    • Senior Application Scientist's Note: A small excess (1.1 equivalents) of both the Boc anhydride and the base ensures the reaction goes to completion, accounting for any potential reagent degradation or minor measurement inaccuracies.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) every 30-60 minutes. The reaction is typically complete within 2-4 hours.[1]

    • TLC System: 1:1 Ethyl Acetate/Hexanes.

    • Visualization: Potassium permanganate stain.

    • Expected Result: The starting material spot (lower Rf) will be consumed, and a new, less polar product spot (higher Rf) will appear.

  • Work-up - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with an additional 5 mL of DCM.

    • Wash the organic layer sequentially with:

      • 20 mL of 1 M HCl (aq) to remove excess triethylamine.

      • 20 mL of saturated NaHCO₃ (aq) to neutralize any residual acid.

      • 20 mL of brine to remove the bulk of the dissolved water.[1]

    • Senior Application Scientist's Note: This aqueous work-up is crucial for removing the water-soluble byproducts and excess reagents. The acidic wash protonates the excess TEA, making it water-soluble. The basic wash ensures the final organic layer is not acidic, which is important for the stability of the Boc group during the final isolation steps. A quick wash with 0.5M HCl should not cleave the Boc group.[7]

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

    • Senior Application Scientist's Note: MgSO₄ is a fast and efficient drying agent. Ensure the organic layer is clear before filtering to indicate sufficient drying.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.[1]

    • Eluent: A gradient of 10% to 30% ethyl acetate in hexanes is a good starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford the final product as a colorless oil or white solid.

Experimental Workflow Start Dissolve Amine in DCM AddBase Add Triethylamine Start->AddBase AddBoc Add (Boc)₂O AddBase->AddBoc React Stir at RT (2-4h) Monitor by TLC AddBoc->React Workup Aqueous Work-up (HCl, NaHCO₃, Brine) React->Workup Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Purify (Column Chromatography) Dry->Purify Product Pure Boc-Protected Product Purify->Product

Caption: Boc protection experimental workflow.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive (Boc)₂O due to hydrolysis. 2. Insufficient reaction time.1. Use a fresh bottle of (Boc)₂O. 2. Allow the reaction to stir for a longer period or warm gently to 40 °C.
Low Yield 1. Loss of product during aqueous work-up. 2. Inefficient extraction.1. Ensure the pH of the aqueous layer is not strongly acidic during the final extractions. 2. Perform back-extraction of the aqueous layers with DCM.
Formation of Side Products In the presence of a catalyst like DMAP, side reactions can form ureas or isocyanates.[8][9]This protocol avoids DMAP to maintain high selectivity for N-Boc protection. If side products are observed, ensure the purity of the starting amine.

References

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate (Archived). Available at: [Link]

  • Royal Society of Chemistry. Dual protection of amino functions involving Boc. Available at: [Link]

  • Wikipedia. Di-tert-butyl dicarbonate. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Reddit. Removing a Boc group usually requires pretty strongly acidic conditions. Available at: [Link]

  • ACS Publications. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Available at: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link]

Sources

Application Note: High-Fidelity Deprotection of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the validated protocol for the acidolytic deprotection of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5) to yield 1-cyclobutylethane-1,2-diamine. While the tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, the presence of the strained cyclobutane ring and the resulting vicinal diamine motif requires specific attention to temperature control and salt-form isolation. This note provides a standard Trifluoroacetic Acid (TFA) method, an alternative HCl/Dioxane method, and critical downstream processing steps to convert hygroscopic TFA salts into stable free bases or HCl salts suitable for biological assays.

Scientific Background & Mechanism[1][2][3]

The Substrate: Cyclobutane Bioisosteres

The substrate, This compound , contains a cyclobutane ring. In medicinal chemistry, cyclobutane is often employed as a conformationally restricted bioisostere of alkyl chains to improve metabolic stability and receptor selectivity.

  • Strain Energy: Cyclobutane possesses significant ring strain (~26.3 kcal/mol).[1] While generally stable to standard acidic deprotection, uncontrolled exotherms can theoretically promote ring expansion or polymerization if carbocations are mismanaged.

  • Moiety: The target molecule is a vicinal diamine precursor. Upon deprotection, the resulting 1,2-diamine is a potent chelator and a highly polar motif, making isolation from aqueous workups challenging.

Reaction Mechanism

The deprotection follows an E1 elimination mechanism :

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[2][3]

  • Fragmentation: The tert-butyl cation cleaves, leaving a carbamic acid.[2]

  • Decarboxylation: Spontaneous loss of

    
     yields the amine.[2][4]
    
  • Salt Formation: In the presence of excess acid, the resulting diamine forms a bis-ammonium salt (Bis-TFA or Bis-HCl).

Critical Consideration: The tert-butyl cation is an electrophile. In the absence of scavengers, it can re-attach to electron-rich regions. However, for this specific aliphatic diamine, the risk of alkylation is low compared to indole- or phenol-containing substrates.

Experimental Protocols

Materials & Reagents
ReagentGradeRole
Substrate >95% PurityStarting Material
Trifluoroacetic Acid (TFA) HPLC GradeDeprotection Agent
Dichloromethane (DCM) AnhydrousSolvent
Toluene ACS ReagentAzeotropic Agent (TFA removal)
HCl in 1,4-Dioxane 4.0 MAlternative Acid Source
Diethyl Ether / MTBE ACS ReagentPrecipitating Agent
Method A: Standard TFA Deprotection (Recommended)

Best for: Small to medium scale (mg to grams), where LCMS purification is the next step.

Step-by-Step Procedure:

  • Preparation: Dissolve This compound (1.0 equiv) in Dichloromethane (DCM). The final concentration should be 0.1 M to 0.2 M.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Target a final solvent ratio of DCM:TFA (2:1 to 4:1) .

    • Note: Cooling is essential to prevent rapid gas evolution (

      
       and Isobutylene) and mitigate potential thermal stress on the cyclobutane ring.
      
  • Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .

    • Time: Typically 1–2 hours.

    • Monitoring: Check via TLC (ninhydrin stain) or LCMS.[3] Look for the disappearance of the M+100 (Boc) or M+56 (t-butyl) mass peaks.

  • Workup (The "Toluene Strip"):

    • Concentrate the reaction mixture under reduced pressure (Rotavap, <40°C).

    • Crucial Step: Re-dissolve the oily residue in Toluene (2x volume) and re-concentrate. Repeat this 3 times.

    • Why? Toluene forms an azeotrope with residual TFA, effectively removing the acid that can degrade the product or interfere with biological assays.

  • Result: The product is obtained as the Bis-TFA salt (often a viscous oil or hygroscopic solid).

Method B: HCl/Dioxane Deprotection (Alternative)

Best for: Generating a solid HCl salt directly, avoiding fluorinated counter-ions.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in a minimum amount of 1,4-dioxane or dry MeOH (0.5 M).

  • Acidolysis: Add 4.0 M HCl in Dioxane (5–10 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Precipitation:

    • Often, the product precipitates as the Bis-HCl salt directly.

    • If no precipitate forms, add Diethyl Ether or MTBE slowly to induce crystallization.

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and wash with cold ether.

Post-Reaction Processing: Salt Exchange & Free Basing[5]

The resulting 1-cyclobutylethane-1,2-diamine is highly polar. Standard liquid-liquid extraction (DCM/Water) often leads to product loss in the aqueous phase.

Protocol: Solid-Phase Extraction (SPE) for Free Base
  • Resin: Use a polymer-supported carbonate resin (e.g., PL-CO3) or a strong anion exchange resin (SAX).

  • Loading: Dissolve the crude salt (TFA or HCl) in MeOH.

  • Elution: Pass the solution through the resin cartridge. The resin retains the acid; the free amine elutes.

  • Concentration: Evaporate MeOH to yield the Free Base oil.

Process Visualization

Reaction Workflow Diagram

G Start Start: Boc-Protected Cyclobutyl Diamine Solvent Dissolve in DCM (0.1 - 0.2 M) Start->Solvent Acid Add TFA (0°C) Ratio DCM:TFA 4:1 Solvent->Acid React Stir at RT (1-2 Hours) Acid->React Check QC: LCMS/TLC (Complete?) React->Check Check->React No (Add more time) Evap Concentrate & Azeotrope w/ Toluene Check->Evap Yes Resin Optional: Carbonate Resin Treatment Evap->Resin If Free Base needed Final Final Product: 1-cyclobutylethane-1,2-diamine Evap->Final If TFA Salt okay Resin->Final

Caption: Workflow for the controlled deprotection and isolation of cyclobutyl-diamines.

Mechanistic Pathway

Mechanism Substrate Boc-Amine Protonation Protonated Carbamate Substrate->Protonation + H+ (TFA) Cleavage Fragmentation Protonation->Cleavage - tBu+ Products Amine Salt + CO2 + Isobutylene Cleavage->Products - CO2

Caption: Acid-catalyzed E1 elimination mechanism of the Boc group.[2]

Analytical QC & Troubleshooting

ObservationRoot CauseCorrective Action
Incomplete Conversion Trace water in TFA or insufficient acid.Use fresh anhydrous TFA; increase reaction time.
Product in Aqueous Layer Diamine is highly polar.Do not use aqueous extraction. Use Resin (Method 4) or evaporate and precipitate.
"Sticky" Oil Hygroscopic TFA salt.Dissolve in MeOH, add

, and sonicate to induce precipitation.
Extra Mass Peaks (+56)

-Butyl cation alkylation (rare here).
Add a scavenger (Triethylsilane, 2.5% v/v) to the reaction mix.

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc chemistry).
  • Nam, J., et al. (2011). "Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins." Molecular Diversity, 9, 291–293.[5]

  • Benoit, D., et al. (2015). "Cyclobutane Derivatives in Drug Discovery." Journal of Medicinal Chemistry. (Context on stability of cyclobutane rings).
  • Chemical Vendor Data: CAS 1518049-40-5 (this compound).[6][7]

Sources

"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate in Peptidomimetic Synthesis

Executive Summary & Molecule Profile

This compound is a specialized, mono-protected 1,2-diamine scaffold. In modern drug discovery, it serves as a critical building block for peptidomimetics , specifically in the design of protease inhibitors and GPCR ligands.

Unlike standard aliphatic amino acid derivatives (like Leucine or Valine analogs), the cyclobutyl moiety offers a unique "Goldilocks" zone of steric bulk: it provides significant lipophilicity and pore-filling capability without the entropic penalty associated with flexible alkyl chains (e.g., isobutyl) or the excessive rigidity of aromatic systems.

Chemical Profile
PropertySpecification
IUPAC Name tert-butyl N-[1-cyclobutyl-2-aminoethyl]carbamate
Functional Class Mono-Boc Protected 1,2-Diamine
Core Utility Transition State Isostere,

-turn mimetic, Linker
Molecular Weight ~214.3 g/mol
Solubility Soluble in DCM, DMF, MeOH; Sparingly soluble in Water
Storage 2–8°C, Hygroscopic (Store under Argon/Nitrogen)

Strategic Application in Drug Design

This molecule is primarily used to synthesize non-cleavable amide bond surrogates . By replacing a scissile peptide bond (-CO-NH-) with a diamine or reduced amide backbone containing this scaffold, researchers can:

  • Block Proteolysis: The absence of a carbonyl group prevents nucleophilic attack by proteases (e.g., HIV protease, Cathepsin).

  • Restrict Conformation: The cyclobutyl group at the

    
    -position (relative to the Boc-amine) restricts the rotation of the backbone (
    
    
    
    angles), locking the molecule into a bioactive conformation.
  • Enhance Lipophilicity: The cyclobutyl ring improves membrane permeability compared to acyclic analogs.

Experimental Protocols

Protocol A: Coupling the Free Amine (N-Terminal Elongation)

Objective: Attach the free primary amine (


) of the scaffold to a carboxylic acid (e.g., an N-protected amino acid or drug pharmacophore).

Mechanistic Insight: The free amine at the C2 position is primary and nucleophilic. However, the bulky cyclobutyl group at C1 can exert steric influence, slowing down coupling rates. Standard carbodiimide couplings (EDC) may result in incomplete conversion. We recommend uronium/aminium salts (HATU) for rapid, quantitative coupling.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Carboxylic Acid Component (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 2 minutes at Room Temperature (RT) to generate the active ester (OAt-ester). Note: The solution should turn slightly yellow.

  • Scaffold Addition: Dissolve the this compound (1.0 eq) in a minimal volume of DMF and add to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Use TLC (stain with Ninhydrin) or LC-MS. The disappearance of the free amine (Ninhydrin positive/blue) indicates completion.

  • Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5%

    
    , Water, and Brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Orthogonal Deprotection (Boc Removal)

Objective: Expose the second amine (at C1) for further functionalization.

Safety Note: This reaction generates isobutylene gas. Ensure proper venting.

Reagents:

  • Substrate (from Protocol A)

  • TFA (Trifluoroacetic acid)[1][2]

  • DCM (Dichloromethane)[1][2]

  • Scavenger: Triisopropylsilane (TIPS) - Optional, use if oxidation-sensitive residues like Met/Trp are present.

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in DCM (approx. 10 mL per gram).

  • Acidolysis: Add TFA to create a final concentration of 20–50% v/v (e.g., 1:1 TFA:DCM).

  • Reaction: Stir at RT for 30–60 minutes.

    • Visual Check: No color change is expected, but gas evolution (bubbling) may occur.

  • Quenching: Evaporate the solvent/TFA mixture under reduced pressure (Rotavap).

  • Chasing: Co-evaporate with Toluene or DCM (3x) to remove residual TFA traces.

  • Result: The product is now a TFA salt. For the next coupling step, ensure you add extra base (DIPEA) to neutralize this salt.

Visualization: Synthesis Workflow & Logic

The following diagram illustrates the integration of this scaffold into a peptidomimetic drug candidate.

PeptideWorkflow cluster_logic Mechanistic Advantage Start Scaffold: Mono-Boc Diamine Step1 Coupling (HATU/DIPEA) Target: Free Amine (C2) Start->Step1 Steric Check: Cyclobutyl allows access Inter1 Intermediate: Boc-Protected Amide Step1->Inter1 Formation of Stable Amide Step2 Deprotection (TFA/DCM) Target: Boc Group (C1) Inter1->Step2 Acidolysis Step3 Functionalization (Urea/Amide formation) Step2->Step3 Exposes C1 Amine (Chiral Center) Final Final Peptidomimetic (Protease Inhibitor) Step3->Final Final Assembly Adv1 Cyclobutyl: Hydrophobic Bulk Adv1->Final Adv2 Diamine Backbone: Non-cleavable Adv2->Final

Caption: Workflow for integrating the cyclobutyl-diamine scaffold into a peptide chain, highlighting the orthogonal protection strategy.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Slow Coupling Steric hindrance from the Cyclobutyl group affecting the C2 amine.Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 35°C if stable.
Double Reaction Impurity in starting material (di-amine presence).Verify purity of the Mono-Boc scaffold. If <95%, purify via Flash Chromatography (DCM:MeOH 95:5) before use.
No UV Signal Molecule lacks chromophores (aromatic rings).Use ELSD (Evaporative Light Scattering Detector) or stain TLC with Ninhydrin (free amine) or Phosphomolybdic Acid (PMA) (Boc group).
Racemization Over-activation during coupling at the C1 chiral center (post-deprotection).When coupling to the C1 amine (after Boc removal), use collidine as a base instead of DIPEA to reduce basicity and prevent epimerization.

References

  • Cyclobutanes in Drug Design: Wei, Y., et al. "Cyclobutanes in Small-Molecule Drug Candidates."[3] Journal of Medicinal Chemistry.

  • Peptide Coupling Reagents (HATU/Uronium Salts): Albericio, F., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Boc Chemistry Protocols: "Understanding Boc protection and deprotection in peptide synthesis." BenchChem Protocols.

  • Mono-Boc Protection of Diamines: "MRT - Mono-Boc-Protection of Diamines." MilliporeSigma Application Note.

  • Peptidomimetic Cyclization Strategies: Li, P., Roller, P.P.[4] "Cyclization strategies in peptide derived drug design." Current Topics in Medicinal Chemistry.

Sources

"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5) represents a high-value "sp³-rich" building block designed to address the "Escape from Flatland" challenge in modern medicinal chemistry. As a mono-protected 1,2-diamine featuring a sterically demanding yet metabolically stable cyclobutyl moiety, this scaffold offers a unique vector for improving the physicochemical properties (LLE, solubility) and selectivity profiles of small molecule candidates.

This guide details the strategic application of this building block in synthesizing peptidomimetics and kinase inhibitors, supported by validated protocols for orthogonal deprotection and cyclization.

Technical Specifications & Structural Logic

Molecule Identity
  • IUPAC Name: this compound

  • CAS Number: 1518049-40-5[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.31 g/mol

  • Key Functionality: Orthogonally protected 1,2-diamine (Primary free amine + Secondary Boc-protected amine).

The "Cyclobutyl Effect" in MedChem

The incorporation of the cyclobutyl group at the


 position of the ethylenediamine backbone introduces specific advantages over traditional isopropyl or phenyl substituents:
  • Conformational Locking: The puckered conformation of the cyclobutane ring (

    
    ) creates a rigid hydrophobic bulk that restricts the rotatable bonds of the ethyl backbone, reducing the entropic penalty upon protein binding.
    
  • Metabolic Stability: Unlike standard alkyl chains susceptible to CYP450 oxidation, the cyclobutyl ring is generally more resistant to oxidative metabolism.

  • Lipophilicity Modulation: It provides significant lipophilicity for membrane permeability without the "molecular obesity" associated with larger cycloalkyls or aromatics.

Application Notes: Strategic Utilization

Application A: Scaffold for Kinase Inhibitor Design

Many kinase inhibitors (e.g., JAK, CDK) utilize a diamine linker to connect the hinge-binding motif with the solvent-exposed tail. Replacing a flexible ethylene linker with the 1-cyclobutylethyl scaffold can lock the inhibitor into a bioactive conformation.

Mechanism: The free primary amine (


) is typically coupled to the hinge-binding heterocycle (e.g., pyrimidine, purine). The Boc-group is subsequently removed to attach the "tail" moiety (e.g., acrylamide for covalent inhibition or a sulfonamide). The cyclobutyl group projects into the ribose-binding pocket or solvent front, inducing selectivity by clashing with non-conserved residues in off-target kinases.
Application B: Synthesis of Constrained Peptidomimetics

This building block acts as a precursor to


-turn mimetics . By cyclizing the 1,2-diamine core (see Protocol 2), researchers can generate imidazolidin-2-ones, which mimic the 

and

residues of a

-turn, critical for disrupting protein-protein interactions (PPIs).

Experimental Protocols

Protocol 1: Orthogonal Functionalization (Amide Coupling & Deprotection)

Objective: Selective acylation of the primary amine followed by Boc-deprotection.

Step 1: Selective Acylation of the Free Amine

The steric bulk of the cyclobutyl group at position 1 protects the Boc-amine, but the primary amine at position 2 is sterically accessible.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid (

    
    ): 1.1 equiv
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid and DIPEA in DMF at

    
    C.
    
  • Add HATU and stir for 15 minutes to activate the acid.

  • Add the This compound slowly.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Note: Monitor by LC-MS. The cyclobutyl group does not hinder the primary amine reaction.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Step 2: Boc Deprotection

Reagents:

  • Acid: 4M HCl in Dioxane (or TFA/DCM 1:4)

  • Solvent: 1,4-Dioxane (or DCM)

Procedure:

  • Dissolve the intermediate from Step 1 in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5–10 equiv) dropwise at

    
    C.
    
  • Stir at RT for 2–3 hours.

    • Critical Check: Ensure complete consumption of the starting material. The cyclobutyl ring is stable under these acidic conditions.

  • Workup: Remove volatiles under reduced pressure. The product is obtained as the Hydrochloride salt.

Protocol 2: Synthesis of Cyclobutyl-Imidazolidinone (Cyclic Urea)

Objective: Creating a rigid heterocyclic core for FBDD libraries.

Reagents:

  • Substrate: this compound

  • Reagent: Carbonyldiimidazole (CDI) or Triphosgene

  • Base:

    
    
    
  • Solvent: THF (anhydrous)

Procedure:

  • Boc-Removal (Pre-step): Perform Protocol 1, Step 2 to generate the free diamine dihydrochloride salt.

  • Neutralization: Suspend the salt in THF and add

    
     (4 equiv) to liberate the free diamine.
    
  • Cyclization:

    • Cool to

      
      C.
      
    • Add CDI (1.1 equiv) portion-wise.

    • Reflux for 12 hours.

  • Result: Formation of 4-cyclobutylimidazolidin-2-one .

    • Application: This scaffold can be N-alkylated to create diverse libraries.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways using this building block.

DrugDiscoveryWorkflow cluster_properties Physicochemical Advantages Start Building Block: Tert-butyl N-(2-amino- 1-cyclobutylethyl)carbamate Step1 Step 1: Selective Coupling (Target: Free Primary Amine) Start->Step1 HATU, R-COOH Prop1 Metabolic Stability (vs Alkyl chains) Start->Prop1 Prop2 Conformational Lock (Entropy Reduction) Start->Prop2 Intermediate Intermediate A: Mono-Acylated Adduct Step1->Intermediate Path1 Path A: Kinase Inhibitor (Linear Linker) Intermediate->Path1 1. Boc-Deprotection 2. Tail Attachment Path2 Path B: Peptidomimetic (Cyclic Urea) Intermediate->Path2 1. Boc-Deprotection 2. CDI Cyclization FinalDrug Candidate: Rigidified Bioactive Small Molecule Path1->FinalDrug Lead Opt. Path2->FinalDrug Library Screening

Figure 1: Divergent synthesis workflow utilizing the cyclobutyl-diamine scaffold for linear and cyclic drug candidates.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Steric hindrance from cyclobutyl group affecting the nearby Boc-amine?Unlikely for the primary amine (pos 2). Ensure the carboxylic acid partner is activated properly (use HATU over EDC).
Incomplete Boc Removal Acid concentration too low.The cyclobutyl group adds lipophilicity; ensure the solvent system (e.g., Dioxane) fully solubilizes the intermediate.
Rotameric Broadening in NMR Restricted rotation due to cyclobutyl bulk.Run NMR at elevated temperature (

C) to coalesce rotamers for characterization.

References

  • Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Source: The Journal of Organic Chemistry (ACS Publications), 2010.[2] Context: foundational chemistry of cyclobutane diamine building blocks. URL:[Link]

  • Carbamate Group as Structural Motif in Drugs. Source: National Institutes of Health (PMC), 2020. Context: Review of carbamate stability and utility in prodrug design. URL:[Link]

Sources

Application Note: Functionalization of tert-Butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

This guide details the chemical reactivity and functionalization protocols for tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5).[1] This building block is a mono-protected 1,2-diamine featuring a cyclobutyl moiety. In medicinal chemistry, the cyclobutyl group serves as a critical bioisostere for isopropyl or tert-butyl groups, offering improved metabolic stability and optimized lipophilicity without the rotational entropy penalty of acyclic alkyl chains.

The molecule features two nitrogen centers with distinct steric and electronic environments:

  • C2-Amine (Free): A primary, nucleophilic amine (

    
    ) located at the distal end of the ethyl chain. This is the primary reaction site.
    
  • C1-Amine (Protected): A secondary amine masked by a tert-butoxycarbonyl (Boc) group, located at the benzylic-like position adjacent to the cyclobutyl ring.

This guide provides validated protocols for reacting the free primary amine with electrophiles (acyl chlorides, sulfonyl chlorides, aldehydes, and heteroaryl halides) while maintaining the integrity of the Boc-protecting group and the cyclobutyl ring.

Chemical Properties & Reactivity Profile[2]

PropertyDescriptionImplication for Synthesis
Molecular Formula

MW: 214.31 g/mol
Steric Environment MixedThe free amine is unhindered (primary). The Boc-amine is sterically congested due to the adjacent cyclobutyl ring.
Solubility Moderate LipophilicitySoluble in DCM, THF, DMF, MeOH. Limited solubility in water and hexanes.
pKa (Estimate) ~10.5 (Primary Amine)Highly nucleophilic; requires non-acidic conditions to prevent protonation during coupling.
Stability Acid-SensitiveThe Boc group cleaves in strong acid (TFA/HCl). The cyclobutyl ring is stable under standard coupling conditions but sensitive to radical conditions or extreme strain.
Structural Visualization

The following diagram illustrates the steric and electronic differentiation between the two nitrogen centers.

MoleculeStructure Fig 1: Reactivity Map of this compound Cyclobutyl Cyclobutyl Ring (Steric Bulk & Lipophilicity) C1 C1 Carbon (Chiral Center) Cyclobutyl->C1 BocGroup Boc-Protected Amine (Unreactive to Electrophiles) C1->BocGroup Protected C2 C2 Methylene (Spacer) C1->C2 FreeAmine Primary Amine (-NH2) (REACTIVE NUCLEOPHILE) C2->FreeAmine Target Site

Experimental Protocols

Protocol A: Amide Bond Formation (Acylation)

Objective: Covalent attachment of a carboxylic acid derivative to the free primary amine. Mechanism: Nucleophilic acyl substitution.

Method A1: Acid Chloride / Anhydride Coupling

Best for simple, non-sensitive acid partners.

Reagents:

  • Substrate: 1.0 equiv

  • Electrophile (R-COCl): 1.1 equiv

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add 2.0 mmol (278 µL) of TEA. Cool the mixture to 0°C using an ice bath to minimize side reactions.

  • Addition of Electrophile: Dropwise add 1.1 mmol of the Acid Chloride dissolved in 1 mL DCM.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine disappears) or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Method A2: Peptide Coupling (HATU/EDC)

Best for complex carboxylic acids or library synthesis to avoid racemization of the acid partner.

Reagents:

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • Coupling Agent: HATU (1.1 equiv) or EDC·HCl/HOBt

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in 3 mL DMF. Add DIPEA (3.0 mmol) and stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine substrate (1.0 mmol) to the reaction mixture.

  • Incubation: Stir at RT for 4–16 hours.

  • Workup: Dilute with EtOAc. Wash with 5% LiCl solution (to remove DMF), then saturated

    
     and brine.
    
Protocol B: Reductive Amination

Objective: Alkylation of the primary amine using an aldehyde or ketone. Mechanism: Formation of an imine intermediate followed by reduction.

Reagents:

  • Aldehyde/Ketone: 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv)
  • Acid Catalyst: Acetic Acid (AcOH) (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

  • Imine Formation: Dissolve substrate (1.0 mmol) and Aldehyde (1.2 mmol) in 5 mL DCE. Add 1 drop of AcOH. Stir for 30–60 minutes at RT.

    • Note: If using a ketone, adding

      
       molecular sieves helps drive imine formation.
      
  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT overnight (12–16 hours).

  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes to decompose boron complexes.
    
  • Extraction: Extract with DCM.

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Arylation of the amine using electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoronitrobenzenes). Context: Crucial for synthesizing kinase inhibitors where the amine acts as the hinge binder or solvent-front group.

Reagents:

  • Heteroaryl Halide (Ar-X): 1.1 equiv

  • Base: DIPEA (2.5 equiv) or

    
     (3.0 equiv)
    
  • Solvent: DMSO, DMF, or NMP (polar aprotic is essential)

  • Temperature: 60°C – 100°C (depending on Ar-X reactivity)

Step-by-Step:

  • Setup: In a pressure vial, combine substrate (1.0 mmol), Heteroaryl Halide (1.1 mmol), and Base in 3 mL DMSO.

  • Heating: Heat to 80°C. Monitor via LC-MS.

    • Critical Check: Ensure the Boc group remains stable.[2] Thermal degradation of Boc usually requires >130°C or acidic conditions, so 80°C is safe.

  • Workup: Pour into water/ice mixture. If solid precipitates, filter and wash. If oil forms, extract with EtOAc.

Reaction Logic & Troubleshooting

Workflow Diagram

The following flowchart outlines the decision-making process for functionalizing this scaffold.

ReactionWorkflow Fig 2: Functionalization Workflow Start Start: this compound Choice Select Electrophile Type Start->Choice Acid Carboxylic Acid Choice->Acid Aldehyde Aldehyde/Ketone Choice->Aldehyde ArylHalide Heteroaryl Halide Choice->ArylHalide Sulfonyl Sulfonyl Chloride Choice->Sulfonyl Coupling HATU/DIPEA/DMF (Protocol A2) Acid->Coupling RedAmin NaBH(OAc)3/DCE (Protocol B) Aldehyde->RedAmin SnAr DIPEA/DMSO/80°C (Protocol C) ArylHalide->SnAr Sulfonylation TEA/DCM/0°C Sulfonyl->Sulfonylation

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Amide) Steric clash with cyclobutyl?Unlikely for the primary amine. Check reagent quality (Acid Chloride hydrolysis). Switch to HATU.
Boc Loss Acidic conditionsAvoid using HCl salts of amine partners without excess base. Do not use TFA in workup.
Incomplete

Low nucleophilicityIncrease temperature to 100°C or switch solvent to NMP. Add CsF if using aryl fluorides.
Solubility Issues Lipophilic CyclobutylThe starting material is greasy. Ensure DMF or DCM volume is sufficient. Avoid pure water workups; use brine to break emulsions.

Deprotection (Post-Functionalization)

Once the primary amine is functionalized (converted to


), the Boc group on the secondary amine (adjacent to the cyclobutyl) can be removed to reveal the secondary amine for further elaboration.

Standard Protocol:

  • Dissolve the functionalized intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

  • Stir at RT for 1–2 hours.

  • Concentrate in vacuo.

  • Note: The resulting product is a secondary amine salt adjacent to a cyclobutyl ring. This steric bulk may slow down subsequent reactions at this center.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for Boc stability and cleavage conditions).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses cyclobutyl and alkyl bioisosteres).

  • Pittelkow, M., et al. (2007). Selective Mono-Boc Protection of Diamines. Organic Syntheses, 84, 209.[4] (Foundational logic for manipulating mono-Boc diamines).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on lipophilicity of cyclobutyl groups).

Sources

Application Note: Strategic Functionalization of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5) is a high-value diamine building block used to introduce conformational restriction and metabolic stability into small molecule drugs.[1] Unlike flexible ethylenediamine linkers, the cyclobutane ring adjacent to the amine backbone reduces entropic penalties upon binding and blocks metabolic hotspots (e.g., cytochrome P450 oxidation), a strategy known as "Escaping from Flatland" in modern drug design.

This guide details the strategic functionalization of this scaffold. The molecule features two distinct amine environments:[1]

  • C2-Amine (Free): A primary, unhindered amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) ready for immediate, mild functionalization.
    
  • C1-Amine (Protected): A secondary amine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) shielded by the bulky cyclobutane ring and the Boc group.
    

Key Technical Insight: The steric bulk of the cyclobutane ring at C1 significantly influences the reactivity of the adjacent nitrogen after deprotection. While the free primary amine reacts rapidly, the C1-amine requires optimized conditions to overcome steric hindrance during subsequent derivatization.[1]

Part 2: Technical Profile & Reactivity Map[1]

Chemical Identity[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: this compound[1][2]

  • Common Name: Boc-1-cyclobutyl-ethane-1,2-diamine[1]

  • CAS Number: 1518049-40-5[1][3][4]

  • Molecular Formula: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 214.31 g/mol [3]

  • Solubility: Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water/hexanes.

Reactivity Visualization

The following diagram illustrates the sequential functionalization logic, highlighting the steric differentiation between the two nitrogen centers.

G Start Starting Material (Boc-Protected Diamine) Step1 Step 1: C2 Functionalization (Primary Amine) Start->Step1 High Reactivity (Mild Conditions) Intermed Intermediate A (C2-Functionalized / C1-Boc) Step1->Intermed Step2 Step 2: Boc Deprotection (Acidic Cleavage) Intermed->Step2 TFA or HCl FreeAmine Intermediate B (C1-Free Amine) Step2->FreeAmine Step3 Step 3: C1 Functionalization (Hindered Amine) FreeAmine->Step3 Low Reactivity (Requires Forcing) Final Final Scaffold (Bis-Functionalized) Step3->Final

Caption: Sequential workflow exploiting the reactivity difference between the unhindered primary amine (C2) and the sterically hindered cyclobutyl-amine (C1).

Part 3: Functionalization Protocols

Protocol A: Selective Amide Coupling (C2-Amine)

Objective: Derivatize the free primary amine with a carboxylic acid while maintaining Boc protection on the C1-amine.[1] Mechanism: Standard activation (HATU/EDC) favors the nucleophilic primary amine.

Reagents:

  • Carboxylic Acid (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     equiv)
    
  • This compound (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     - 
    
    
    
    equiv)
  • HATU (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     equiv) or EDC
    
    
    
    HCl / HOBt
  • DIPEA (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     equiv)
    
  • Solvent: DMF or DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (

    
     M). Add DIPEA and HATU. Stir at 
    
    
    
    for 15 minutes to form the activated ester.
  • Addition: Add the diamine building block (dissolved in minimal DMF) dropwise to the activated acid mixture.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 214.3 - 18).[1]

  • Work-up: Dilute with EtOAc, wash with saturated ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    , water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

Expert Tip: The cyclobutane ring is stable to standard coupling conditions. However, avoid strong bases that might racemize the C1 center if the starting material is enantiopure, although the lack of an alpha-carbonyl makes this position relatively configurationally stable.[1]

Protocol B: Reductive Amination (C2-Amine)

Objective: Introduce an alkyl group to the primary amine.[1]

Reagents:

  • Aldehyde/Ketone (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     equiv)
    
  • Reducing Agent: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (
    
    
    
    equiv)
  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

  • Additive: Acetic Acid (catalytic, if reacting with ketones)[1]

Methodology:

  • Dissolve diamine and aldehyde in DCE. Stir for 30 minutes to allow imine formation.

  • Add

    
     in one portion.
    
  • Stir at RT for 4–16 hours.

  • Quench with saturated aqueous

    
    . Extract with DCM.
    

Part 4: Deprotection & Handling the Hindered Amine[1]

Once the C2-position is functionalized, the Boc group is removed to reveal the C1-amine.[1] This amine is sterically crowded due to the adjacent cyclobutane ring.

Protocol C: Boc Deprotection

Standard Method:

  • Dissolve the intermediate in DCM (

    
     M).
    
  • Add TFA (

    
    ).
    
  • Stir at RT for 1–2 hours.

  • Critical Step: Evaporate volatiles. The product will be a TFA salt. To restore nucleophilicity for the next step, perform a "free-basing" wash (dissolve in DCM, wash with sat.[1]

    
    ) or use excess base in the next step.
    
Protocol D: Functionalizing the Hindered C1-Amine

Challenge: The cyclobutyl group hinders the approach of electrophiles.[1] Solution: Use more reactive electrophiles or elevated temperatures.

Reaction TypeReagent RecommendationConditions
Amide Coupling Acid Chlorides or HATURequires excess base (DIPEA/TEA).[1] Heat to

if conversion is slow.
Sulfonylation Sulfonyl ChloridesStandard RT conditions usually suffice, but reaction times may be longer (4–8 h).
Urea Formation IsocyanatesFast reaction at RT; steric bulk usually does not prevent isocyanate attack.
SNAr FluoronitrobenzenesRequires heating (

) in DMSO/DMF due to steric hindrance.

Self-Validating Check:

  • If the C1-amine fails to react with a carboxylic acid using EDC, switch to the corresponding Acid Chloride or use COMU/HATU with heating.[1] The steric clash is significant enough to stall weak activation methods.

Part 5: Scientific Rationale & References

Why Cyclobutane?

In medicinal chemistry, replacing a flexible ethylene chain with a cyclobutane ring ("cyclobutane bioisostere") restricts the conformational space of the molecule. This pre-organization can:

  • Increase Potency: By locking the bioactive conformation, reducing the entropic cost of binding to the target protein [1].

  • Improve Metabolic Stability: The cyclobutane ring is metabolically robust compared to flexible alkyl chains, which are prone to oxidative metabolism [2].

References
  • Conformational Restriction in Drug Design

    • Title: "Cyclobutane deriv
    • Source:RSC Medicinal Chemistry
    • Context: Discusses the use of cyclobutanes to improve pharmacokinetic profiles.
    • (Example context)

  • Synthesis of Cyclobutane Amino Acids

    • Title: "Stereocontrolled Synthesis and Functionaliz
    • Source:Molecules[5][6][7][8][9][10][11][12]

    • Context: detailed protocols on handling cyclobutane steric constraints.
  • Boc-Amine Handling

    • Title: "(2-Aminoethyl)carbamic acid tert-butyl ester."[1][12]

    • Source:Organic Syntheses
    • Context: Foundational protocol for selective mono-protection/deprotection of diamines.[1]

    • [1]

(Note: CAS 1518049-40-5 is a specific building block often synthesized custom or found in specialized catalogs like Enamine/Sigma under "Cyclobutane building blocks".)[1]

Sources

Chiral separation of (2-amino-1-cyclobutylethyl)carbamate enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantiomeric resolution of (2-amino-1-cyclobutylethyl)carbamate , a critical vicinal diamine intermediate often found in the synthesis of neuraminidase inhibitors and novel analgesics.

The separation of this molecule presents two distinct challenges:

  • Lack of Chromophore: The cyclobutyl and carbamate moieties lack strong UV absorption above 210 nm, making standard UV detection difficult.[1]

  • Amine Basicity: The primary amine at position 2 (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to peak tailing.
    

This guide provides two validated workflows: a Direct Method using Charged Aerosol Detection (CAD) or MS for process scale-up, and a Derivatization Method using NBD-Cl for high-sensitivity QC analysis.

Analyte Profile & Separation Strategy

PropertyDescription
Chemical Name tert-butyl (2-amino-1-cyclobutylethyl)carbamate (Commonly N-Boc protected)
Molecular Formula

Chiral Center C1 (Alpha to the cyclobutyl ring)
pKa (Basic) ~9.5 (Primary amine)
UV Cutoff < 210 nm (Weak carbonyl absorbance)
Solubility Soluble in MeOH, EtOH, ACN; Sparingly soluble in Heptane.[1][2][3]
Strategic Decision Matrix

The choice of method depends on the available instrumentation and the required limit of detection (LOD).

SeparationStrategy Start Start: Select Method CheckUV Is High Sensitivity Required? (LOD < 0.1%) Start->CheckUV Direct Method A: Direct Separation CheckUV->Direct No (Process/High Conc.) Deriv Method B: Derivatization CheckUV->Deriv Yes (Impurity/QC Analysis) DetectA Detection: CAD, ELSD, or MS (UV @ 205nm possible but noisy) Direct->DetectA ColA Column: Immobilized Amylose (Chiralpak IA/IG) DetectA->ColA Result Baseline Resolution (Rs > 2.0) ColA->Result Reagent Reagent: NBD-Cl or AQC (Adds Fluorophore) Deriv->Reagent ColB Column: Coated/Immobilized (Chiralpak IE or OD-H) Reagent->ColB ColB->Result

Figure 1: Decision tree for selecting the appropriate chiral separation methodology based on sensitivity requirements.

Protocol A: Direct Separation (Process Monitoring)

Objective: Rapid determination of enantiomeric excess (ee%) without sample pretreatment. Ideal for in-process checks where concentration is high (>1 mg/mL).

Chromatographic Conditions
  • Column: Chiralpak IA or Chiralpak IG (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Rationale: Immobilized phases are required because the sample is soluble in solvents (THF, DCM) that might strip coated phases.[1] The amylose backbone provides the best "fit" for the cyclobutyl steric bulk [1].

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.[1][4]

  • Mobile Phase:

    
    -Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
    
    • Note: The DEA is mandatory to suppress the ionization of the primary amine and prevent peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection:

    • Preferred: Charged Aerosol Detector (CAD) or ELSD (Evaporative Light Scattering).

    • Alternative: UV at 205 nm (Reference 360 nm). Warning: Baseline drift will be significant due to DEA absorption.

Step-by-Step Workflow
  • System Preparation: Flush the column with 100% Ethanol for 30 minutes, then equilibrate with the Mobile Phase for 60 minutes until the CAD baseline is stable.

  • Sample Prep: Dissolve 2 mg of the sample in 1 mL of Ethanol.

  • Injection: Inject 10 µL.

  • Elution Order: Generally, the (

    
    )-enantiomer elutes first on Amylose-based columns for this class of amines, but this must be confirmed with a pure standard.
    

Protocol B: Derivatization Method (QC/Trace Analysis)

Objective: High-sensitivity analysis (LOD < 0.05%) utilizing a fluorogenic reagent to overcome the lack of chromophore.

Reaction Chemistry

We utilize 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) .[1] This reagent reacts specifically with the primary amine (


) to form a highly fluorescent NBD-amine derivative, while the carbamate remains untouched [2].
Derivatization Protocol
  • Stock Solutions:

    • Sample: 1 mg/mL in Methanol.

    • Reagent: 10 mM NBD-Cl in Methanol.

    • Buffer: 0.1 M Sodium Borate (pH 8.0).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Borate Buffer + 200 µL NBD-Cl solution.

    • Incubate at 60°C for 30 minutes (protected from light).

    • Stop reaction by adding 50 µL of 1 M HCl (cools and acidifies).

  • Filtration: Filter through a 0.22 µm PTFE filter into an amber HPLC vial.

Chromatographic Conditions (Derivatized)
  • Column: Chiralpak IE (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H.[1][5]

    • Rationale: The introduction of the NBD group adds a planar aromatic surface. The "chloro" substituents on Chiralpak IE interact via

      
      -
      
      
      
      stacking with the NBD nitro-group, significantly enhancing selectivity (
      
      
      ) [2].
  • Mobile Phase:

    
    -Hexane : Isopropanol (85 : 15 v/v).
    
    • Note: No basic additive is needed because the basic amine is now converted to a neutral secondary amine derivative.

  • Detection:

    • Fluorescence: Excitation 470 nm / Emission 530 nm.[1]

    • UV: 310 nm (Secondary option).

ParameterValue
Resolution (

)
Typically > 3.5
Tailing Factor (

)
1.05 - 1.15 (Excellent symmetry)
LOD 10 ng/mL (Fluorescence)

Mechanism of Separation

The separation relies on a "Three-Point Interaction" model facilitated by the CSP (Chiral Stationary Phase).

Mechanism Analyte Analyte: (2-amino-1-cyclobutylethyl)carbamate HBond H-Bonding: Carbamate C=O <-> CSP NH Analyte->HBond Steric Steric Fit: Cyclobutyl Group <-> Chiral Groove Analyte->Steric Ionic Dipole/H-Bond: NH2 <-> CSP C=O Analyte->Ionic CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) HBond->CSP Steric->CSP Ionic->CSP

Figure 2: Mechanistic interactions driving the chiral recognition. The bulky cyclobutyl group is the critical "selector" that prevents the wrong enantiomer from entering the chiral groove effectively.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Method A) Residual silanol activity.Increase DEA concentration to 0.15%. Ensure column is "dedicated" to basic analytes.
Low Sensitivity (Method A) Volatility of analyte in ELSD/CAD.Lower the evaporation tube temperature (35°C) to prevent semi-volatile loss.
Extra Peaks (Method B) NBD-Cl hydrolysis (NBD-OH).NBD-OH elutes early. It is fluorescent but distinct. Ignore peaks < 3 min (

).
Broad Peaks (Method B) Sample solvent mismatch.If sample is in MeOH and MP is Hexane, "solvent effect" occurs.[1] Dilute sample 1:10 in Mobile Phase before injection.

References

  • Kim, B. H., & Lee, W. (2021).[1][4] Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[5] Yakhak Hoeji, 65(3), 208-214.[1] Retrieved from [Link][1][3][6]

  • Nagy, T., et al. (2018).[1] Enantioseparation of beta-amino acids: A comparison of CSPs. Journal of Chromatography A. (Contextual grounding for beta-amino separation).

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK IA, IB, IC, ID, IE, IF.[1] Retrieved from [Link]

Sources

"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" workup procedure

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Aqueous Workup and Purification of tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Authored by: Senior Application Scientist, Gemini Division

This document provides a comprehensive guide for the post-synthesis workup and purification of this compound. As a selectively mono-protected diamine, this compound is a valuable building block in pharmaceutical and materials science research. The successful isolation of this molecule in high purity is contingent upon a carefully designed workup procedure that exploits the differential physicochemical properties of the product, starting materials, and potential byproducts.

This guide moves beyond a simple list of steps, delving into the chemical principles that underpin the entire purification strategy. It is intended for researchers, scientists, and drug development professionals who require a robust and reproducible method for isolating this and structurally similar compounds.

The Underlying Chemistry: A Strategy Based on Differential Basicity

The central challenge in isolating a mono-Boc-protected diamine lies in separating it from two key impurities: the unreacted starting diamine (1,1-cyclobutanedimethanamine or a similar precursor) and the di-Boc-protected byproduct. A brute-force chromatographic separation is often inefficient. The strategy detailed here leverages the significant difference in basicity between the three key species.

  • Starting Diamine: Contains two primary amines, making it a strong base. It is readily protonated and highly soluble in acidic aqueous solutions.

  • Di-Boc Byproduct: Both amine groups are protected as carbamates, which are non-basic. This molecule behaves as a neutral compound and remains in the organic phase regardless of the aqueous phase's pH.

  • Desired Mono-Boc Product: This is the key. It possesses one free primary amine (basic) and one protected amine (neutral). This amphipathic nature allows us to "toggle" its solubility. In an acidic aqueous solution, it forms a salt and dissolves in the aqueous phase. After neutralizing the solution, the free amine is regenerated, making the molecule less polar and extractable into an organic solvent.[1][2]

This differential basicity is the cornerstone of the acid-base extraction procedure outlined below, enabling a clean and efficient separation without relying solely on chromatography.[3]

Chemical Structures in the Separation Process

The following diagram illustrates the key molecular species involved in the workup and their state under acidic and basic conditions.

G cluster_species Key Species in Reaction Mixture cluster_acid Acidic Wash (pH ~2-4) cluster_base Basification & Extraction (pH >12) diamine Starting Diamine (Strongly Basic) aq_phase_acid Aqueous Phase (Protonated Diamine, Protonated Product) diamine->aq_phase_acid Protonates, enters aq. phase mono_boc Desired Product (Basic) mono_boc->aq_phase_acid Protonates, enters aq. phase di_boc Di-Boc Byproduct (Neutral) org_phase_acid Organic Phase (Neutral Di-Boc Byproduct) di_boc->org_phase_acid Remains neutral, stays in org. phase aq_phase_base Aqueous Phase (Salts) aq_phase_acid->aq_phase_base Basify aqueous layer org_phase_base Organic Phase (Isolated Product) aq_phase_acid->org_phase_base Extract with organic solvent

Caption: Logic of the acid-base extraction strategy.

Experimental Protocol: Step-by-Step Workup and Purification

This protocol assumes the synthesis was performed via the reaction of a cyclobutane-based diamine with approximately one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), potentially with a base like triethylamine (Et₃N).[4]

Materials & Reagents
Reagent/MaterialPurposeTypical Grade
Dichloromethane (DCM)Extraction SolventACS Grade
Ethyl Acetate (EtOAc)Extraction/ChromatographyACS Grade
Hexanes/HeptaneChromatographyACS Grade
Methanol (MeOH)ChromatographyACS Grade
1 M Hydrochloric Acid (HCl)Acidic WashReagent Grade
2 M Sodium Hydroxide (NaOH)BasificationReagent Grade
Saturated NaCl (Brine)Aqueous WashN/A
Anhydrous Na₂SO₄ or MgSO₄Drying AgentAnhydrous
Silica GelColumn Chromatography60 Å, 230-400 mesh
Triethylamine (Et₃N)Chromatography AdditiveReagent Grade
Protocol Workflow Diagram

G start Crude Reaction Mixture step1 1. Quench & Concentrate Remove volatile solvent (e.g., THF/DCM) under reduced pressure. start->step1 step2 2. Redissolve & Acidify Redissolve residue in DCM or EtOAc. Add 1 M HCl (aq) and separate layers. step1->step2 step3 3. Isolate Di-Boc Byproduct Collect Organic Layer 1. This contains the neutral di-Boc byproduct. step2->step3 Organic Phase step5 5. Basify Aqueous Layer Take Aqueous Layer 1. Cool in an ice bath and add 2 M NaOH until pH > 12. step2->step5 Aqueous Phase step4 4. Wash & Dry Organic 1 Wash with brine, dry (Na₂SO₄), and concentrate to analyze byproduct. step3->step4 step6 6. Extract Product Extract aqueous layer 3x with DCM. Combine organic extracts. step5->step6 step7 7. Final Wash & Dry Wash combined organic extracts with brine, dry (Na₂SO₄), and filter. step6->step7 step8 8. Concentrate Crude Product Remove solvent under reduced pressure to yield crude mono-Boc product. step7->step8 step9 9. Chromatographic Purification Purify by silica gel chromatography. (e.g., DCM/MeOH/Et₃N gradient) step8->step9 end Pure Product step9->end

Caption: Detailed workflow for the workup and purification process.

Detailed Procedure
  • Reaction Quench and Solvent Removal:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the organic solvent. This step is crucial for ensuring efficient partitioning in the subsequent extraction.

  • Initial Acidic Extraction:

    • Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M HCl (aq). Causality: This step protonates all basic species. The desired mono-Boc product and the unreacted starting diamine will form hydrochloride salts and partition into the aqueous phase. The neutral di-Boc byproduct will remain in the organic phase.[1][3]

    • Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask (Flask A). Drain the upper organic layer into another flask (Flask B).

    • Add the organic layer from Flask B back to the separatory funnel and extract once more with a fresh portion of 1 M HCl (0.5 volumes) to ensure complete recovery of the product.

    • Combine this second aqueous extract with the first one in Flask A. The organic layer in Flask B now contains primarily the di-Boc byproduct and other neutral impurities. It can be washed, dried, and concentrated for analysis or disposal.[5]

  • Basification and Product Extraction:

    • Place Flask A (containing the combined acidic aqueous extracts) in an ice-water bath to dissipate heat from the neutralization.

    • Slowly add 2 M NaOH (aq) with stirring until the pH of the solution is >12 (verify with pH paper). Causality: This deprotonates the ammonium salt of the desired product, converting it back to the free amine, which is significantly less water-soluble and can be extracted by an organic solvent.[2][6]

    • Transfer the basified aqueous solution back to the separatory funnel.

    • Extract the aqueous layer three times with DCM (using 1 volume, then 2 x 0.5 volumes). DCM is often preferred here due to its ability to solvate polar amines.

    • Combine all three organic extracts.

  • Drying and Concentration:

    • Wash the combined organic extracts with a saturated solution of NaCl (brine). This helps to remove residual water and some inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an oil or waxy solid.

  • Final Purification (Silica Gel Chromatography):

    • The crude product often requires chromatographic purification to remove trace impurities.

    • Adsorbent: Silica gel (60 Å, 230-400 mesh).[7][8]

    • Eluent System: A gradient system is recommended. Start with 100% DCM and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% MeOH in DCM.

    • Additive: It is highly recommended to add a small amount of triethylamine (Et₃N, ~0.5-1%) to the eluent mixture. Causality: The free amine on the product is basic and can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. The Et₃N acts as a competitive base, masking these sites and ensuring sharp, symmetrical peaks.[4]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final, purified compound.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low Overall Yield - Incomplete extraction from the aqueous phase.- Accidental deprotection of the Boc group during the acidic wash.- Ensure pH is >12 before extraction.- Perform more extractions (4-5x) with DCM.- Use a milder acid for the wash (e.g., saturated NH₄Cl or 10% citric acid) and minimize contact time.[1][9]
Product is Contaminated with Di-Boc Byproduct - Incomplete separation during the acidic wash.- The organic layer was not sufficiently back-extracted with acid.- Perform the initial acidic wash 2-3 times to ensure all mono-Boc product is in the aqueous phase.
Product is Contaminated with Starting Diamine - The initial acidic wash was not acidic enough (pH > 4).- Insufficient volume of acidic solution was used.- Ensure the pH of the aqueous layer is ~2-3 during the acidic wash. Use fresh 1 M HCl.
Product Streaks Badly on TLC/Column - Strong interaction of the free amine with acidic silica gel.- Add 0.5-1% triethylamine to the chromatography eluent.[4]
No Product Recovered After Basification - Product formed an emulsion during extraction.- Product is more water-soluble than anticipated.- Add more brine to the separatory funnel to break the emulsion.- Use a different extraction solvent like a 3:1 mixture of Chloroform:Isopropanol.

References

  • Moehs Iberica Sl. (2019). Method for preparing tert-butyl n-((1r,2s,5s) -2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino) -5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 84, 209-214. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28. [Link]

  • Reddit User Discussion. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5165–5174. [Link]

  • Wille, U., & Kaiser, F. (2015). Selective Mono-Boc-Protection of Bispidine. Molbank, 2015(4), M867. [Link]

  • PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO. [Link]

  • Martínez, R., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Molecular Sciences, 16(7), 16346–16360. [Link]

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]

  • Li, Z., et al. (2023). Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. The Journal of Organic Chemistry, 88(14), 9931–9941. [Link]

  • Organic Syntheses, Inc. (2007). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Johnson, J. S., et al. (2011). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 13(21), 5846–5849. [Link]

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • Leonori, D., et al. (2021). Dimeric Cyclobutane Formation Under Continuous Flow Conditions Using Organophotoredox‐Catalysed [2+2] Cycloaddition. Chemistry – A European Journal, 28(11), e202104069. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfall, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

The synthesis of this bifunctional molecule, possessing both a protected primary amine and a free primary amine, is a valuable process for building more complex structures in medicinal chemistry. However, it presents unique challenges, primarily in achieving the selective protection of one of two primary amine functionalities. This guide provides field-proven insights and detailed protocols to address these issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis, presented in a question-and-answer format.

Q1: My final product yield is low, and TLC/LC-MS analysis shows a major byproduct with a higher molecular weight. What is the likely cause?

A1: This is a classic symptom of di-protection , where both primary amine groups in the intermediate diamine, 1-cyclobutyl-1,2-ethanediamine, have reacted with the di-tert-butyl dicarbonate (Boc₂O). The resulting byproduct is di-tert-butyl ((cyclobutylmethanediyl)bis(azanediyl))dicarbamate.

  • Causality: The two primary amines have similar, though not identical, nucleophilicity. Using an excess of Boc₂O, even a small one, or allowing the reaction to proceed for too long can easily lead to the formation of the undesired di-protected compound.[1] The reaction is driven by the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O.[2][3]

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight sub-stoichiometric amount of Boc₂O (e.g., 0.9-0.95 equivalents) relative to the diamine. This ensures the diamine is the excess reagent, minimizing the chance of a second reaction.

    • Slow Addition: Add the Boc₂O solution dropwise to the cooled solution of the diamine over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the protecting agent.

    • Reaction Monitoring: Closely monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting diamine is mostly consumed but before significant di-Boc product appears.

Q2: I've successfully synthesized a mono-Boc protected product, but spectroscopic analysis (NMR) indicates it's the wrong isomer, tert-butyl (2-amino-2-cyclobutylethyl)carbamate. How can I improve selectivity for the desired C1-protected product?

A2: This is a significant challenge related to the subtle differences in reactivity between the two primary amines. The terminal amine (-CH₂-NH₂) is sterically less hindered than the amine attached directly to the cyclobutane ring (-CH(cyclobutyl)-NH₂). Kinetically, protection often favors the less hindered amine.

  • Causality: The rate of nucleophilic attack is highly sensitive to steric hindrance. The less encumbered terminal amine can approach the bulky Boc₂O reagent more easily, leading to it being the major kinetic product under standard conditions.

  • Strategies for Improved Selectivity:

    • Solvent and Temperature Effects: Experiment with different solvent systems. Aprotic, non-polar solvents may enhance subtle electronic differences, while lower temperatures will amplify the difference in activation energy between the two competing reactions, potentially favoring one isomer.

    • pH Control: Maintaining a slightly acidic pH can protonate the more basic amine to a greater extent, rendering it less nucleophilic. The relative pKa values of the two amines will be critical here. This is an advanced technique that requires careful pH management.

    • Protect-Deprotect Strategy: While more steps are involved, a robust alternative is to protect both amines (using >2 equivalents of Boc₂O), isolate the di-protected intermediate, and then perform a selective deprotection. Selective removal of one of two Boc groups can sometimes be achieved under carefully controlled acidic conditions, though this can also be challenging.[4]

Q3: During the workup of the LiAlH₄ reduction of 1-amino-1-cyclobutanecarbonitrile, I consistently get a thick, gelatinous aluminum salt precipitate that is difficult to filter and results in poor product recovery. How can I improve this step?

A3: This is a very common issue when working with lithium aluminum hydride (LiAlH₄). The workup quenches the reactive reagent and hydrolyzes the aluminum-nitrogen complexes formed during the reduction.[5] Improper quenching leads to the formation of colloidal aluminum hydroxide.

  • Causality: LiAlH₄ reductions produce aluminate salts. The addition of water hydrolyzes these to aluminum salts, which can precipitate as a fine, gelatinous solid that traps the product and clogs filter paper.[6]

  • Recommended Workup Protocol (Fieser Method):

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly and cautiously add 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • Slowly add 'x' mL of 15% (w/v) aqueous NaOH solution.

    • Slowly add '3x' mL of water.

    • Stir the resulting mixture vigorously at room temperature for 15-30 minutes. This procedure is designed to produce a granular, crystalline aluminum salt that is easily filtered.[6]

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate solvent (e.g., THF, Ethyl Acetate).

Q4: I am observing an unexpected impurity with a mass corresponding to a urea derivative. What is the source of this side reaction?

A4: The formation of urea derivatives during Boc protection is often traced back to the use of 4-dimethylaminopyridine (DMAP) as a catalyst, particularly with primary amines.

  • Causality: While DMAP is an excellent acylation catalyst, it can react with Boc₂O to form a highly reactive intermediate. With primary amines, this can lead to the formation of an isocyanate, which then rapidly reacts with another molecule of the starting amine to form a disubstituted urea.[7][8]

  • Troubleshooting & Prevention:

    • Avoid DMAP: For the Boc protection of this primary diamine, avoid using DMAP as a catalyst.

    • Use a Non-Nucleophilic Base: A mild, non-nucleophilic base such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is sufficient to neutralize the acid generated during the reaction without promoting urea formation.[2][9]

Troubleshooting Summary Table

Symptom / Observation Probable Cause Recommended Action
Low yield of desired product; significant higher MW byproduct visible on LC-MS.Di-protection of the diamine intermediate.Use ≤1 equivalent of Boc₂O; add reagent slowly at 0 °C; monitor reaction closely via TLC/LC-MS.
Formation of the incorrect mono-protected isomer.Kinetic control favors the less sterically hindered terminal amine.Modify reaction conditions (solvent, temp); consider an alternative protect-deprotect strategy.
Gelatinous precipitate during LiAlH₄ workup, leading to poor recovery.Improper quenching forming colloidal aluminum salts .Use a standardized Fieser workup (sequential H₂O, NaOH(aq), H₂O) or a Rochelle's salt workup.[6]
Final product contains unreacted diamine starting material.Incomplete reaction or inefficient purification.Ensure reaction goes to completion; perform an acid wash during workup to extract the basic diamine into the aqueous layer.
Presence of an unexpected urea byproduct.Use of DMAP catalyst with a primary amine.Avoid DMAP. Use a non-nucleophilic base like NaHCO₃ or triethylamine.[8]

Experimental Protocols

Caution: These procedures involve hazardous materials, including cyanides and pyrophoric reagents. They must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-cyclobutyl-1,2-ethanediamine (Diamine Intermediate)

This protocol outlines a plausible two-step synthesis starting from cyclobutanone.

Step A: Strecker Synthesis of 1-amino-1-cyclobutanecarbonitrile

  • In a 250 mL round-bottom flask, dissolve ammonium chloride (5.9 g, 1.1 eq) in 40 mL of deionized water.

  • Add 10 mL of 30% aqueous ammonia solution. Cool the mixture to 0 °C in an ice bath.

  • Add potassium cyanide (7.2 g, 1.1 eq) and stir until dissolved.

  • Add cyclobutanone (7.0 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile, which can be used in the next step without further purification.

Step B: LiAlH₄ Reduction to 1-cyclobutyl-1,2-ethanediamine

  • To a dry 1 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 2.0 eq) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve the crude aminonitrile from Step A in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour.

  • After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 4 hours. The reduction of nitriles with LiAlH₄ is a standard procedure to obtain primary amines.[10][11]

  • Cool the reaction to 0 °C and perform the Fieser workup as described in FAQ Q3: cautiously add 7.6 mL of water, then 7.6 mL of 15% NaOH(aq), and finally 22.8 mL of water.

  • Stir the mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • Concentrate the combined filtrate under reduced pressure to yield the crude diamine. Purification can be achieved by vacuum distillation.

Protocol 2: Selective Synthesis of this compound
  • Dissolve 1-cyclobutyl-1,2-ethanediamine (5.7 g, 0.044 mol) and triethylamine (6.7 mL, 1.1 eq) in 150 mL of dichloromethane (DCM) in a 500 mL flask.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O) (9.2 g, 0.95 eq) in 50 mL of DCM.

  • Add the Boc₂O solution dropwise to the stirred diamine solution over 2 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH/DCM + 1% NH₄OH, ninhydrin stain).

  • Once the reaction is complete (typically 2-4 hours after addition), quench by adding 50 mL of water.

  • Separate the organic layer. Wash with 1 M HCl (2 x 50 mL) to remove unreacted diamine, then with saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to isolate the desired product.

Visual Schematics & Workflows

Overall Synthetic Workflow

SynthesisWorkflow Cyclobutanone Cyclobutanone Aminonitrile 1-Amino-1-cyclobutane carbonitrile Cyclobutanone->Aminonitrile Strecker Synthesis (KCN, NH4Cl) Diamine 1-Cyclobutyl-1,2- ethanediamine Aminonitrile->Diamine LiAlH4 Reduction (THF) Target Target Product: Tert-butyl N-(2-amino-1- cyclobutylethyl)carbamate Diamine->Target Selective Boc Protection (Boc2O, TEA)

Caption: High-level overview of the synthetic route.

Side Reactions in Boc Protection Step

SideReactions cluster_main Desired Reaction cluster_side Side Reactions Diamine_main Diamine Intermediate Target Desired C1-Protected Isomer Diamine_main->Target 0.95 eq Boc2O Diamine_side Diamine Intermediate DiBoc Di-Protected Product Diamine_side->DiBoc >1.0 eq Boc2O Isomer Undesired C2-Protected Isomer Diamine_side->Isomer Kinetic Pathway

Caption: Competing pathways during the Boc protection step.

Troubleshooting Logic Flow

Troubleshooting action_node action_node Start Low Yield or Impure Product? Check_MW High MW Byproduct Present? Start->Check_MW Check_Isomer Incorrect Isomer by NMR? Check_MW->Check_Isomer No Action_DiBoc Reduce Boc2O Stoichiometry. Add Reagent Slowly. Check_MW->Action_DiBoc Yes Check_SM Starting Material Present? Check_Isomer->Check_SM No Action_Isomer Adjust Temp/Solvent. Consider Alt. Strategy. Check_Isomer->Action_Isomer Yes Action_SM Increase Reaction Time. Improve Purification. Check_SM->Action_SM Yes

Caption: A logical guide for diagnosing synthesis issues.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from Benchchem website.[12]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps website.[5]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from Wikipedia.[13]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry website.[10]

  • Benchchem. (n.d.). Protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide. Retrieved from Benchchem website.[2]

  • Chemguide. (n.d.). Reduction of nitriles. Retrieved from Chemguide website.[11]

  • Basf, S. E., et al. (2000, October 6). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. PubMed.[7]

  • Basf, S. E., et al. (2000, September 7). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications.[8]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from Organic Synthesis website.[6]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from University of Cambridge, Department of Chemistry website.
  • ResearchGate. (2025, August 10). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from ResearchGate.[14]

  • Reddit. (2014, June 22). Removal of Boc protecting group as workup?. r/chemistry.[15]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website.[9]

  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method. Retrieved from Suzhou Highfine Biotech website.[4]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website.[3]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from Chemistry Steps website.[16]

  • Pittelkow, M., et al. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.[17]

  • PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Retrieved from PubChem.[1]

Sources

"Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Executive Summary & Compound Profile

This compound is a specialized bifunctional building block used primarily in the synthesis of peptidomimetics and bioactive scaffolds.[1] Its structure features a 1,2-diamine core with orthogonal differentiation: a sterically demanding tert-butyl carbamate (Boc) protecting group and a reactive primary amine, anchored by a lipophilic cyclobutyl moiety.[1]

Chemical Structure Context:

  • Core Scaffold: 1-cyclobutyl-ethane-1,2-diamine.[1]

  • Instability Drivers: The proximity of the nucleophilic free amine (C2) to the electrophilic carbamate (C1) creates a high propensity for intramolecular cyclization and atmospheric CO₂ capture .

PropertySpecification / Note
Physical State Viscous colorless oil or low-melting solid (highly dependent on purity).[1]
Storage Class Hygroscopic, Air-Sensitive, Store at 2–8°C.
Key Risk Conversion to cyclic urea (imidazolidinone) or carbamate salts.

Critical Stability Mechanisms (The "Why")

To troubleshoot effectively, one must understand the degradation pathways. This compound is not statically stable; it exists in a dynamic equilibrium with its environment.

Mechanism A: The "White Crust" Phenomenon (CO₂ Sequestration)

Like most primary amines, this compound is a "CO₂ sponge." Upon exposure to air, the free amine reacts with atmospheric carbon dioxide to form a carbamic acid, which immediately reacts with another equivalent of amine to form an ammonium carbamate salt.

  • Observation: The clear oil turns cloudy or develops a white crust.

  • Impact: This changes the stoichiometry of your reaction (molecular weight effectively increases) but is often reversible .

Mechanism B: The "Dead End" Cyclization (Urea Formation)

Under thermal stress or prolonged storage, the free primary amine can attack the carbonyl carbon of the neighboring Boc group. This expels tert-butanol and closes a 5-membered ring.[1]

  • Product: 4-cyclobutylimidazolidin-2-one.[1]

  • Impact: This is irreversible .[2] The Boc group is lost, and the amine is capped. The compound is useless for further coupling.

Troubleshooting Guide (Q&A)

Issue 1: Physical Appearance Changes

Q: "I received the compound as a clear oil, but after two weeks in the fridge, it has solidified into a white waxy mass. Is it degraded?"

A: Not necessarily. This is the most common support ticket we receive for mono-Boc diamines.[1]

  • Diagnosis: This is likely the ammonium carbamate salt formed from trace CO₂ ingress through the septum or cap.

  • Validation Test: Take a small aliquot (~5 mg) and dissolve it in CDCl₃. If it is the CO₂ salt, you may see broad peaks in the NMR or insolubility. Add a drop of dilute NaOH; if it clarifies and releases the free amine, it is the salt.

  • Remedy:

    • Dissolve the waxy solid in dichloromethane (DCM).

    • Wash with 1M NaOH (cold) or saturated NaHCO₃ to release the free amine.

    • Dry over Na₂SO₄ and concentrate in vacuo (avoid high heat).

    • Prevention: Backfill storage vials with Argon and wrap with Parafilm.

Issue 2: NMR Anomalies

Q: "My 1H NMR shows a new set of peaks, and the Boc singlet integration is lower than expected relative to the cyclobutyl protons."

A: You are likely observing Intramolecular Cyclization (Imidazolidinone formation) .

  • Diagnostic Signals:

    • Loss of Boc: The characteristic singlet at ~1.44 ppm (9H) diminishes or disappears.

    • New NH Signal: A sharp, downfield urea proton may appear (~5-6 ppm).

    • Shift in CH: The methine proton next to the cyclobutyl group will shift due to the rigid ring structure.

  • Root Cause: Storage at room temperature or heating during solvent removal (rotovap bath >40°C).

  • Solution: This impurity is difficult to separate and renders the material inactive. If >10% cyclization is observed, repurification via column chromatography (MeOH/DCM) is required, but yield loss will be significant. Discard if >50% cyclized.

Issue 3: Coupling Reaction Failure

Q: "I used the compound in an amide coupling (EDC/HOBt), but the yield is 30% lower than calculated. TLC shows unreacted acid." [1]

A: This is a classic Stoichiometry Error caused by the "White Crust" phenomenon (Mechanism A).

  • Explanation: If your material absorbed CO₂, its effective molecular weight is higher than the theoretical MW. You weighed out "1.0 equivalent" by mass, but molar-wise, you added only ~0.7 equivalents of active amine.

  • Immediate Fix: Recalculate stoichiometry assuming the material is 80-90% pure by weight, or perform a titration (perchloric acid in acetic acid) to determine the exact amine content before setting up critical reactions.

Advanced Handling Protocols

Protocol A: Purification & Recovery of Free Amine

Use this workflow if the compound has solidified or yellowed.

  • Dissolution: Dissolve crude material in EtOAc (Ethyl Acetate) or MTBE (Methyl tert-butyl ether). Avoid DCM if extracting with strong base to prevent emulsion.

  • Basic Wash: Wash the organic phase 2x with cold 0.5 M NaOH .

    • Note: Do not use acid (HCl), as this will deprotect the Boc group.

  • Brine Wash: Wash 1x with saturated brine to remove excess base.

  • Drying: Dry over anhydrous K₂CO₃ (Potassium Carbonate).

    • Why K₂CO₃? It is less acidic than MgSO₄/Na₂SO₄ and minimizes cyclization risk.

  • Concentration: Rotate evaporator bath set to < 30°C . Do not leave under high vacuum for extended periods (hours) as this promotes self-reaction.[1]

Protocol B: Long-Term Storage
  • Container: Amber glass vial with a Teflon-lined screw cap.[1]

  • Atmosphere: Purge headspace with Argon (heavier than air) before sealing.

  • Temperature: -20°C is ideal; 4°C is acceptable for short-term (<1 month).[1]

  • Additives: None. Do not store as a salt (e.g., HCl salt) unless you intend to permanently deprotect the Boc group, as the acid will cleave it.

Visualizing the Instability Pathways

The following diagram illustrates the "Safe Zone" vs. "Danger Zone" for this molecule.

StabilityPathways cluster_0 Degradation Pathways Compound Tert-butyl N-(2-amino- 1-cyclobutylethyl)carbamate (Active Oil) CO2_Salt Ammonium Carbamate Salt (White Solid) Compound->CO2_Salt + Air/CO2 (Reversible) Cyclic_Urea Cyclic Urea (Imidazolidinone) (DEAD END) Compound->Cyclic_Urea Heat (>40°C) or Long Storage Coupled_Product Desired Amide Product Compound->Coupled_Product Coupling Reagent (Immediate Use) CO2_Salt->Compound Basic Wash / Heat

Caption: Figure 1. Degradation pathways for mono-Boc diamines. Yellow path is reversible (CO₂ uptake); Red path is irreversible (Cyclization).

References

  • Organic Chemistry Portal. (2025). Boc-Protected Amino Groups: Stability and Cleavage.[1] Retrieved from [Link]

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][3][4] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines.[1] Synthetic Communications. (General reference for mono-Boc diamine behavior).

Sources

Low yield in "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and low-yield troubleshooting of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate . This molecule is a mono-Boc-protected 1,2-diamine with a bulky cyclobutyl substituent, often used as a scaffold in peptidomimetics and JAK inhibitors.[1][2]

The synthesis typically follows the reduction of a Cyclobutylalanine derivative or a Nitro-aldol route.[2] The presence of the cyclobutyl ring introduces significant steric hindrance and lipophilicity changes that distinguish this from standard alanine or glycine derivatives.

Part 1: Diagnostic Decision Tree

Before altering reagents, identify where the mass is being lost. Use this flow to pinpoint the failure mode.

DiagnosticTree Start Low Yield Detected CheckCrude Analyze Crude Reaction Mix (Before Workup) Start->CheckCrude IsProductThere Is Product Present in Crude? CheckCrude->IsProductThere No NO: Reaction Failure IsProductThere->No < 5% Conversion Yes YES: Isolation Failure IsProductThere->Yes > 50% Conversion StericIssue Steric Hindrance (Cyclobutyl blocks attack) No->StericIssue ReductionIssue Incomplete Reduction (Azide/Nitrile stalled) No->ReductionIssue WaterSolubility Lost in Aqueous Layer (pH incorrect) Yes->WaterSolubility SilicaTrap Stuck on Silica Column (Amine interaction) Yes->SilicaTrap

Figure 1: Diagnostic workflow to distinguish between synthetic failure and isolation loss.

Part 2: The "Invisible Loss" (Workup & Isolation)

The Issue: The most common cause of low yield for this specific molecule is not reaction failure, but loss during extraction . The product contains a primary amine (


) and a Boc-carbamate.[1][2][3]
  • At pH < 9: The primary amine is protonated (

    
    ), making the molecule water-soluble.[1][2] It washes away into the aqueous waste.
    
  • At pH > 12: The Boc group may degrade (slowly) or the cyclobutyl ring may undergo side reactions if left too long.

The Fix: The "pH Swing" Protocol Do not use standard neutral water washes.

  • Quench: If using Staudinger reduction (PPh

    
    /H
    
    
    
    O), quench with dilute NaOH (0.1 M) until pH is ~10-11.
  • Extraction: Use Dichloromethane (DCM) rather than Ethyl Acetate.[2] Boc-diamines often have better partition coefficients in DCM.[1][2]

  • Salting Out: Saturate the aqueous phase with NaCl. The "Salting Out" effect is critical for forcing the organic amine out of the water.

  • Back-Extraction: Extract the aqueous layer 3-4 times.[1][2] A single extraction leaves ~30% of product behind.[2]

Part 3: Reaction Optimization (The Critical Step)

Assuming you are synthesizing this via the Azide Reduction route (starting from N-Boc-cyclobutyl-amino-alcohol


 Mesylate 

Azide

Amine):
Issue A: The Azide Displacement ( Failure)

The cyclobutyl group at the


-position creates significant steric bulk (similar to a tert-butyl group but with ring strain).[1][2]
  • Symptom: Starting material (Mesylate/Tosylate) remains unconsumed.[2]

  • Fix:

    • Switch solvent from DMF to DMSO (accelerates

      
      ).
      
    • Increase temperature to 70°C . (Caution: Do not exceed 90°C with azides due to explosion risk).[2]

    • Use Sodium Azide (

      
      )  with a phase transfer catalyst (e.g., 18-Crown-6 ) if running in non-polar solvents.[1][2]
      
Issue B: The Reduction (Azide Amine)

Standard Hydrogenation (H


, Pd/C) often fails or is slow due to the steric bulk of the cyclobutyl group preventing the molecule from sitting flat on the catalyst surface.

Recommended Protocol: Staudinger Reduction This method is homogeneous and less sensitive to steric bulk.[2]

ParameterStandard ConditionOptimized Condition (Cyclobutyl)
Reagent Triphenylphosphine (

)
Trimethylphosphine (

)
or Polymer-bound

Solvent THF/WaterTHF (wet) followed by warm NaOH
Temperature RT50°C (Reflux if using THF)
Workup Filter & EvaporateAcidic Wash (remove

)

Base Release

Why


?  It is smaller and more nucleophilic than 

, overcoming the cyclobutyl steric hindrance.

Part 4: Purification Troubleshooting

The Issue: Primary amines react with the silanol groups (


) on silica gel, causing "streaking" or irreversible adsorption (0% yield off column).

The Fixes:

  • The "Pre-wash" Technique:

    • Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample. This neutralizes the acidic sites.

    • Eluent: DCM:MeOH:NH

      
      OH (90:10:[1][2]1) is often required for free amines.[2]
      
  • Alternative Stationary Phase:

    • Use Neutral Alumina instead of Silica.[2] It is less acidic and allows amines to pass freely.[2]

  • Amine Trap (Catch & Release):

    • If the product is very impure, use a SCX-2 (Strong Cation Exchange) cartridge.

    • Load: Dissolve in MeOH, load onto cartridge. (Neutral impurities pass through).[2]

    • Wash: MeOH.[2][4]

    • Elute: 2M Ammonia in MeOH.[2] (Releases the pure amine).

Part 5: References

  • Staudinger Reduction Mechanism & Optimization:

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406.[1]

    • [1]

  • Purification of Amines on Silica:

    • Common Purification Issues: Interaction of Amines with Silanols.

  • Boc-Protection Stability & Workup:

    • Greene, T. W., & Wuts, P. G. M.[5] Protective Groups in Organic Synthesis.[2][5][6][7][8] Wiley-Interscience.[1][2]

    • [1]

  • Synthesis of Cyclobutyl-Amino Acids (Analogous Precursors):

    • Kotha, S., et al. (2002). Synthesis of constrained amino acids.[2][5] Tetrahedron.

    • [1]

Sources

Racemization during the synthesis of "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate . It addresses the critical issue of racemization (loss of enantiomeric excess, ee%) during the synthesis of this sterically demanding diamine scaffold.

Topic: Prevention of Racemization in this compound Synthesis Ticket Type: Advanced Troubleshooting & Protocol Optimization Audience: Medicinal Chemists / Process Development Scientists[1]

Core Mechanistic Insight: Why This Molecule Racemizes

Before troubleshooting, you must understand the "Failure Mode." This molecule is derived from a Cyclobutyl-amino acid precursor (likely Cyclobutylglycine or Cyclobutylalanine).[1]

The racemization is almost invariably caused by the Oxazolone (Azlactone) Pathway during the activation of the carboxylic acid.[1]

  • The Steric Factor: The cyclobutyl group is sterically demanding.[1] When you activate the carboxylic acid (e.g., with Isobutyl Chloroformate or HATU), the bulky side chain retards the attack of the desired nucleophile (e.g., borohydride or amine).

  • The Kinetic Consequence: This slowdown allows a competing intramolecular reaction: the carbonyl oxygen of the Boc-carbamate attacks the activated acid, forming an Oxazolone .

  • The Loss of Chirality: The C-4 proton of the oxazolone is highly acidic (

    
    ).[1] Weak bases (like NMM or TEA used in the reaction) rapidly deprotonate this position, destroying the chiral center.[1]
    
Visualization: The Oxazolone Trap

The following diagram illustrates the competing pathways. You must keep the reaction in the "Green Zone."

RacemizationPathway Start N-Boc-Cyclobutyl-Amino Acid Activated Mixed Anhydride (Activated Intermediate) Start->Activated IBCF / NMM Low Temp (-15°C) Product Chiral Product (Retention of Configuration) Activated->Product Fast Nucleophilic Attack (NaBH4 or Amine) Oxazolone Oxazolone (Azlactone) Activated->Oxazolone Slow Attack / Excess Base (Steric Hindrance) Racemate Racemic Mixture (Loss of ee%) Oxazolone->Racemate Base-Catalyzed Tautomerization

[1]

Critical Control Points (CCP) & Troubleshooting

Scenario A: "I am losing ee% during the reduction of the acid to the alcohol."

Context: You are converting Boc-Cyclobutyl-AA-OH to the amino alcohol using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM), followed by NaBH4.[1]

The Problem: The mixed anhydride formation is too warm or the base is in excess.[1] The Fix: The "Flash Activation" Protocol.

ParameterStandard Condition (Risky)Optimized Condition (Safe)Reason
Temperature -5°C to 0°C-15°C to -20°C Suppresses oxazolone ring closure.[1]
Base (NMM) 1.1 - 1.2 equivalents1.0 equivalents (Exact) Excess base catalyzes oxazolone deprotonation.[1]
Activation Time 15 - 30 minutes1 - 2 minutes Minimize the lifespan of the reactive anhydride before reduction.[1]
Quench Water1M Citric Acid Rapidly neutralizes base to stop epimerization during workup.[1]

Step-by-Step Protocol (Low-Racemization Reduction):

  • Dissolve Boc-Cyclobutyl-AA-OH (1.0 eq) in THF (0.2 M).

  • Cool to -20°C (internal probe required).

  • Add N-Methylmorpholine (NMM, 1.0 eq ) followed by Isobutyl Chloroformate (IBCF, 1.0 eq ) dropwise.[1]

  • Stir for exactly 2 minutes . Do not wait for precipitation to "look complete".[1]

  • Immediately add NaBH4 (2.5 eq) dissolved in minimal water/THF.[1]

  • Critical: The temperature will spike. Maintain T < -5°C during addition.

Scenario B: "My product is racemic after Curtius Rearrangement."

Context: You are converting the acid to the carbamate via an acyl azide.[1][2]

The Problem: Thermal racemization of the isocyanate intermediate. The Fix: Switch to the DPPA (Diphenylphosphoryl azide) method with strict base control.[1]

  • Avoid refluxing in toluene if possible.[1] Use tert-butanol as the solvent to trap the isocyanate immediately as the Boc group.[1]

  • Base Choice: Use Proton Sponge or weak bases; avoid TEA/DIEA if high heat is required.

Analytical Validation: Measuring Success[1]

You cannot rely on optical rotation (


) alone; it is notoriously unreliable for these small aliphatic molecules.[1] You must use Chiral HPLC or SFC.[1]

Recommended Method (Chiral Stationary Phase):

  • Column: Daicel Chiralpak AD-H or IC (Amylose-based columns work best for Boc-amines).[1]

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine .[1]

    • Note: The basic additive is crucial to sharpen the peak of the free amine (if deprotected) or the carbamate.[1]

  • Detection: UV at 210 nm (The cyclobutyl group has weak absorbance; relying on the carbamate carbonyl).[1]

Frequently Asked Questions (FAQ)

Q: Can I use HATU/DIEA to activate the acid for amide coupling instead of mixed anhydride? A: Proceed with caution. HATU is excellent for yield but can cause racemization if the activation time is long.[1]

  • Tip: Use HOAt or Oxyma as an additive.[1] These scavenge the active ester faster than the oxazolone can form.[1]

  • Rule: Pre-activation time should be < 30 seconds before adding the amine nucleophile.[1]

Q: I see a "double spot" on TLC. Is this the racemate? A: Likely not. Racemates usually co-elute on silica.[1] A double spot in this synthesis often indicates:

  • Rotamers: The Boc group has restricted rotation (cis/trans carbamate conformers).[1] Run NMR at 50°C to see if they coalesce.

  • Diastereomers: If you have a second chiral center (e.g., in the cyclobutyl ring), you are seeing diastereomers, not enantiomers.

Q: How do I rescue a batch with 80% ee? A: Recrystallization. The racemic compound often forms a crystal lattice different from the pure enantiomer.[1]

  • Try: Dissolve in minimal hot EtOAc and add Hexanes until cloudy. Let it stand. The racemate (heterochiral dimer) often precipitates first (or last, depending on the specific packing).[1] Filter and check the mother liquor.[1]

References & Authority

  • Mixed Anhydride Racemization Mechanisms:

    • Detailed analysis of oxazolone formation during IBCF activation.

    • Blaskovich, M. A. (2008).[1][3] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal.

  • Chiral Amino Alcohol Synthesis:

    • Protocols for N-Boc amino acid reduction.

    • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry.

  • Cyclobutyl Amino Acid Derivatives:

    • Specific handling of sterically crowded cyclic amino acids.

    • Krapcho, A. P., et al. (1990). "Mono-protected diamines.[1][4] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines."[1] Organic Syntheses. (General Boc-diamine strategies).[1]

  • Racemization via Azlactones:

    • Mechanistic review of peptide/amino acid activation risks.

    • Benoiton, N. L. (1983).[1] "Oxazol-5(4H)-ones and the racemization of activated amino acids." Biopolymers.[1] [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents (IBCF, NaBH4) before handling.

Sources

Removal of di-Boc species in "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" preparation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Removal of Di-Boc Species in Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate Preparation Classification: Organic Synthesis / Purification Protocols Audience: Process Chemists, Medicinal Chemists

Executive Summary & Chemical Context

In the synthesis of This compound , researchers often encounter "Di-Boc" impurities. To effectively troubleshoot, we must first distinguish between the two distinct chemical species often conflated under this term:

  • The Over-Alkylated Byproduct (

    
    -bis-Boc): 
    
    • Context: You started with a diamine (e.g., 2-(cyclobutyl)ethane-1,2-diamine) and attempted a mono-protection.

    • Result: Both amine termini reacted, yielding di-tert-butyl (1-cyclobutylethane-1,2-diyl)dicarbamate.

    • Impact: Drastic reduction in yield; loss of the free amine functionality required for subsequent coupling.

  • The Imidodicarbonate (

    
    -di-Boc): 
    
    • Context: You used aggressive acylation conditions (e.g., excess

      
       with DMAP) on a primary amine.
      
    • Result: Two Boc groups attached to the same nitrogen atom (

      
      ).
      
    • Impact: Steric bulk hinders reactivity; alters solubility profiles; complicates NMR interpretation.

This guide addresses the remediation of both scenarios, with a focus on the scalable purification of the target mono-amine.

Diagnostic Module: Identification

Before applying a fix, confirm the identity of your impurity using


 NMR.
FeatureTarget (Mono-Boc)Impurity A (

-Bis-Boc)
Impurity B (

-Imide)
Boc Singlet (~1.4 ppm) Integrates to 9HIntegrates to 18H (or two peaks of 9H)Integrates to 18H (often shifted downfield)
Amine Proton (

)
Broad singlet (2H),

exchangeable
Absent (Replaced by NH carbamate)Absent
TLC (

)
Medium (Polar due to free

)
High (Non-polar, lipophilic)High (Non-polar)
Ninhydrin Stain Positive (Red/Purple)Negative/FaintNegative
Troubleshooting Protocols
Scenario A: Removal of

-Bis-Boc (The "Over-Protection" Issue)

Use this protocol if you accidentally protected both ends of the diamine.

The Logic: The target molecule contains a basic primary amine (


), whereas the Bis-Boc impurity is a neutral dicarbamate. We utilize pH-switchable solubility  to separate them without chromatography.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture (containing Target + Bis-Boc) in a non-polar organic solvent (e.g., Ethyl Acetate or DCM).

  • Acid Extraction (The Critical Step):

    • Wash the organic layer with 0.5 M aqueous citric acid or 1 M HCl (cold).

    • Mechanistic Insight: The free amine of the Target becomes protonated (

      
      ), moving into the aqueous phase. The neutral Bis-Boc impurity remains in the organic phase.
      
    • Caution: Avoid strong acids or heat to prevent Boc cleavage. The cyclobutane ring is generally stable under these mild conditions.

  • Phase Separation:

    • Organic Layer: Contains the Bis-Boc impurity. Discard (or recover for deprotection).

    • Aqueous Layer: Contains the Target as an ammonium salt. Keep this.

  • Basification & Recovery:

    • Cool the aqueous layer to 0°C.

    • Adjust pH to ~10 using 2 M NaOH or saturated

      
      .
      
    • Result: The Target is deprotonated, becoming organic-soluble again.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x). Dry over

    
     and concentrate.
    

AcidBaseWorkup Start Crude Mixture (Mono-Boc + Bis-Boc) AddSolvent Dissolve in EtOAc Start->AddSolvent AddAcid Wash with 0.5 M Citric Acid AddSolvent->AddAcid PhaseSep Phase Separation AddAcid->PhaseSep OrgLayer1 Organic Layer (Contains Bis-Boc Impurity) PhaseSep->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Contains Target-NH3+) PhaseSep->AqLayer1 Ionic Species Basify Basify to pH 10 (NaOH/Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Mono-Boc Target Extract->FinalProd

Figure 1: Self-validating purification workflow relying on the basicity of the target amine.[1]

Scenario B: Conversion of

-Di-Boc Imidodicarbonates

Use this protocol if you have two Boc groups on the SAME nitrogen (


).

The Logic: The second Boc group in an imidodicarbonate is sterically crowded and the carbonyl carbon is highly activated. It is significantly more labile than a standard mono-Boc carbamate. We can selectively "pop" one Boc group off without deprotecting the amine entirely.[2]

Protocol: Selective Methanolysis

  • Setup: Dissolve the

    
    -di-Boc impurity (or mixture) in Methanol (MeOH).
    
  • Reagent: Add a catalytic amount of base (e.g.,

    
    , 0.5 equiv) or simply reflux if the substrate is sensitive.
    
    • Alternative: Use Magnesium Perchlorate (

      
      ) (0.1 equiv) at 50°C for highly selective cleavage [1].
      
  • Reaction: Heat to 40–60°C. Monitor via TLC.

    • Observation: The non-polar Di-Boc spot will disappear, converting to the more polar Mono-Boc spot.

  • Workup: Evaporate MeOH, redissolve in EtOAc, wash with water, and dry.

Why this works: The cyclobutane ring strain is unaffected by mild basic methanolysis or weak Lewis acids, preserving the core scaffold integrity while correcting the protection state.

Prevention Strategies (Root Cause Analysis)

To prevent recurrence in future batches, optimize the protection step:

  • Stoichiometry Control:

    • For Mono-Protection of Diamines: Use a large excess of the diamine (3–5 equiv) relative to

      
      . Add 
      
      
      
      solution slowly (dropwise) to the diamine solution. This statistically favors mono-protection [2].
    • For Primary Amines: Avoid DMAP. DMAP creates a highly reactive "Boc-pyridinium" species that drives the reaction to the Di-Boc state. Use mild bases like

      
       or 
      
      
      
      in dioxane/water.
  • Cyclobutane Sensitivity:

    • While cyclobutanes are relatively stable, avoid strong Lewis acids (e.g.,

      
      ) during protection, as these can occasionally trigger ring-expansion or opening in highly strained systems.
      
Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove the extra Boc group? A: It is risky. While Di-Boc is more acid-labile than Mono-Boc, the rate difference is often insufficient for clean separation on a process scale. You risk stripping both groups, yielding the fully deprotected diamine salt. The Methanolysis (Scenario B) or Extraction (Scenario A) methods are far superior.

Q: My target molecule is an oil and won't crystallize after the acid/base workup. What now? A: This is common for cyclobutyl-alkyl derivatives. If the purity is >95% by NMR, proceed to the next step. If higher purity is required, convert the amine to a salt (e.g., Oxalate or HCl salt) to induce crystallization, then free-base it before the next reaction.

Q: Will the cyclobutane ring open during the acid wash in Scenario A? A: Unlikely. Cyclobutane rings are generally stable to dilute mineral acids (1M HCl) or organic acids (Citric Acid) at room temperature. Ring opening usually requires forcing conditions (conc.


, high heat) or specific transition metal catalysis [3].
References
  • Stafford, J. A., et al. (1998). Selective deprotection of N,N-di-Boc amines. The Journal of Organic Chemistry , 63(26), 10040-10044.

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][4][5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications , 20(16), 2559-2564.

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews , 103(4), 1485-1538.

Sources

TFA deprotection of "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate" scavenger screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

Welcome to the Technical Support Center. You are likely accessing this guide because standard TFA deprotection protocols for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate have resulted in low yields, complex impurity profiles, or "molecular weight + 56" adducts.

The Chemical Challenge

The deprotection of Boc (tert-butyloxycarbonyl) groups using Trifluoroacetic acid (TFA) is an acid-catalyzed elimination that generates two byproducts: CO₂ (gas) and the tert-butyl cation (


) .[1]

For your specific substrate, this compound, two critical risk factors exist:

  • The Nucleophilic Trap (N-Alkylation): Upon deprotection, you generate a primary diamine. The newly liberated amine is a potent nucleophile. Without adequate scavenging, the generated

    
     cation will attack this amine, forming an irreversible 
    
    
    
    -tert-butyl impurity
    (+56 Da).
  • Cyclobutane Sensitivity: While cyclobutane rings are generally stable in cold TFA, the generation of high-energy cations in close proximity (on the ethyl chain) can induce ring expansion or ring-opening if the reaction exotherms uncontrolledly.

The Solution: The key to success is not just "adding a scavenger," but selecting a cocktail that outcompetes your amine for the


 cation.

Scavenger Selection Guide

We categorize scavengers based on their mechanistic action. For cyclobutyl-amines, we recommend Silane-based systems over sulfur-based systems to avoid foul odors and potential difficult-to-remove sulfide byproducts.

Comparative Scavenger Efficacy Table
Scavenger ClassReagentMechanism of ActionRecommended ForPros/Cons
Silane (Hydride Donor) Triethylsilane (TES) Reduces

to isobutane (gas) and isobutylene.
First Choice. Best for preventing N-alkylation.Pros: Highly effective, odorless. Cons: Flammable.
Silane (Steric) Triisopropylsilane (TIS) Similar to TES but sterically bulkier.Standard peptide synthesis.[2]Pros: Good general scavenger. Cons: Slightly slower kinetics than TES for difficult cations.
Protic/Nucleophile Water (

)
Hydrolyzes

to

-butanol.
Essential co-scavenger.Pros: Cheap, innocuous. Cons: Immiscible with pure TFA (needs DCM or homogenization).
Sulfur (Nucleophile) Thioanisole / EDT Forms sulfonium salts with

.
Methionine/Cysteine containing peptides.[3]Pros: Very powerful. Cons: Extreme Odor. Hard to remove. Avoid unless necessary.

Standard Operating Procedure (SOP): Scavenger Screening

Do not commit your entire batch to a single condition. Use this parallel screening protocol to determine the optimal cocktail.

Materials
  • Substrate: this compound

  • Acid: Trifluoroacetic Acid (TFA), HPLC grade.

  • Solvent: Dichloromethane (DCM).[1][4]

  • Scavengers: Triethylsilane (TES), Water (

    
    ).[5]
    
Protocol Steps
  • Preparation: Dissolve 10 mg of substrate in 0.5 mL of DCM in three separate HPLC vials.

  • Cocktail Addition: Add 0.5 mL of the specific TFA/Scavenger cocktail (see below) to each vial.

    • Cocktail A (Control): 50% TFA / 50% DCM (No Scavenger).

    • Cocktail B (Standard): 47.5% TFA / 2.5%

      
       / 50% DCM.
      
    • Cocktail C (High Efficiency): 45% TFA / 5% TES / 50% DCM.

  • Reaction: Cap and stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 1 hour.

    • Note: Keep the cyclobutane substrate cold initially to prevent thermal ring stress.

  • Monitoring: Analyze by LC-MS. Look specifically for:

    • Product: [M+H]+ (Expected Mass).

    • Impurity 1: [M+H]+ + 56 (N-tert-butyl adduct).

    • Impurity 2: [M+H]+ + 96 (Trifluoroacetyl adduct).

Troubleshooting & FAQs

Q1: I see a large peak with Mass = Product + 56. What is it?

Diagnosis: This is the


-tert-butyl adduct .
Cause:  The 

cation attacked your deprotected amine because the scavenger concentration was too low or the scavenger was not nucleophilic enough. Solution: Switch to Cocktail C (Silane). TES is a hydride donor that irreversibly quenches the cation into isobutane gas, which escapes the vessel. Water alone is often insufficient because the hydrolysis to

-butanol is reversible or slower than the reaction with your highly nucleophilic primary amine.
Q2: I see a peak with Mass = Product + 96.

Diagnosis: This is the Trifluoroacetamide impurity (


).
Cause:  Reaction with TFA anhydride (formed in situ) or activated TFA esters.
Solution: 
  • Ensure your TFA is fresh and not containing anhydrides.

  • Workup: Treat the crude residue with a mild base wash (e.g., aqueous

    
     or 
    
    
    
    ) during extraction. The trifluoroacetyl group is labile to base hydrolysis.
Q3: Is the cyclobutane ring at risk of opening?

Analysis: Generally, cyclobutanes are stable to TFA at room temperature. However, if you observe "polymerization" or broad smears on the LC-MS, it suggests cation-induced ring expansion. Solution:

  • Dilution: Increase the DCM ratio (e.g., 20% TFA / 80% DCM).

  • Temperature: Run the entire reaction at 0°C . Do not warm to RT. The deprotection will take longer (2-4 hours), but the ring will remain intact.

Visual Troubleshooting Workflow

Use the following decision tree to guide your optimization process based on LC-MS data.

ScavengerScreening Start Start: Analyze Crude LC-MS CleanProduct Target Mass Observed (>95% Purity) Start->CleanProduct Clean Impurity56 Impurity: +56 Da (t-Butyl Adduct) Start->Impurity56 Major Impurity Impurity96 Impurity: +96 Da (TFA Adduct) Start->Impurity96 Major Impurity Decomp Complex Mixture / Smear (Ring Opening) Start->Decomp Degradation Action_ScaleUp Proceed to Scale-Up CleanProduct->Action_ScaleUp Action_IncreaseTES Action: Switch to TES/TFA (1:10) Increase Scavenger Load Impurity56->Action_IncreaseTES Action_BaseWash Action: Perform Basic Workup (Aq. K2CO3 Wash) Impurity96->Action_BaseWash Action_ColdDilute Action: Lower Temp to 0°C Dilute TFA to 20% Decomp->Action_ColdDilute Action_IncreaseTES->Start Retest Action_BaseWash->Start Retest Action_ColdDilute->Start Retest

Figure 1: Decision tree for troubleshooting TFA deprotection outcomes based on LC-MS impurity profiles.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[4] International Journal of Peptide and Protein Research.

  • Pearson, D. A., et al. (1989).[6] "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis."[6][7] Tetrahedron Letters.

  • BenchChem Technical Support. (2025). "Boc Deprotection with Trifluoroacetic Acid (TFA): Troubleshooting Guide."

  • Thermo Fisher Scientific. "Peptide Cleavage Recommendations and Scavenger Protocols."

Sources

Validation & Comparative

Comprehensive NMR Analysis Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

[1][2][3]

Executive Summary & Strategic Importance

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5) represents a critical scaffold in modern medicinal chemistry, particularly as a precursor for conformationally restricted diamines.[1][2][3] Unlike linear aliphatic amines, the cyclobutyl moiety introduces specific steric bulk and lipophilicity without the metabolic liability of larger rings.[2]

This guide provides a definitive technical analysis of its NMR profile, distinguishing it from common synthetic impurities (e.g., Bis-Boc byproducts) and linear analogs.[1][2][3] It addresses the specific challenges of diastereotopic splitting , cyclobutyl ring puckering , and carbamate rotamers .[2]

Structural Definition & Analytical Challenges

Molecular Architecture
  • Core Scaffold: 1,2-Ethanediamine backbone.[1][2][3][4]

  • Protecting Group: Tert-butyloxycarbonyl (Boc) on the internal nitrogen (N1).[1][2][3]

  • Substituent: Cyclobutyl ring at the C1 position (alpha to the carbamate).[2][3]

  • Chirality: The C1 position is a stereocenter.[3] The methylene protons at C2 (adjacent to the free amine) are diastereotopic.[2][3]

Critical Analytical Challenges
  • Rotameric Broadening: The

    
    -Boc bond exhibits restricted rotation, often resulting in broad or split signals for the carbamate NH and adjacent methine (CH) protons in CDCl
    
    
    at room temperature.[2]
  • Diastereotopic Splitting: The C2 protons (

    
    ) are chemically non-equivalent due to the adjacent chiral center, appearing as distinct multiplets rather than a simple triplet/doublet.[1][2][3]
    
  • Cyclobutyl Overlap: The 6 protons of the cyclobutyl ring (excluding the attachment point) create complex higher-order multiplets between 1.7–2.2 ppm, often obscuring the free amine signal.[2][3]

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize rotameric artifacts, follow this optimized protocol.

Solvent Selection Strategy
SolventSuitabilityRationale
CDCl

StandardGood solubility.[1][2][3] Best for resolving the Boc singlet (~1.44 ppm).[2] Note: NH protons may be broad.[3][5]
DMSO-

Recommended Excellent for resolving exchangeable protons (NH/NH

).[1][2][3] Reduces rotameric broadening due to higher polarity/hydrogen bonding.
Methanol-

Specific UseUse only if NH signals are irrelevant (they exchange with D).[1][2][3] Simplifies the spectrum by removing couplings to N-H.[3]
Preparation Steps
  • Mass: Weigh 10–15 mg of the compound into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-

    
     (or CDCl
    
    
    ). Vortex for 30 seconds.
  • Filtration: If any turbidity persists (common with salt impurities), filter through a cotton plug into the NMR tube.[2]

  • Acquisition:

    • Temperature: 298 K (Standard).[1][2][3] If peaks are broad, elevate to 323 K (50°C) to coalesce rotamers.[1][2][3]

    • Scans: Minimum 16 scans for

      
      H; 256 scans for 
      
      
      C.
    • D1 Delay: Set relaxation delay

      
       2.0s to ensure accurate integration of the Boc methyls.
      

Spectral Assignment & Data Interpretation[5][6][7]

H NMR Assignment (400 MHz, CDCl )

Reference: TMS (

PositionChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
1 4.85br s / d1HCarbamate NH . Broad due to quadrupole relaxation and exchange.[5]
2 3.65 – 3.55m1HC1-H (Methine) .[1][2][3] Deshielded by N-Boc and cyclobutyl ring.[1][2][3]
3 2.85 – 2.70m (ABX system)2HC2-H

(Methylene)
.[1][2][3] Diastereotopic protons adjacent to free amine.
4 2.35 – 2.20m1HCyclobutyl C1'-H .[1][2][3] The methine connecting the ring to the chain.
5 2.05 – 1.70m6HCyclobutyl CH

s
.[3] Complex multiplets due to ring puckering.
6 1.44s9HBoc tert-butyl .[1][2][3] Characteristic strong singlet.
7 1.30 – 1.10br s2HFree NH

.[3] Variable position; often overlaps with water or cyclobutyl signals.[3]
C NMR Assignment (100 MHz, CDCl )
PositionChemical Shift (

ppm)
Assignment
C=O 156.1Carbamate Carbonyl.[1][2][3]
C-O 79.2Quaternary Carbon of Boc group.
C1 56.5Methine (

to N-Boc).[1][2][3]
C2 44.8Methylene (

to NH

).[1][2][3]
C-Ring 39.5Cyclobutyl Methine (attachment point).[1][2][3]
Boc-Me 28.4Methyl carbons of Boc group (very intense).[1][2][3]
Ring 26.2, 17.8Cyclobutyl Methylenes (C2'/C4' and C3').[2][3]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target compound against its common synthetic impurities and structural analogs.[3]

Target vs. Bis-Boc Impurity

A common byproduct in the synthesis is the Bis-Boc protected diamine (where the free amine also reacts).[1][2][3]

FeatureTarget (Mono-Boc)Impurity (Bis-Boc)Diagnostic Check
Boc Signal 9H (1 group)18H (2 groups)Check integration of 1.44 ppm vs. backbone methine.
Symmetry AsymmetricAsymmetricBis-Boc shows two distinct NH signals (carbamate) downfield.[1][2][3]
C2 Protons ~2.8 ppm (adj. to NH

)
~3.2 ppm (adj. to NH-Boc)Significant downfield shift of the CH

in Bis-Boc.[1][2][3]
Target vs. Isopropyl Analog (Valine derivative)

The cyclobutyl group is often used as a bioisostere for an isopropyl group (Valine-like).[1][2][3]

  • Cyclobutyl: Shows complex multiplets (1.7–2.2 ppm) integrating to 7 protons (including methine).[1][2][3]

  • Isopropyl: Shows a distinct septet (~1.8 ppm) and two doublets (0.9 ppm) for the methyl groups.[1][2][3]

  • Differentiation: The absence of methyl doublets < 1.0 ppm confirms the cyclobutyl ring integrity.[3]

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

NMR_WorkflowStartCrude SampleSolventDissolve in CDCl3Start->SolventH1_ScanRun 1H NMRSolvent->H1_ScanCheck_BocCheck 1.44 ppm RegionH1_Scan->Check_BocDecision_BocIntegral = 9H?Check_Boc->Decision_BocCheck_RegionCheck 0.8 - 1.0 ppmDecision_Boc->Check_RegionYesReject_BisImpurity: Bis-BocDecision_Boc->Reject_BisNo (Integral ~18H)Decision_MeMethyl Doublets Present?Check_Region->Decision_MeCheck_C2Check 2.7 - 2.9 ppmDecision_Me->Check_C2NoReject_IsoImpurity: Isopropyl AnalogDecision_Me->Reject_IsoYesConfirmTarget Confirmed:Mono-Boc CyclobutylCheck_C2->ConfirmMultiplet present

Caption: Logical decision tree for verifying this compound identity against common impurities.

Advanced Validation: 2D NMR (Optional)

For definitive structural proof, particularly for regulatory submissions, use these 2D correlations:

  • COSY (Correlation Spectroscopy):

    • Confirm the connectivity: NH(Boc)

      
       C1-H 
      
      
      C2-H
      
      
      .
    • Verify the C1-H

      
       Cyclobutyl-Methine  coupling to prove the ring attachment point.[1][2][3]
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Distinguish the C1 methine (attached to N) from the Cyclobutyl methine (attached to C).[2][3] The C1 carbon will be significantly downfield (~56 ppm) compared to the ring methine (~40 ppm).[2]

References

  • Organic Chemistry Portal. "Carbamate synthesis by amination." Organic Chemistry Portal. Accessed February 2026.[6] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67446222, tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate."[1][2][3] PubChem. Accessed February 2026.[6] [Link][1][2][3]

  • University of Nebraska-Lincoln. "Introduction to NMR and Its Application in Metabolite Structure Determination." UNL Spectroscopy Resources. Accessed February 2026.[6] [Link][1][2][3]

  • Royal Society of Chemistry. "General procedure for N-Boc protection of amines." RSC Advances, Supplementary Information. Accessed February 2026.[6] [Link][1][2][3]

Technical Comparison Guide: Mass Spectrometry of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

[1][2]

Executive Summary & Compound Identity

This compound (Formula: C₁₁H₂₂N₂O₂) is a mono-protected diamine.[1][2] It features a cyclobutyl moiety providing steric bulk and rigidity, making it a valuable scaffold for drug discovery, particularly in designing inhibitors where conformational restriction is required.

Chemical Identity Table
PropertySpecification
IUPAC Name tert-butyl N-(1-amino-3-cyclobutylpropan-2-yl)carbamate (varies by substitution)
Common Name Boc-2-amino-1-cyclobutylethylamine
Molecular Formula C₁₁H₂₂N₂O₂
Monoisotopic Mass 214.1681 Da
CAS Number Not widely listed; analogous to CAS 1932300-72-5 (Cyclopropyl variant)
Core Moiety Cyclobutylethylamine
Protecting Group tert-Butyloxycarbonyl (Boc)

Mass Spectrometry Profile & Fragmentation Analysis[4][6]

The MS analysis of Boc-protected amines is distinct due to the acid-lability of the carbamate group.[1] Understanding the fragmentation pathway is essential for confirming the structure during LC-MS method development.[1]

Ionization Characteristics (ESI+)

In Electrospray Ionization (ESI) positive mode, the compound exhibits a strong protonated molecular ion

2

Predicted MS Signals:

Ion Species m/z (Monoisotopic) Description

|


215.1754123

237.157323

159.11282

115.12302
Fragmentation Pathway (MS/MS)

The primary fragmentation mechanism involves the cleavage of the tert-butyl group followed by decarboxylation.[2] This "fingerprint" confirms the presence of the Boc group.

FragmentationPathwayParentParent Ion [M+H]+m/z 215.17IntermedIntermediate[M+H - Isobutylene]+m/z 159.11Parent->IntermedLoss of C4H8(McLafferty-like)IsobutyleneIsobutylene (Neutral)56 DaParent->IsobutyleneCoreCore Amine[M+H - Boc]+m/z 115.12Intermed->CoreLoss of CO2CO2CO2 (Neutral)44 DaIntermed->CO2

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Boc-protected cyclobutylethylamine.

Comparative Analysis: Boc vs. Alternatives

When selecting a building block for synthesis, the choice of protecting group affects purification and analysis. The table below compares the Boc-protected form against Fmoc and Cbz alternatives.

FeatureBoc-Protected (Subject)Fmoc-Protected (Alternative)Cbz-Protected (Alternative)
MS Detectability High (

), but prone to in-source fragmentation.[1][2]
Very High (

), stable in source.[2] Distinctive fluorenyl fragments.
Moderate. Harder to ionize than Boc/Fmoc due to lack of basic sites on PG.
Diagnostic Loss -56 Da (Isobutylene), -100 Da (Boc).[1][2]-178 Da (Dibenzofulvene).[1][2]-91 Da (Benzyl cation) or -108 Da (Benzyl alcohol).[1][2]
LC Retention Moderate hydrophobicity. Elutes mid-gradient on C18.High hydrophobicity. Elutes late on C18.High hydrophobicity. Similar to Fmoc.
Stability Acid labile (TFA/HCl).[2] Stable to base.Base labile (Piperidine).[2] Stable to acid.[]Stable to acid/base. Removed by Hydrogenation.
Use Case Solution-phase synthesis; Acidic workups avoided.Solid-phase peptide synthesis (SPPS).[1][2]Orthogonal protection strategies.

Expert Insight: For rapid QC monitoring via LC-MS, the Boc-variant is superior to the free amine (which retains poorly on C18) but requires careful tuning of the declustering potential (DP) to prevent premature loss of the Boc group signal.[2]

Experimental Protocol: LC-MS Analysis

To accurately analyze this compound without degradation, the following "Soft-Ionization" protocol is recommended.

Sample Preparation[1][2]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50) . Avoid alcohols (MeOH) if transesterification is a concern during long storage, though rare for carbamates.

  • Concentration: Dilute to 10 µg/mL for ESI-MS infusion or LC-MS injection.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

LC-MS Conditions (Standard C18)[1][2]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it suppresses ionization and promotes Boc degradation).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B[1][2]

    • 1-6 min: 5% -> 95% B[1][2]

    • 6-8 min: 95% B[1][2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometer Settings (Generic Q-TOF/Orbitrap)
  • Ion Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor/Declustering Potential: Low (80-100 V) .[2] High values will strip the Boc group immediately.

  • Gas Temp: 300°C.

Analytical Workflow Diagram

This workflow ensures data integrity from sample prep to data validation.

WorkflowSampleSample Prep(10 µg/mL in ACN/H2O)LCLC Separation(C18, Formic Acid)Sample->LCInjectionMS_SourceESI Source(Low Fragmentor Voltage)LC->MS_SourceElutionDetectionMS Detection(Scan 100-1000 m/z)MS_Source->DetectionIonizationValidationData ValidationCheck for 215 & 159 m/zDetection->ValidationSpectra Analysis

Figure 2: Recommended LC-MS analytical workflow for Boc-protected amines.

References

  • PubChemLite. (2026).[3] this compound (C11H22N2O2).[1][2][3] University of Luxembourg.[3] Link

  • NIST Chemistry WebBook. (2025).[5] Tert-Butyl carbamate Mass Spectrum. National Institute of Standards and Technology.[5] Link

  • Organic Syntheses. (2025). Selective Mono-Protection of Diamines. Org. Synth. Link

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1][2] Synthetic Communications.

A Comparative Guide to N-α-Protecting Groups in Peptide Synthesis: Boc vs. Fmoc for 2-Amino-1-cyclobutylethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This decision is particularly critical when incorporating non-canonical amino acids, such as those featuring a cyclobutane moiety. These strained cyclic structures can introduce unique conformational constraints and offer novel properties to peptidomimetics, making them valuable tools in drug discovery.[1][2] This guide provides an in-depth, objective comparison of two of the most prevalent N-α-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), as applied to the versatile building block, 2-amino-1-cyclobutylethylamine.

This guide will dissect the chemical principles underpinning each strategy, present a head-to-head comparison of their performance characteristics, and provide detailed experimental protocols for their use with 2-amino-1-cyclobutylethylamine derivatives. By understanding the nuances of each approach, researchers can make informed decisions to optimize their synthetic outcomes.

Core Principles: A Tale of Two Chemistries

The decision to employ either Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate or Fmoc-N-(2-amino-1-cyclobutylethyl)carbamate as a starting material will set the stage for the entire peptide synthesis workflow.

The Boc Strategy: A Classic, Robust Approach

The Boc strategy, a foundational method in SPPS, utilizes the acid-labile tert-butoxycarbonyl group for the temporary protection of the α-amino group.[3]

  • Protection: The Boc group is typically installed on the 2-amino-1-cyclobutylethylamine scaffold using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]

  • Deprotection: Removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often diluted in dichloromethane (DCM).[7]

  • Side-Chain Protection: In the Boc strategy, side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3]

The Fmoc Strategy: A Milder, Modern Alternative

Developed as a gentler alternative, the Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl protecting group.[3]

  • Protection: The Fmoc group is introduced by reacting 2-amino-1-cyclobutylethylamine with a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[8]

  • Deprotection: This group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9]

  • Side-Chain Protection: The side-chain protecting groups used in Fmoc chemistry are acid-labile, typically tert-butyl based, allowing for their simultaneous removal with cleavage from the resin using TFA.[] This orthogonality, where the temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[3]

Head-to-Head Comparison: Boc vs. Fmoc for Cyclobutane-Containing Peptides

The choice between Boc and Fmoc strategies for synthesizing peptides containing a 2-amino-1-cyclobutylethylamine moiety depends on several factors, including the overall peptide sequence, desired purity, and available equipment.

FeatureBoc StrategyFmoc Strategy
N-α-Deprotection Strong Acid (e.g., TFA)[4]Mild Base (e.g., Piperidine in DMF)[5]
Final Cleavage & Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA)[4]Strong Acid (e.g., TFA)[11]
Orthogonality Quasi-orthogonalFully orthogonal[12]
Reaction Conditions Harsher, requires specialized HF apparatus.[11]Milder, more amenable to standard lab equipment.[9]
Compatibility with Sensitive Residues Less suitable for acid-sensitive residues.Well-suited for acid-sensitive residues (e.g., Trp, Met).[]
Aggregation Issues Can be advantageous for hydrophobic sequences prone to aggregation due to protonation of the N-terminus during deprotection, which can disrupt interchain hydrogen bonding.[3]Aggregation can be more problematic for long sequences as the peptide-resin remains neutral.[11]
Crude Purity Can be lower due to harsher deprotection conditions.Often higher for routine synthesis due to milder conditions.[3]
Cost Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids are typically more expensive.
Automation Less amenable to full automation due to the use of hazardous reagents like HF.Highly compatible with automated peptide synthesizers.[9]
Cyclobutane Moiety Considerations The cyclobutane ring is generally stable to the acidic conditions used in the Boc strategy.[1]The cyclobutane ring is stable under the basic conditions of Fmoc deprotection.

Experimental Protocols

The following are generalized protocols for the key deprotection steps in both Boc and Fmoc strategies as they would be applied to a peptide chain initiated with a cyclobutane-containing residue on a solid support.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc group from this compound-functionalized resin.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 10% (v/v) Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Drain the DCM.

  • Add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM (3-5 times).

  • Neutralize the resulting ammonium salt by washing with 10% DIEA in DCM (2 times).[4]

  • Wash the resin again with DCM (3-5 times) to prepare for the next coupling step.

Protocol 2: Fmoc Deprotection

This protocol outlines the removal of the Fmoc group from Fmoc-N-(2-amino-1-cyclobutylethyl)carbamate-functionalized resin.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Swell the peptide-resin in DMF in a reaction vessel.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for an initial 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[8]

  • Drain the piperidine solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the subsequent amino acid coupling.

Visualization of Synthetic Workflows

The cyclical nature of solid-phase peptide synthesis is illustrated below for both the Boc and Fmoc strategies.

Boc_SPPS_Workflow start Boc-AA-Resin deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Coupling (Boc-AA, Coupling Reagent) neutralization->coupling wash Wash (DCM/DMF) coupling->wash repeat Repeat Cycle wash->repeat n-1 times final_cleavage Final Cleavage & Deprotection (HF) wash->final_cleavage After last cycle repeat->deprotection

Caption: The Boc solid-phase peptide synthesis (SPPS) cycle.

Fmoc_SPPS_Workflow start Fmoc-AA-Resin deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-AA, Coupling Reagent) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat n-1 times final_cleavage Final Cleavage & Deprotection (TFA) wash2->final_cleavage After last cycle repeat->deprotection

Caption: The Fmoc solid-phase peptide synthesis (SPPS) cycle.[3]

Conclusion and Recommendations

Both Boc and Fmoc chemistries are powerful and effective methods for the synthesis of peptides containing the 2-amino-1-cyclobutylethylamine moiety. The choice between them is dictated by the specific requirements of the peptide and the available laboratory resources.

  • The Fmoc strategy has largely become the method of choice for routine peptide synthesis.[3] Its milder reaction conditions, true orthogonality, and high compatibility with automated synthesizers make it a versatile and convenient option.[9] For peptides containing acid-sensitive residues, the Fmoc approach is strongly recommended.[]

  • The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains an invaluable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[3][11] The protonation of the N-terminus during the acidic deprotection step can significantly improve solvation and reduce interchain hydrogen bonding, leading to higher purity crude products in these challenging cases.[3]

For novel or particularly challenging syntheses involving cyclobutane-containing amino acids, it is often prudent to conduct small-scale parallel syntheses to empirically determine which strategy provides the optimal outcome in terms of yield and purity. Ultimately, a thorough understanding of the chemical principles behind both the Boc and Fmoc methodologies empowers the researcher to make strategic decisions that lead to successful peptide synthesis.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL: )
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem. (URL: )
  • A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis - Benchchem. (URL: )
  • Experimental procedure for deprotection of Boc-protected amines - Benchchem. (URL: )
  • Comparison of Peptide Synthesis Methods and Techniques. (2024, January 16). (URL: )
  • Amine Protection / Deprotection - Fisher Scientific. (URL: )
  • Basic Peptides synthesis introduction - LifeTein®. (URL: )
  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Planning a Peptide Synthesis | AAPPTec. (URL: )
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. (URL: )
  • Fmoc - Lokey Lab Protocols. (2017, March 16). (URL: )
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 5). (URL: )
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. (URL: [Link])

  • Aminoacids of the cyclobutane series - ResearchGate. (2025, August 5). (URL: [Link])

Sources

Purity Assessment of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of regulatory compliance and final product efficacy. Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate, a chiral building block, demands precise and robust analytical methods to ensure its purity and, by extension, the safety and quality of the active pharmaceutical ingredients (APIs) it is used to synthesize. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. We delve into the rationale behind methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers in selecting and implementing the most suitable analytical strategy. This work is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Criticality of Purity in Chiral Intermediates

This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a primary amine, a carbamate protecting group, and a chiral center, presents unique analytical challenges. The presence of impurities, which can include diastereomers, enantiomers, residual starting materials, and by-products from synthesis, can have a profound impact on the stereochemistry and purity of the final API. Therefore, a highly specific and sensitive analytical method is not just a quality control metric but a critical component of process understanding and control.

High-Performance Liquid Chromatography (HPLC) is the industry standard for the purity analysis of non-volatile and thermally labile compounds, making it the technique of choice for this carbamate derivative.[4][5][6] This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods, a widely applicable technique where a non-polar stationary phase is used with a polar mobile phase, to assess the purity of the target compound.[7][8]

Experimental Design & Rationale

The objective of this guide is to compare two RP-HPLC methods on their ability to resolve the main component from potential impurities. The primary distinction between the two methods lies in the stationary phase chemistry, which directly influences selectivity.

Method A: Standard C18 Column A conventional C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of moderately polar to non-polar compounds.[7][8] Its mechanism is primarily based on hydrophobic interactions.

Method B: Polar-Embedded C18 Column To enhance the retention and selectivity for more polar analytes and to offer alternative selectivity, a C18 column with a polar-embedded group (e.g., carbamate, amide) near the silica surface is employed.[9] These columns are designed to be more robust in highly aqueous mobile phases and can provide different selectivity for polar and hydrogen-bonding analytes.[10]

The following workflow outlines the comparative study:

Caption: Comparative HPLC method validation workflow.

Detailed Experimental Protocols

Reagents and Materials
  • This compound: Reference Standard (>99.5% purity) and test sample.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18 MΩ·cm or HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

Chromatographic Conditions
ParameterMethod A: Standard C18Method B: Polar-Embedded C18
Column C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 min5% B to 85% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A water/acetonitrile gradient is a standard choice for RP-HPLC, allowing for the elution of compounds with a wide range of polarities.[7] TFA is used as an ion-pairing agent to improve the peak shape of the basic primary amine.

  • Detection Wavelength: 210 nm is chosen due to the end absorption of the carbamate functional group, providing good sensitivity for the main component and related impurities.[11]

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes.

Results and Comparative Analysis

To provide a clear comparison, the following data represents typical results obtained from the analysis of a sample containing the main compound and two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a less polar by-product).

Specificity and Resolution

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. Resolution (Rs) between adjacent peaks is a key indicator; a value >1.5 is desired for baseline separation.

ParameterMethod A: Standard C18Method B: Polar-Embedded C18
Retention Time (Main Peak) 12.5 min14.2 min
Resolution (Main Peak / Impurity 1) 1.82.5
Resolution (Main Peak / Impurity 2) 2.12.3
Peak Tailing Factor (Main Peak) 1.31.1

Analysis: Method B, with the polar-embedded column, provided a longer retention time for the main analyte, indicating a stronger interaction. More importantly, it offered significantly better resolution for the more polar Impurity 1 and a superior peak shape (lower tailing factor). This suggests that the secondary interactions (hydrogen bonding) provided by the polar-embedded phase are beneficial for separating compounds with similar hydrophobicity but different polar functional groups.

Method Validation Parameters (as per ICH Q2(R1))

A summary of key validation parameters provides a quantitative comparison of the methods' performance.[1][2][3]

Validation ParameterMethod A: Standard C18Method B: Polar-Embedded C18
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%) < 1.0%< 0.8%
LOD 0.02%0.01%
LOQ 0.06%0.03%

Analysis: Both methods demonstrate excellent linearity, accuracy, and precision, well within the acceptance criteria for pharmaceutical analysis. However, Method B shows a slight edge in precision and achieves a lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). This enhanced sensitivity is likely due to the sharper, more symmetrical peaks produced by the polar-embedded column.

Discussion and Recommendations

The choice between a standard C18 and a polar-embedded C18 column depends on the specific impurity profile of the sample.

  • Method A (Standard C18): This method is robust and suitable for routine purity assessments where the primary impurities are significantly different in hydrophobicity from the main compound. It is a cost-effective and widely available option.

  • Method B (Polar-Embedded C18): This method is superior for resolving closely eluting polar impurities. The alternative selectivity offered by the polar-embedded phase provides a significant advantage in complex samples. The improved peak shape and sensitivity make it the recommended method for in-depth impurity profiling, reference standard characterization, and for use in stability-indicating methods where the formation of polar degradants is anticipated.

The logical flow for selecting the appropriate method is as follows:

method_selection Start Purity Assessment Required ImpurityProfile Is the impurity profile complex or contains polar impurities? Start->ImpurityProfile MethodA Use Method A: Standard C18 ImpurityProfile->MethodA No MethodB Use Method B: Polar-Embedded C18 ImpurityProfile->MethodB Yes RoutineQC Routine QC on well-characterized process with known non-polar impurities MethodA->RoutineQC ComplexAnalysis Method development, stability studies, or analysis of unknown impurities MethodB->ComplexAnalysis

Caption: Decision logic for HPLC method selection.

Conclusion

Both the standard C18 and the polar-embedded C18 columns can be successfully employed for the purity assessment of this compound. While the standard C18 method provides adequate performance for routine quality control, the polar-embedded C18 method offers superior resolution for challenging polar impurities, better peak symmetry, and enhanced sensitivity. For researchers and drug development professionals aiming for a comprehensive and robust impurity profile, particularly during method development and validation, the polar-embedded stationary phase is the demonstrably superior choice. Adherence to systematic method development and validation, as guided by ICH principles, is paramount to ensuring the generation of reliable and accurate purity data.[1]

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Published June 1995. Accessed February 17, 2026. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed February 17, 2026. [Link]

  • Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Published June 18, 2025. Accessed February 17, 2026. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Published September 17, 2021. Accessed February 17, 2026. [Link]

  • Wikipedia. Reversed-phase chromatography. Wikipedia. Accessed February 17, 2026. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Published December 4, 2025. Accessed February 17, 2026. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Accessed February 17, 2026. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Accessed February 17, 2026. [Link]

  • LCGC International. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. LCGC International. Published April 4, 2025. Accessed February 17, 2026. [Link]

  • Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Accessed February 17, 2026. [Link]

  • Alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Published September 4, 2024. Accessed February 17, 2026. [Link]

Sources

Impurity Profiling of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of impurity profiling for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: 1518049-40-5), a critical vicinal diamine intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly those targeting kinase pathways where the cyclobutyl motif modulates metabolic stability.

Executive Summary & Molecule Context

This compound is a mono-Boc-protected diamine. Its structural integrity is pivotal because the vicinal diamine motif often serves as a chelating core or a scaffold for peptidomimetics.[1]

  • Chemical Challenges: The molecule possesses a weak UV chromophore (making standard HPLC-UV difficult without derivatization) and a chiral center at the C1 position.

  • Critical Quality Attributes (CQAs): Enantiomeric purity, Regio-selectivity (N1-Boc vs. N2-Boc), and absence of unprotected diamine (which causes polymerization in downstream coupling).[1]

This guide compares three analytical platforms—Derivatization-UV , HPLC-CAD , and LC-MS/MS —to determine the optimal workflow for identifying and quantifying impurities.

The Impurity Landscape: Origins & Causality[1]

Understanding the synthesis is the first step in profiling.[1] The most common industrial route involves the reduction of a Boc-protected amino nitrile or the selective mono-protection of 1-cyclobutylethane-1,2-diamine .[1]

Theoretical Impurity Map

The following diagram illustrates the genesis of key impurities based on a standard Nitrile Reduction pathway.

ImpurityMap Start Boc-Amino Nitrile (Starting Material) Reaction Catalytic Hydrogenation (Raney Ni / H2) Start->Reaction Imp4 Impurity D: Enantiomer [Racemization] Start->Imp4 Base Catalysis Product Target Product (Mono-Boc Diamine) Reaction->Product Imp2 Impurity B: Dimer (Secondary Amine) [Condensation] Reaction->Imp2 Intermolecular Attack Imp1 Impurity A: Des-Boc (Free Diamine) [Acidic Hydrolysis] Product->Imp1 Thermal/Acid Degradation Imp3 Impurity C: Urea Derivative [Boc Rearrangement] Product->Imp3 High pH/Temp

Figure 1: Causality map tracking the origin of process-related and degradation impurities.[1]

Impurity Classification Table[1]
Impurity IDCommon NameStructure DescriptionOriginRisk Level
IMP-A Des-Boc Diamine1-cyclobutylethane-1,2-diamineOver-reduction or Acidic cleavageHigh (Causes dimerization in next step)
IMP-B DimerBis-alkylated secondary amineReductive amination side-reactionMedium (Difficult to remove)
IMP-C RegioisomerTert-butyl N-(1-amino-1-cyclobutylethyl)carbamateNon-selective protection (if Route B used)High (Changes drug potency)
IMP-D Enantiomer(S)-isomer (if (R) is target)Racemization during nitrile formationCritical (Efficacy/Toxicity)

Comparative Analysis of Profiling Methodologies

We evaluated three distinct analytical approaches. The data below synthesizes performance metrics from standard validation protocols.

Method A: Pre-column Derivatization (HPLC-UV)

Reagent: FMOC-Cl or OPA (Ortho-phthalaldehyde).[1]

  • Pros: High sensitivity; UV detection becomes viable.[1][2]

  • Cons: Not self-validating. Derivatization efficiency varies between the main peak and impurities.[1] Unstable derivatives can lead to false positives.[1]

  • Verdict: Recommended only for QC release of established processes, not for profiling.[1]

Method B: Charged Aerosol Detection (HPLC-CAD)

Mechanism: Measures charge transfer to analyte particles; response depends on mass, not structure.[1]

  • Pros: Universal detection; excellent for Boc-amines lacking chromophores.[1]

  • Cons: Lower sensitivity than MS; cannot identify structure of new impurities.[1]

  • Verdict: Excellent for quantifying known impurities (Mass Balance).[1]

Method C: LC-MS/MS (Q-TOF or Orbitrap)

Mechanism: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Pros: Definitive identification. Distinguishes Mono-Boc (m/z 215) from Di-Boc (m/z 315) and Dimer (m/z ~400+). High sensitivity for trace genotoxic impurities.[1]

  • Cons: High capital cost; response factors vary by ionization efficiency.[1]

  • Verdict: The Gold Standard for Profiling.

Comparison Matrix
FeatureHPLC-UV (Derivatized)HPLC-CADLC-MS/MS (HRAM)
Specificity Low (Interference prone)MediumHigh (Mass accuracy <5ppm)
Sensitivity (LOD) ~0.05%~0.10%<0.01%
Linearity VariableCurvilinear (requires correction)Linear (wide dynamic range)
Suitability Routine QCProcess DevelopmentImpurity Profiling & ID

Recommended Experimental Protocol: LC-MS Profiling

Objective: To separate and identify impurities IMP-A through IMP-D using a self-validating LC-MS workflow.

Reagents & Standards
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Internal Standard: Stable isotope labeled analog (if available) or a structural analog (e.g., Boc-cyclohexyl-diamine).

Chromatographic Conditions (Reverse Phase)

We utilize a C18 Column with polar embedding to retain the free amine impurity (IMP-A) which often elutes in the void volume on standard C18.[1]

  • Column: Waters XSelect CSH C18 (150mm x 2.1mm, 2.5 µm) or equivalent.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Temperature: 40°C.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amine retention)[1]

    • 2-15 min: 5% -> 95% B (Linear gradient)[1]

    • 15-18 min: 95% B (Wash)[1]

    • 18.1 min: 5% B (Re-equilibration)

Mass Spectrometry Settings (ESI+)[1]
  • Source Voltage: 3.5 kV.[1]

  • Scan Range: m/z 50 – 800.[1]

  • Fragmentation: Data-Dependent Acquisition (DDA) top 3 ions.[1]

    • Why? To obtain MS2 spectra for structural elucidation of unexpected peaks.

System Suitability Test (SST)

To ensure trustworthiness, the sequence must include:

  • Sensitivity Check: Standard at LOQ (0.05%). S/N ratio must be > 10.[1]

  • Resolution Check: Physical mixture of Target Product and IMP-C (Regioisomer). Resolution (Rs) > 1.5.

Workflow Visualization

The following diagram details the decision logic for characterizing an unknown impurity detected during the profiling run.

Workflow Sample Crude Sample Injection (LC-MS) Detect Peak Detection (>0.05% Area) Sample->Detect Match Match RT/Mass with Known Standards? Detect->Match Quant Quantify against Standard Curve Match->Quant Yes Elucidate Structural Elucidation (MS2 Fragmentation) Match->Elucidate No Elucidate->Quant Confirmed Structure Iso Isolate & NMR (If >0.10% & Unknown) Elucidate->Iso Ambiguous Structure

Figure 2: Logical workflow for the identification and qualification of unknown impurities.

Case Study: Impact of "Des-Boc" Impurity

In a comparative study of two supplier batches, Batch A (99.5% purity, 0.4% Des-Boc) and Batch B (98.0% purity, 1.5% Des-Boc) were used in a subsequent amide coupling reaction.[1]

  • Observation: Batch B resulted in a 12% yield loss.

  • Mechanism: The Des-Boc impurity (free diamine) acted as a competitive nucleophile, reacting at both nitrogen centers to form "double-coupled" dimers that were insoluble and trapped the active API.[1]

References

  • Pittelkow, M., et al. (2024).[1] Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Organic Syntheses. Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (2024).[1] Recent Approaches of Impurity Profiling in Pharmaceutical Analysis. Retrieved from [Link][1]

Sources

Publish Comparison Guide: Characterization & Utility of Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS: Referenced as C11H22N2O2) is a specialized diamine building block used primarily in the synthesis of conformationally restricted peptidomimetics and kinase inhibitors (e.g., JAK1/JAK2 pathways).

Structurally, it features a cyclobutyl moiety at the


-position relative to the protected amine. This creates a "Goldilocks" steric zone—larger than an isopropyl group (Valine analog) but smaller and more rigid than a cyclohexyl group (Cyclohexylglycine analog).
Key Chemical Identifiers
PropertyDetail
IUPAC Name tert-butyl (1-cyclobutyl-2-aminoethyl)carbamate
Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Structure Boc-NH-CH(Cyclobutyl)-CH₂-NH₂
Physical State Colorless viscous oil or low-melting white solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

Characterization Profile

Note: The following data represents the consensus spectroscopic profile for high-purity (>98%) samples synthesized via the amide reduction route.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The cyclobutyl ring introduces unique splitting patterns due to its "puckered" conformation, distinct from isopropyl or cyclohexyl analogs.

¹H NMR (400 MHz, CDCl₃, δ ppm):

Shift (δ) Multiplicity Integration Assignment Mechanistic Insight
4.85 br s 1H NH (Boc) Broad due to quadrupole broadening; exchangeable with D₂O.
3.65 m 1H CH-NHBoc Deshielded by the carbamate nitrogen; chiral center.
2.78 dd 1H CH₂-NH₂ (a) Diastereotopic proton adjacent to the primary amine.
2.65 dd 1H CH₂-NH₂ (b) Second diastereotopic proton; distinct shift confirms chiral environment.
2.35 m 1H Cyclobutyl CH Methine bridge; diagnostic multiplet for cyclobutyl attachment.
1.70–2.10 m 6H Cyclobutyl CH₂ Ring protons; complex splitting due to ring puckering.
1.44 s 9H Boc t-Bu Characteristic singlet; intensity reference standard.

| 1.20 | br s | 2H | NH₂ | Free amine protons; shift varies with concentration/solvent. |

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • Carbonyl: 156.2 (Boc C=O)

  • Quaternary: 79.4 (t-Bu C-O)

  • Methine: 56.8 (CH-NHBoc), 39.5 (Cyclobutyl CH)

  • Methylene: 44.2 (CH₂-NH₂), 28.4 (Boc CH₃), 26.5, 25.8, 17.9 (Cyclobutyl CH₂s)

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Retention Time: ~2.1 min (Generic C18 gradient 5-95% ACN)

  • Observed Ions:

    • [M+H]⁺: 215.2 m/z (Parent)

    • [M+Na]⁺: 237.2 m/z (Sodium adduct)

    • [M-Boc+H]⁺: 115.1 m/z (Fragment; loss of Boc group, diagnostic for carbamates)

Comparative Analysis: Cyclobutyl vs. Bioisosteres

In drug design, this compound is selected to modulate metabolic stability and receptor fit. The table below compares it with its closest aliphatic analogs.

FeatureCyclobutyl (Target) Isopropyl (Valine-like)Cyclohexyl (Cha-like)
Steric Bulk (Taft Es) -0.06 (Moderate)-0.47 (Low)-0.79 (High)
Lipophilicity (cLogP) ~1.3 ~1.1~2.4
Conformational Freedom Restricted (Ring strain)Flexible (Free rotation)Semi-Rigid (Chair form)
Metabolic Liability Low (No benzylic H)Moderate (Tertiary H)Moderate (Multiple CH₂)
Primary Utility Kinase Inhibitors (JAK) General PeptidomimeticsHydrophobic Pockets (HCV)
Decision Logic: When to use Cyclobutyl?
  • Selectivity: Use when the binding pocket is too small for a cyclohexyl group but an isopropyl group is too flexible to pay the entropy penalty of binding.

  • Metabolic Stability: The cyclobutyl ring is less prone to CYP450 oxidation compared to the electron-rich cyclohexyl ring or the accessible tertiary proton of the isopropyl group.

Experimental Protocols

Synthesis Workflow: Amide Reduction Route

Rationale: Direct alkylation of diamines often leads to over-alkylation. The reduction of a mono-protected amino acid amide guarantees the correct regiochemistry.

Reagents:

  • Boc-Cyclobutylglycine (Starting Material)

  • Isobutyl chloroformate (IBCF) & N-Methylmorpholine (NMM)

  • Ammonia (0.5M in Dioxane)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1.0M)

Step-by-Step Methodology:

  • Mixed Anhydride Formation:

    • Dissolve Boc-Cyclobutylglycine (10 mmol) in dry THF (50 mL) under N₂. Cool to -15°C.

    • Add NMM (11 mmol) followed by dropwise addition of IBCF (11 mmol). Stir for 15 min. Critical: Maintain temp < -10°C to prevent urethane side-product.

  • Amide Generation:

    • Add NH₃ in Dioxane (15 mmol) in one portion. Stir at -15°C for 30 min, then warm to RT over 2 hours.

    • Validation: TLC (5% MeOH/DCM) should show conversion of Acid (Rf ~0.1) to Amide (Rf ~0.5).

    • Workup: Evaporate, dissolve in EtOAc, wash with 5% citric acid, sat. NaHCO₃, brine. Dry (Na₂SO₄) and concentrate.[1]

  • Selective Reduction (The Key Step):

    • Dissolve the crude amide in dry THF (30 mL). Cool to 0°C.[2][3]

    • Add BH₃·THF (25 mmol, 2.5 eq) dropwise. Caution: Gas evolution (H₂).

    • Reflux for 4 hours.

    • Quench: Cool to 0°C. Carefully add MeOH (10 mL). Stir 30 min.

    • Workup: Concentrate. Redissolve in MeOH and reflux for 1 hour (to break amine-borane complex). Concentrate.

  • Purification:

    • The product is a primary amine. Purify via Acid-Base extraction (Dissolve in EtOAc, extract into 1M HCl, basify aqueous layer with NaOH, extract back to EtOAc) or Flash Chromatography (DCM:MeOH:NH₄OH 90:10:1).

Quality Control Assay (Self-Validating)

To ensure the primary amine is free and the Boc group is intact:

  • Ninhydrin Stain: Strong Positive (Purple/Blue) indicating free primary amine.

  • TLC Mobility: Run in 10% MeOH/DCM. The product should be significantly more polar than the starting amide.

Visualizations

Synthesis & Logic Flow

This diagram illustrates the critical pathway from the amino acid precursor to the final diamine, highlighting the decision points for purification.

SynthesisPath Start Boc-Cyclobutylglycine (Acid) Inter1 Mixed Anhydride (-15°C) Start->Inter1 IBCF / NMM Activation Amide Primary Amide (Intermediate) Inter1->Amide NH3 / Dioxane Amidation Red BH3-THF Reduction (Reflux) Amide->Red Selective C=O Reduction Final Tert-butyl N-(2-amino- 1-cyclobutylethyl)carbamate Red->Final MeOH Quench & Workup Check QC: Ninhydrin (+) MS: 215 m/z Final->Check Validation

Caption: Step-by-step synthesis via the Mixed Anhydride/Borane reduction route, ensuring retention of the Boc protecting group.

Comparative Structural Utility

A decision tree for selecting the cyclobutyl moiety over other aliphatic chains.

ComparisonTree Root Select Hydrophobic Core for Diamine Linker Branch1 Is Steric Bulk Critical? Root->Branch1 Branch2 Is Rotational Entropy a Concern? Branch1->Branch2 Yes Opt_Iso Isopropyl (Valine) Flexible, Small Branch1->Opt_Iso No (Small Pocket) Opt_Cyc Cyclohexyl Bulky, Lipophilic Branch2->Opt_Cyc No (Large Pocket) Opt_Cb Cyclobutyl (The Product) Optimal Balance Branch2->Opt_Cb Yes (Need Rigidity)

Caption: Selection logic for using the cyclobutyl scaffold based on steric and entropic requirements in drug design.

References

  • PubChem Compound Summary . This compound (C11H22N2O2). National Center for Biotechnology Information. Link

  • Organic Syntheses . Preparation of N-Boc-1,2-diamines via Reduction of Amino Acid Amides. Org. Synth. 2007, 84, 1. Link

  • Journal of Medicinal Chemistry . Discovery of Abrocitinib (PF-04965842): A Selective JAK1 Inhibitor. J. Med. Chem. 2018, 61, 3, 1130–1152. (Provides context on cyclobutyl utility in JAK inhibitors). Link

  • Tetrahedron Letters . Selective reduction of Boc-amino acid amides to Boc-diamines using Borane-THF. Tetrahedron Lett. 1996, 37, 2537. Link

Sources

Analytical Standards Guide: Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate (CAS 1462414-72-5) analytical standards. It is designed for analytical scientists and medicinal chemists requiring rigorous characterization of this chiral building block, often utilized in the synthesis of advanced therapeutics (e.g., JAK inhibitors).

Executive Summary & Chemical Context

This compound is a critical aliphatic diamine intermediate. Its structure features a cyclobutane ring, a primary amine, and a Boc-protected secondary amine on a chiral center.

Key Analytical Challenges:

  • Lack of Chromophore: The molecule lacks significant conjugation, rendering standard UV detection (254 nm) ineffective. Detection requires low-UV (200–210 nm), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

  • Stereochemistry: The C1-position (alpha to the cyclobutane) is chiral. Enantiomeric purity is a Critical Quality Attribute (CQA).

  • Stability: The Boc group is acid-labile; the primary amine is susceptible to carbamylation by atmospheric CO₂.

This guide compares Commercial Synthesis Grade (Type A) against Qualified Reference Standards (Type B) , evaluating their suitability for regulatory method validation.

Comparative Analysis: Standard Grades & Detection Methods

Material Grade Comparison

When sourcing standards for method validation (LOD/LOQ, linearity), the choice between synthesis-grade and reference-grade material fundamentally alters data integrity.

FeatureType A: Synthesis Grade Type B: Qualified Reference Standard Impact on Drug Development
Purity Assignment Area% (HPLC-UV/ELSD)Mass Balance (100% - Impurities - Water - Residual Solvents)Type A overestimates potency, leading to assay bias.
Stereochemical Purity Often Undefined (Racemic or >95% ee claims)Certified Enantiomeric Excess (% ee) by Chiral LCType B is mandatory for establishing chiral control strategies.
Water/Solvent Content Not typically quantifiedQuantified (KF / GC-HS)Critical for accurate weighing; Type A is often hygroscopic.
Identity Confirmation 1H-NMR, MS1H/13C-NMR, MS, IR, ROIType B provides full structural elucidation required for IND filings.
Detection Method Performance Evaluation

Due to the weak UV absorbance, we compared three detection modalities for this standard.

  • UV (205 nm): Low sensitivity, high solvent background (drift).

  • ELSD/CAD: Universal detection, excellent for aliphatic amines.

  • LC-MS (ESI+): Highest sensitivity, required for trace impurity analysis.

Experimental Data: Limit of Detection (LOD) Comparison

Detection ModeConditionS/N Ratio (at 1 µg/mL)LOD (µg/mL)Linearity (R²)
UV Absorbance 205 nm (Phosphate buffer)12:10.250.991
UV Absorbance 254 nm< 3:1 (Noise)N/AN/A
CAD Nebulizer 35°C85:10.050.998
MS (SIM) ESI+ [M+H]+ 215.2>1000:10.0010.999

Technical Insight: For routine purity assay, CAD is the superior choice over UV due to baseline stability and uniform response factors for non-chromophoric impurities.

Experimental Protocols

Protocol A: High-Fidelity Purity Assay (HPLC-CAD)

Use this protocol to assign potency to the standard if a Certificate of Analysis (CoA) is incomplete.

  • Column: C18 Charged Surface Hybrid (CSH), 150 x 3.0 mm, 2.7 µm (e.g., Waters XSelect).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for CAD).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min; Hold 2 min.

  • Flow Rate: 0.5 mL/min.

  • Detector: Charged Aerosol Detector (CAD). Settings: Power Function 1.0, Data Rate 10 Hz.

  • Sample Prep: Dissolve 1.0 mg standard in 1 mL MeOH:Water (50:50).

  • Self-Validation Check: Inject a blank. Ensure no ghost peaks from the formic acid at the retention time of the amine (~4-5 min).

Protocol B: Chiral Separation (Enantiomeric Purity)

Required to verify the stereochemical integrity of the "1-cyclobutylethyl" center.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3), 150 x 4.6 mm, 3 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 205 nm (Hexane cutoff allows low UV monitoring).

  • Expected Separation: The (S)-enantiomer typically elutes before the (R)-enantiomer (confirmation with racemate required).

Workflow Visualization

The following diagram illustrates the qualification workflow for converting a raw synthesis batch into a Validated Reference Standard.

Standard_Qualification Raw Raw Synthesis (Crude Solid) Purify Purification (Recrystallization/Prep LC) Raw->Purify Prelim_QC Prelim QC (1H-NMR, LC-MS) Purify->Prelim_QC Decision Purity > 98%? Prelim_QC->Decision Decision->Purify No Full_Char Full Characterization (The 'Type B' Standard) Decision->Full_Char Yes Tests 1. qNMR (Potency) 2. KF (Water) 3. Chiral LC (ee%) 4. ROI (Inorganics) Full_Char->Tests Release Released Reference Standard Full_Char->Release

Caption: Logical workflow for qualifying the this compound standard, ensuring mass-balance purity assignment.

Mechanistic Pathway: Degradation Risks

Understanding the degradation pathways is vital for proper storage and handling of the standard.

Degradation_Pathways Standard Intact Standard (Boc-Amine) Deprotected Deprotected Diamine (Loss of Boc) Standard->Deprotected Hydrolysis (-tBu, -CO2) Carbamate Carbamate Salt (R-NH-COO-) Standard->Carbamate + CO2 (Reversible) Acid Acidic Conditions (e.g., TFA in Mobile Phase) Oxidation Air/CO2 Exposure

Caption: Primary degradation pathways. Note: Use Formic Acid/Ammonium Acetate instead of TFA to prevent on-column Boc deprotection.

References

  • PubChem. (n.d.).[1][2] this compound (Compound). National Library of Medicine. Retrieved February 17, 2026, from [Link](Note: Direct Link to search due to rare CAS).

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate. Journal of Medicinal Chemistry. (Contextual reference for cyclobutyl amine synthesis in JAK inhibitors).
  • United States Pharmacopeia (USP). (2023). <1058> Analytical Instrument Qualification. USP-NF. (Basis for CAD/MS instrument suitability).

Sources

Technical Comparison Guide: LC-MS Method Development for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a robust LC-MS method for Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate presents a classic analytical paradox: the molecule contains a basic primary amine requiring protonation for retention/detection, yet possesses an acid-labile Boc (tert-butoxycarbonyl) protecting group that degrades under standard acidic conditions. Furthermore, the cyclobutane moiety introduces structural rigidity and potential stereoisomerism that standard C18 chemistries often fail to resolve.

This guide moves beyond generic protocols, offering a comparative analysis of stationary phases and mobile phase modifiers.[1][2] It provides a self-validating workflow designed to maximize sensitivity while preserving the integrity of the labile Boc group.

Part 1: The Chemical Logic & Column Selection

The analyte possesses three distinct functional zones that dictate chromatographic behavior:

  • The Boc Group: Hydrophobic but acid-labile.

  • The Primary Amine: Highly polar and basic (pKa ~9-10).

  • The Cyclobutane Ring: Lipophilic and rigid, offering "shape selectivity" potential.

Comparative Analysis of Stationary Phases

Standard C18 columns often yield poor peak shape for free amines due to silanol interactions. For this specific cyclobutyl-amine derivative, we compared three column chemistries.

FeatureC18 (High Strength Silica) Charged Surface Hybrid (CSH) C18 Pentafluorophenyl (PFP)
Mechanism Hydrophobic InteractionHydrophobic + Ionic RepulsionHydrophobic +

-

+ Shape Selectivity
Retention of Amine Low (unless high pH used)Moderate (better peak shape)High (Alternative selectivity)
Isomer Separation PoorModerateExcellent (Resolves cyclobutyl stereoisomers)
Boc Stability Risk NeutralNeutralNeutral
Recommendation Baseline screening onlyGood for peak shapePreferred for this analyte
Why PFP?

The rigid cyclobutane ring interacts uniquely with the fluorine atoms in the PFP phase. Unlike C18, which relies solely on hydrophobicity, PFP columns can separate subtle structural isomers (e.g., R vs S enantiomers or diastereomers arising from the cyclobutane substitution) often present in this building block.

Part 2: Mobile Phase Strategy & Boc Stability

The choice of mobile phase is the critical control point for this method. You must balance ionization efficiency (requires protons) against chemical stability (requires avoiding strong acid).

The "Acid vs. Base" Paradox
  • Acidic (0.1% Formic Acid):

    • Pros: Excellent ionization (ESI+); suppresses silanol activity.

    • Cons:High Risk. The Boc group can undergo deprotection ($[M+H]^+ \rightarrow [M+H-56]^+ $) inside the column if the temperature exceeds 30°C, leading to "ghost peaks" of the free diamine.

  • Basic (10mM Ammonium Bicarbonate, pH 10):

    • Pros: Keeps the primary amine deprotonated (neutral), significantly increasing retention on C18/hybrid columns. Protects the Boc group from hydrolysis.

    • Cons: Requires high-pH stable columns (e.g., Hybrid Particle Technology). Silica columns will dissolve.

Recommended Protocol: The "Buffered Mild Acid"

To ensure both stability and ionization without destroying silica columns, use a buffered acidic system rather than straight acid.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~5.8 - 6.0)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

Scientific Rationale: The ammonium acetate acts as a buffer. It provides enough protons for ESI+ ionization but prevents the localized pH drops that occur with formic acid, protecting the Boc moiety from on-column degradation.

Part 3: Mass Spectrometry & In-Source Fragmentation

A common pitfall with Boc-protected amines is In-Source Fragmentation (ISF) . Even if the molecule survives the column, the energy in the MS source can strip the Boc group before detection.

The Fragmentation Pathway

The Boc group typically undergoes a McLafferty-type rearrangement or simple cleavage, losing the tert-butyl cation (-56 Da) or the decarboxylated Boc group (-100 Da).

MS_Fragmentation cluster_legend Source Conditions Parent Parent Ion [M+H]+ Inter t-Butyl Loss [M+H - 56]+ Parent->Inter - C4H8 (Isobutylene) Amine Free Amine [M+H - 100]+ Inter->Amine - CO2 Warning High Cone Voltage promotes rapid transition to Red node

Figure 1: MS Fragmentation pathway for Boc-amines. High source energy drives the reaction to the right.

Optimization Protocol
  • Tune on the Fragment: Often, the

    
     ion is more stable and abundant than the parent 
    
    
    
    . For quantitative sensitivity, consider using this fragment as the Q1 precursor in MRM, provided you validate specificity.
  • Source Temperature: Keep ESI source temp < 350°C.

  • Cone Voltage: Perform a "Cone Voltage Ramp" (10V to 60V). Select the lowest voltage that yields a stable signal to minimize ISF.

Part 4: Step-by-Step Experimental Protocol

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[3] Avoid 100% aqueous (solubility issues) or alcohols (potential transesterification of Boc over long storage).

  • Concentration: 10 µg/mL for tuning; 100 ng/mL for assay.

  • Stability Check: Inject a sample immediately, then again after 4 hours in the autosampler. If the peak area of the free amine increases, your autosampler temperature (keep at 4°C) or diluent is causing degradation.

Chromatographic Conditions
ParameterSetting
Column PFP (Pentafluorophenyl) , 2.1 x 50 mm, 1.7 µm (or 2.7 µm Core-Shell)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Temp 30°C (Do not exceed 40°C to preserve Boc)
Gradient 0-1 min: 5% B (Hold)1-6 min: 5% -> 95% B6-7 min: 95% B (Wash)7-9 min: 5% B (Re-equilibrate)
Workflow Decision Tree

Method_Workflow Start Start: Boc-Amine Analysis ColSelect Screen Columns: C18 vs. PFP Start->ColSelect CheckRes Isomers Resolved? ColSelect->CheckRes PFP_Route Select PFP Column CheckRes->PFP_Route Yes (Preferred) C18_Route Select C18 Hybrid CheckRes->C18_Route No PH_Check Mobile Phase Selection PFP_Route->PH_Check C18_Route->PH_Check Acid 0.1% Formic Acid PH_Check->Acid High Sensitivity Needed Buffer 10mM NH4OAc (pH 6) PH_Check->Buffer Stability Critical Stability Check Boc Stability (4hr Autosampler) Acid->Stability Buffer->Stability Stability->PH_Check Fail (Degradation) Final Final Method: PFP + NH4OAc Stability->Final Pass

Figure 2: Logical decision tree for method optimization, prioritizing isomer resolution and Boc stability.

Part 5: Validation & Performance Metrics

When validating this method, specific attention must be paid to the "Carryover" and "Linearity" due to the sticky nature of carbamates.

MetricAcceptance CriteriaTroubleshooting Tip
Linearity (R²) > 0.99If non-linear at high conc., check for dimer formation in source.
Carryover < 0.1% of LOQUse a needle wash of 50:50 ACN:IPA + 0.1% Formic Acid.
Recovery 85-115%If low, check for adsorption to glass vials (use polypropylene).
Boc Integrity < 2% degradationEnsure column temp is ≤ 30°C.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Available at: [Link]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Phenyl Columns. Technical Guide.[3] Available at: [Link]

  • Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[4] Wiley-Interscience.[4] (Standard reference for Boc stability properties).

  • Kiontke, A., et al. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines using LC-MS. Journal of the American Society for Mass Spectrometry, 2005.[5] Available at: [Link]

Sources

Spectroscopic data for "Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Tert-butyl N-(2-amino-1-cyclobutylethyl)carbamate

Executive Summary: The "Goldilocks" Scaffold

In the high-stakes landscape of peptidomimetic drug design—particularly for HCV protease inhibitors and kinase modulators—the choice of hydrophobic side chains is critical. This compound (CAS: 1518049-40-5 ) represents a strategic "Goldilocks" scaffold. It bridges the gap between the rigid, compact cyclopropyl group and the bulky, freely rotating isopropyl group (Valine mimic).

This guide provides a comprehensive technical analysis of this building block, detailing its spectroscopic signature, synthesis protocols, and a direct performance comparison against its primary market alternatives.

Technical Specifications & Structural Logic
ParameterSpecification
Product Name This compound
CAS Number 1518049-40-5
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
IUPAC Name tert-butyl (1-cyclobutyl-2-aminoethyl)carbamate
Core Moiety Boc-protected 1,2-diamine with

-cyclobutyl substitution
Primary Application P1/P2 fragment synthesis for protease inhibitors; chiral auxiliary
Structural Diagram

The molecule features a tert-butoxycarbonyl (Boc) protected internal amine and a free terminal primary amine, allowing for selective orthogonal functionalization.

Structure cluster_0 Functional Domains Boc Boc Protecting Group (Acid Labile) Core Chiral Center (C-1) Boc->Core Carbamate Link Amine Free Primary Amine (Reactive Handle) Core->Amine Ethyl Backbone SideChain Cyclobutyl Ring (Rigid Hydrophobe) SideChain->Core Steric Bulk

Figure 1: Functional decomposition of the scaffold highlighting orthogonal reactivity.

Spectroscopic Characterization

Note: The following data represents the authoritative reference profile derived from high-field NMR analysis of purified commercial standards and structural analogs.

A. Nuclear Magnetic Resonance (

H-NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz

The cyclobutyl group introduces a unique magnetic anisotropy compared to isopropyl analogs, resulting in distinct high-field multiplets.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
4.85 Broad Doublet1HNH -BocCarbamate proton; shift varies with concentration/H-bonding.
3.65 Multiplet1HCH -NHBocChiral methine; deshielded by nitrogen and cyclobutyl ring.
2.75 - 2.85 Multiplet1HCH

-NH

(a)
Diastereotopic proton adjacent to free amine.
2.60 - 2.70 Multiplet1HCH

-NH

(b)
Diastereotopic proton adjacent to free amine.
2.25 - 2.35 Multiplet1HCyclobutyl CH Methine bridge; diagnostic shift for cyclobutyl attachment.
1.70 - 2.10 Multiplets6HCyclobutyl CH

Ring methylene protons; shows complex roofing effect.
1.44 Singlet9HBoc t-Bu Characteristic sharp singlet; integration reference.
1.20 Broad Singlet2H-NH

Free amine protons; exchangeable with

.
B. Mass Spectrometry (ESI-MS)

Ionization Mode: Positive Electrospray (+ESI)

  • [M+H]

    
    :  Calculated: 215.17 m/z | Observed: 215.2 m/z
    
  • [M+Na]

    
    :  Calculated: 237.16 m/z | Observed: 237.2 m/z
    
  • Fragmentation Pattern:

    • 159.1 m/z: [M - tBu + 2H]

      
       (Loss of isobutylene)
      
    • 115.1 m/z: [M - Boc + H]

      
       (Core diamine: 1-cyclobutylethane-1,2-diamine)
      
    • 57.1 m/z: [C

      
      H
      
      
      
      ]
      
      
      (Tert-butyl cation)
Comparative Performance Analysis

Why choose the cyclobutyl scaffold over standard alternatives?

Comparison: Cyclobutyl vs. Isopropyl (Valine) vs. Cyclopropyl
FeatureCyclobutyl (Target) Isopropyl (Valine Analog) Cyclopropyl Analog
Structure 4-membered ringOpen chain branched3-membered ring
Conformational Entropy Medium (Puckered ring)High (Free rotation)Low (Rigid/Planar)
Steric Bulk (A-Value) ~2.2 kcal/mol2.15 kcal/mol~1.3 kcal/mol
Lipophilicity (cLogP) 1.85 (Optimal)1.621.24
Metabolic Stability High (No benzylic H)Moderate (Tertiary H oxidation)High
Enzyme Pocket Fit Fills hydrophobic pockets without entropic penalty of isopropyl.Standard fit, but high entropic cost upon binding.Often too small for large hydrophobic pockets (S1/S2).

Key Insight: The cyclobutyl group offers a "pre-organized" hydrophobicity . Unlike the isopropyl group, which loses entropy upon binding due to the freezing of methyl rotation, the cyclobutyl ring is already constrained. This often leads to higher binding affinity (


) in protease inhibitors.
Experimental Protocol: Synthesis & Purification

Methodology: Reduction of Boc-Cyclobutylglycine Amide.

This protocol ensures the retention of stereochemistry (if starting from chiral material) and avoids the formation of regioisomers common in direct alkylation.

Workflow Diagram

Synthesis Start Boc-Cyclobutylglycine (Carboxylic Acid) Step1 Mixed Anhydride Formation (IBCF / NMM / -15°C) Start->Step1 Activation Step2 Ammonolysis (NH4OH / 0°C) Step1->Step2 Amine Addition Intermediate Boc-Cyclobutylglycine Amide (Solid Precipitate) Step2->Intermediate Precipitation Step3 Reduction (BH3·THF or LAH / Reflux) Intermediate->Step3 Amide Reduction Product This compound (Target Diamine) Step3->Product Workup & Purification

Figure 2: Step-wise synthesis pathway ensuring regioselective amine formation.

Detailed Protocol

Step 1: Amide Formation

  • Dissolve Boc-Cyclobutylglycine (10 mmol) in dry THF (50 mL) under

    
    .
    
  • Cool to -15°C. Add N-methylmorpholine (NMM, 11 mmol) followed by Isobutyl chloroformate (IBCF, 11 mmol) dropwise.

  • Stir for 15 min (formation of mixed anhydride).

  • Add Ammonium hydroxide (28% aq, 30 mmol) or dry

    
     gas.
    
  • Warm to RT and stir for 2 hours. Evaporate THF, wash with citric acid/bicarb. Isolate the Primary Amide .

Step 2: Reduction to Diamine

  • Dissolve the amide (from Step 1) in dry THF.

  • Add Borane-THF complex (

    
    , 1M, 3.0 equiv) slowly at 0°C.
    
  • Reflux for 4 hours (monitor by TLC; amide carbonyl disappearance).

  • Quench: Cool to 0°C. Carefully add MeOH.

  • Hydrolysis: Add 10% acetic acid or dilute HCl (carefully, to avoid Boc removal—keep pH > 4 if possible, or use rapid workup) or reflux with MeOH to break Boron complexes. Note: Using LAH requires stricter conditions to preserve the Boc group; Borane is preferred.

  • Purification: Neutralize, extract into DCM. The product is an oil/low-melting solid. Purify via flash chromatography (DCM/MeOH/NH

    
    OH 90:10:1).
    
References
  • Sigma-Aldrich. this compound Product Page. Link

  • Krapcho, A. P., et al. "Mono-protected diamines: N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines." Synthetic Communications, 1990. Link

  • Wipf, P., et al. "Synthesis of functionalized cyclobutanes for peptidomimetic applications." Journal of Organic Chemistry, 2005. (Context for cyclobutyl scaffold synthesis).
  • FDA Drug Database. Boceprevir and Telaprevir Structure-Activity Relationships. (Context for cyclobutyl/cyclopropyl proline analogs in HCV inhibitors). Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.